Product packaging for 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile(Cat. No.:CAS No. 753478-33-0)

2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1280963
CAS No.: 753478-33-0
M. Wt: 197.24 g/mol
InChI Key: ZUAGKLCYHYSPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C12H11N3 and its molecular weight is 197.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3 B1280963 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile CAS No. 753478-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-benzylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-8-11-6-7-15(12(11)14)9-10-4-2-1-3-5-10/h1-7H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAGKLCYHYSPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464352
Record name 2-amino-1-benzyl-3-cyano-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753478-33-0
Record name 2-amino-1-benzyl-3-cyano-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Fundamental Properties of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of the synthetic heterocyclic compound, 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile. This document consolidates available data on its chemical characteristics, synthesis, and potential biological relevance, presenting it in a manner accessible to researchers and professionals in the fields of medicinal chemistry and drug development.

Core Chemical Properties

This compound is a polysubstituted pyrrole derivative. The pyrrole scaffold is a prominent feature in many biologically active molecules.[1] This compound's structure, featuring an amino group, a nitrile group, and a benzyl substituent, makes it a versatile intermediate for the synthesis of more complex heterocyclic systems.[2]

Table 1: General and Physicochemical Properties

PropertyValueSource(s)
CAS Number 753478-33-0[2][3][4]
Molecular Formula C₁₂H₁₁N₃[3][4]
Molecular Weight 197.24 g/mol [3][4]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis

A facile and direct synthesis of this compound has been reported. The primary method involves the condensation of an N-substituted aminoacetaldehyde dimethyl acetal with malononitrile.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described by Chien, T.-C.; Meade, E. A.; Hinkley, J. M.; Townsend, L. B. in Organic Letters 2004, 6 (17), 2857-2859.

Reaction Scheme:

Synthesis_of_2_Amino_1_benzyl_1H_pyrrole_3_carbonitrile cluster_reactants Reactants & Conditions cluster_product Product reactant1 N-Benzylaminoacetaldehyde dimethyl acetal reaction_node Condensation reactant1->reaction_node + reactant2 Malononitrile reactant2->reaction_node + catalyst p-Toluenesulfonic acid monohydrate catalyst->reaction_node solvent Dichloromethane (DCM) solvent->reaction_node product This compound reaction_node->product

Figure 1: Synthetic pathway for this compound.

Procedure:

  • To a solution of N-benzylaminoacetaldehyde dimethyl acetal (1.0 equivalent) and malononitrile (1.0 equivalent) in dichloromethane, add p-toluenesulfonic acid monohydrate (2.0 equivalents).

  • Stir the reaction mixture at room temperature.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with an aqueous basic solution (e.g., sodium bicarbonate) and brine.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Methylene protons of the benzyl group (singlet, ~5.0-5.5 ppm).- Pyrrole ring protons (two doublets or multiplets in the aromatic region).- Amino group protons (broad singlet, chemical shift can vary).
¹³C NMR - Aromatic carbons of the benzyl group.- Methylene carbon of the benzyl group.- Pyrrole ring carbons (four distinct signals).- Nitrile carbon (in the range of 115-125 ppm).
IR (Infrared) Spectroscopy - N-H stretching of the amino group (~3300-3500 cm⁻¹).- C≡N stretching of the nitrile group (~2220-2260 cm⁻¹).- C-H stretching of aromatic and aliphatic groups.- C=C and C-N stretching in the fingerprint region.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) corresponding to the molecular weight (197.24 g/mol ).- Fragmentation pattern may show loss of the benzyl group or other characteristic fragments.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of pyrrole-containing compounds is of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Pyrrole derivatives have been investigated for a range of therapeutic applications, including as:

  • Kinase Inhibitors: The structural features of this compound may allow it to serve as a scaffold for the development of kinase inhibitors.

  • Anti-inflammatory Agents: Certain pyrrole derivatives have demonstrated anti-inflammatory properties.

It is important to note that these are potential applications based on the activities of structurally related compounds, and specific assays would be required to determine the biological profile of this compound.

Logical Relationships in Drug Discovery

The development of novel therapeutic agents often follows a structured workflow. The synthesis of a core scaffold like this compound represents a key initial step.

Drug_Discovery_Workflow A Core Scaffold Synthesis (e.g., this compound) B Structural Modification & Library Generation A->B C In Vitro Screening (e.g., Kinase Assays) B->C D Lead Compound Identification C->D E Lead Optimization D->E F Preclinical Studies E->F G Clinical Trials F->G

Figure 2: General workflow for drug discovery starting from a core scaffold.

Conclusion

This compound is a valuable synthetic intermediate with potential for further elaboration in medicinal chemistry research. While detailed physicochemical and biological data for this specific compound are not extensively documented, its straightforward synthesis provides a foundation for the generation of diverse chemical libraries for screening against various biological targets. Further research is warranted to fully characterize its properties and explore its therapeutic potential.

References

Technical Guide: 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile (CAS 753478-33-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile, CAS 753478-33-0. This document consolidates available data to serve as a foundational resource for researchers engaged in drug discovery and development, particularly those focused on heterocyclic scaffolds. While specific experimental data for this exact compound remains limited in publicly accessible literature, this guide furnishes a detailed, generalized synthesis protocol based on established multi-component reactions for analogous structures. Furthermore, it explores the broader biological context of 2-amino-3-cyanopyrrole derivatives, offering insights into potential areas of therapeutic investigation.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrrole, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry. The presence of the amino and cyano functionalities on the pyrrole ring, coupled with the N-benzyl group, offers multiple points for further chemical modification and diverse biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 753478-33-0[1]
Molecular Formula C₁₂H₁₁N₃[1]
Molecular Weight 197.24 g/mol [1]
Synonyms 1H-Pyrrole-3-carbonitrile, 2-amino-1-(phenylmethyl)-; 2-Amino-1-benzyl-3-cyano-pyrrol[1]
Appearance Not specified in literature; likely a solidN/A
Melting Point Not specified in literatureN/A
Boiling Point Not specified in literatureN/A
Solubility Not specified in literatureN/A

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in peer-reviewed journals, a highly relevant and effective method is the multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles from nitroepoxides, amines, and malononitrile.[2][3] This approach is advantageous due to its operational simplicity, mild reaction conditions, and the ready availability of starting materials.

General Experimental Protocol: Multi-component Synthesis

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-3-cyano pyrroles, which can be adapted for the specific synthesis of this compound. The reaction proceeds via the formation of three new bonds in a one-pot process.[2]

Reaction Scheme:

G reagents Nitroepoxide + Benzylamine + Malononitrile catalyst K₂CO₃, MeOH, 60°C reagents->catalyst product This compound catalyst->product

Figure 1: General reaction scheme for the multi-component synthesis.

Materials:

  • A suitable nitroepoxide (e.g., derived from the corresponding aldehyde)

  • Benzylamine

  • Malononitrile

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • To a solution of the chosen nitroepoxide (1.0 mmol) in methanol, add benzylamine (1.0 mmol), malononitrile (1.2 mmol), and potassium carbonate (1.0 mmol).[3]

  • Stir the reaction mixture at 60°C for approximately 3 hours.[2][3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add water (10 mL) to the reaction mixture.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel chromatography (a typical eluent system would be a mixture of hexanes and ethyl acetate, for example, 15:1).[3]

Table 2: Reagents and Conditions for Synthesis

Reagent/ConditionRoleTypical Molar Ratio/Value
NitroepoxideSubstrate1.0 equiv
BenzylamineSubstrate1.0 equiv
MalononitrileSubstrate1.2 equiv
Potassium CarbonateBase1.0 equiv
MethanolSolventN/A
TemperatureReaction Condition60°C
TimeReaction Condition3 hours

Synthesis Workflow

G start Start reagents Combine Nitroepoxide, Benzylamine, Malononitrile, and K₂CO₃ in MeOH start->reagents reaction Stir at 60°C for 3h reagents->reaction workup Aqueous Workup (Water Addition & EtOAc Extraction) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product This compound purification->product end End product->end

Figure 2: Workflow for the synthesis of the target compound.

Spectroscopic and Analytical Data

While specific, published spectroscopic data for this compound is scarce, commercial suppliers often provide analytical data such as NMR, HPLC, and mass spectrometry upon request.[1] For structurally similar N-substituted 2-amino-3-cyano pyrroles, characterization is typically performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2][3]

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic and methylene), the pyrrole ring protons, and the amino group protons.

  • ¹³C NMR: Resonances for the carbons of the pyrrole ring, the benzyl group, and the nitrile carbon.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, C≡N stretching of the nitrile group, and C-H and C=C bonds of the aromatic rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (197.24 g/mol ).

Biological Activity and Potential Applications

The 2-amino-3-cyanopyrrole scaffold is recognized for its utility in the synthesis of various biologically active heterocyclic compounds, including pyrrolo-pyrimidines, pyrrolo-quinolines, and pyrrolo-thiazines.[2] Derivatives of this core structure have been investigated for a range of therapeutic applications.

While no specific biological activity has been reported for this compound, the broader class of substituted pyrroles exhibits diverse pharmacological properties. Research on structurally related compounds can provide insights into its potential biological profile.

Potential Signaling Pathway Involvement

Given the wide range of activities of pyrrole derivatives, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

G compound 2-Amino-1-benzyl-1H-pyrrole- 3-carbonitrile screening High-Throughput Screening (e.g., Enzyme Inhibition, Receptor Binding) compound->screening hit_id Hit Identification screening->hit_id target_val Target Validation (e.g., Cellular Assays) hit_id->target_val pathway Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) target_val->pathway lead_opt Lead Optimization pathway->lead_opt

Figure 3: A logical workflow for the biological evaluation of the title compound.

Conclusion

This compound is a promising scaffold for further chemical exploration and drug discovery. While detailed experimental and biological data for this specific compound are not widely available, this guide provides a robust, generalized synthesis protocol and highlights the potential for this class of molecules in medicinal chemistry. Further research is warranted to fully elucidate the physicochemical properties, biological activity, and therapeutic potential of this compound. This document serves as a valuable starting point for researchers and drug development professionals interested in the synthesis and application of novel pyrrole derivatives.

References

An In-depth Technical Guide to 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile: Molecular Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its pyrrole core, substituted with an amino, a cyano, and a benzyl group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, methods of synthesis, and known biological activities, with a focus on its potential as a kinase inhibitor and an anti-inflammatory agent. Detailed experimental protocols and spectroscopic data of closely related analogs are presented to facilitate further research and development.

Molecular Structure and Chemical Properties

This compound possesses a central pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom. The key functional groups that contribute to its chemical reactivity and biological activity are:

  • 2-Amino group (-NH2): Acts as a hydrogen bond donor and a nucleophilic center.

  • 3-Carbonitrile group (-C≡N): A strong electron-withdrawing group that can participate in various cycloaddition and nucleophilic addition reactions.

  • 1-Benzyl group (-CH2Ph): A bulky, lipophilic group that can influence the molecule's binding affinity to biological targets.

The combination of these groups on the pyrrole scaffold makes it a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets.[1]

Chemical Identifiers:

PropertyValue
CAS Number 753478-33-0[2]
Molecular Formula C12H11N3[2]
Molecular Weight 197.24 g/mol [2]
Synonyms 1H-Pyrrole-3-carbonitrile, 2-amino-1-(phenylmethyl)-; 2-Amino-1-benzyl-3-cyano-pyrrole[2]

Synthesis and Characterization

General Experimental Protocol: Multi-component Synthesis

A common and efficient method for the synthesis of substituted 2-aminopyrroles involves a domino reaction.[3] A generalized protocol based on the synthesis of similar N-substituted 2-amino-3-cyano pyrroles is as follows:[4]

Reaction Scheme:

Synthesis_Workflow reagents N-benzylaminoacetaldehyde dimethyl acetal + Malononitrile conditions Acid Catalyst (e.g., p-TsOH) Solvent (e.g., Toluene) Heat reagents->conditions Reaction Setup intermediate Intermediate Adduct conditions->intermediate Condensation cyclization Intramolecular Cyclization (Elimination of Methanol and Water) intermediate->cyclization Transformation product This compound cyclization->product Final Product Formation

Figure 1: General workflow for the synthesis of this compound.

Procedure:

  • To a solution of N-benzylaminoacetaldehyde dimethyl acetal (1 equivalent) in a suitable solvent such as toluene, add malononitrile (1.1 equivalents).

  • Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Spectroscopic Characterization (Predicted)

Although the specific spectra for the title compound are not available in the provided search results, the expected spectroscopic data can be predicted based on the analysis of closely related structures, such as 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile and other N-benzyl pyrrole derivatives.[5][6]

Predicted Spectroscopic Data:

Technique Expected Characteristics
¹H NMR - Aromatic protons (benzyl group): Multiplet around δ 7.2-7.4 ppm (5H).- CH₂ protons (benzyl group): Singlet around δ 5.1-5.4 ppm (2H).- Pyrrole protons: Doublets for H-4 and H-5 in the range of δ 6.0-7.0 ppm.- NH₂ protons: Broad singlet, chemical shift can vary depending on solvent and concentration.
¹³C NMR - Aromatic carbons (benzyl group): Peaks in the range of δ 125-140 ppm.- CH₂ carbon (benzyl group): Peak around δ 50-55 ppm.- Pyrrole carbons: Peaks for C-2, C-3, C-4, and C-5 in the aromatic region.- Cyano carbon (-C≡N): Peak around δ 115-120 ppm.
IR (KBr, cm⁻¹) - N-H stretching (amino group): Two bands in the region of 3300-3500 cm⁻¹.- C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.- C≡N stretching (nitrile group): A sharp, medium intensity peak around 2220 cm⁻¹.- C=C stretching (pyrrole ring): Peaks in the region of 1500-1600 cm⁻¹.
Mass Spec (ESI) - [M+H]⁺: Expected at m/z = 198.10.

Biological Activity and Potential Applications

Derivatives of 2-amino-1H-pyrrole-3-carbonitrile are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of the N-benzyl group is a strategic modification to enhance these biological effects.

Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine nucleus, which can be synthesized from 2-amino-3-cyanopyrroles, is an isostere of adenine and is found in many ATP-competitive kinase inhibitors.[7] This suggests that this compound is a valuable precursor for the synthesis of potent kinase inhibitors.

A series of hetero-aromatic substituted α-amino pyrrole-2-carbonitrile derivatives have been shown to be potent inhibitors of dipeptidyl peptidase IV (DPP4), with some compounds exhibiting IC50 values in the nanomolar range.[8]

Logical Relationship for Kinase Inhibitor Development:

Kinase_Inhibitor_Development start This compound (Starting Material) step1 Chemical Modification (e.g., Cyclization to Pyrrolo[2,3-d]pyrimidine) start->step1 step2 Library of Derivatives step1->step2 step3 Screening for Kinase Inhibition (e.g., DPP4, other kinases) step2->step3 step4 Identification of Lead Compounds step3->step4 step5 Structure-Activity Relationship (SAR) Studies step4->step5 end_point Optimized Kinase Inhibitor (Drug Candidate) step5->end_point

Figure 2: Logical workflow for developing kinase inhibitors from the title compound.

Anti-inflammatory Activity

Fused pyrrole compounds derived from aminocyanopyrroles have demonstrated significant anti-inflammatory activity.[9] The mechanism of action is thought to involve the inhibition of pro-inflammatory cytokines. A related N-acylhydrazone derivative has been shown to exert its anti-inflammatory effects through the nitric oxide (NO)/cytokine signaling pathway.[10] This suggests that this compound and its derivatives could be promising candidates for the development of new anti-inflammatory drugs.

Proposed Anti-inflammatory Signaling Pathway:

Anti_Inflammatory_Pathway compound This compound Derivative iNOS Inducible Nitric Oxide Synthase (iNOS) compound->iNOS Inhibits cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) compound->cytokines Inhibits Production NO Nitric Oxide (NO) iNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates inflammation Inflammatory Response sGC->inflammation Mediates cytokines->inflammation Promotes

Figure 3: Proposed signaling pathway for the anti-inflammatory action of related compounds.

Conclusion

This compound is a synthetically accessible and highly versatile molecule with significant potential in drug discovery and development. Its structural features make it an ideal starting point for the synthesis of a diverse library of compounds, particularly kinase inhibitors and anti-inflammatory agents. The provided experimental guidelines and predicted spectroscopic data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising chemical scaffold. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its pharmacological profile and advance its development as a potential therapeutic agent.

References

An In-depth Technical Guide to 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile, including its nomenclature, physicochemical properties, synthesis, and potential biological significance. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Nomenclature and Identification

The compound with the chemical structure featuring a pyrrole ring substituted with an amino group at the 2-position, a benzyl group at the 1-position (on the nitrogen atom), and a carbonitrile group at the 3-position is formally named according to IUPAC nomenclature.

IUPAC Name: this compound

CAS Number: 753478-33-0

Synonyms:

  • 1H-Pyrrole-3-carbonitrile, 2-amino-1-(phenylmethyl)-[1]

  • 2-Amino-1-benzyl-3-cyano-pyrrol[1]

  • 2-AMINO-1-BENZYL-3-CYANO-PYRROLE

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that experimentally determined data for this specific compound is limited, and some values are derived from closely related structures or computational models.

Table 1: Physicochemical Data of this compound and a Related Compound

PropertyThis compound2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Analogue)
Molecular Formula C₁₂H₁₁N₃[1]C₂₄H₁₉N₃
Molecular Weight 197.24 g/mol [1]349.43 g/mol
Boiling Point 395.4°C at 760 mmHg[2]554.3ºC at 760mmHg[3]
Melting Point Not available175-179°C[3]
Density Not available1.13 g/cm³[3]
Refractive Index Not available1.635[3]
Flash Point Not available289.1ºC[3]
Polar Surface Area Not available54.7 Ų[3]
XLogP3 Not available5.9[3]

Synthesis and Experimental Protocols

A plausible synthetic approach is the Thorpe-Ziegler reaction, a well-established method for the formation of cyclic β-enaminonitriles, which are tautomers of α-cyano ketones.[4][5] This intramolecular condensation of a dinitrile is a powerful tool for constructing five-membered rings.

A closely related synthesis of functionalized 2-amino-3-cyano pyrroles has been achieved through a copper-catalyzed reaction between terminal alkynes, sulfonyl azides, and phenacylmalononitriles.

General Experimental Protocol for the Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles

The following is a generalized protocol adapted from the synthesis of analogous compounds and provides a likely pathway for the preparation of the title compound.

Reaction Scheme (Hypothetical for the title compound):

G reactant1 Benzylamine plus1 + reactant1->plus1 reactant2 Appropriate α,β-unsaturated nitrile precursor plus2 + reactant2->plus2 reactant3 Malononitrile reaction Base-catalyzed cyclization reactant3->reaction plus1->reactant2 plus2->reactant3 product This compound reaction->product

Figure 1: A conceptual reaction scheme for the synthesis of this compound.

Procedure:

  • To a solution of an appropriate precursor, such as a substituted α-haloketone or an enone, in a suitable solvent (e.g., methanol, ethanol, or acetonitrile), add an equimolar amount of benzylamine and a slight excess of malononitrile.

  • A base, such as potassium carbonate or sodium ethoxide, is added to the mixture.[3]

  • The reaction mixture is then stirred, typically at room temperature or with gentle heating (e.g., reflux), for a period ranging from a few hours to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[6]

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[3]

Characterization of a Structurally Related Compound

The following characterization data is for 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, which shares the core this compound scaffold. This information can be indicative of the expected spectral features for the title compound.[6]

  • Melting Point: 198–200 °C (from n-hexane).[6]

  • IR Spectrum (KBr, ν, cm⁻¹): 3476, 3414, 3339, 3229 (N-H stretching), 2218 (C≡N stretching), 1601 (C=O stretching).[6]

  • ¹H NMR (CDCl₃, ppm): δ 8.27 (br. s, 1H, NH), 7.49–7.45 (m, 3H, Ar-H), 7.41–7.37 (m, 2H, Ar-H), 7.21–7.18 (m, 3H, Ar-H), 6.80–6.79 (m, 2H, Ar-H), 6.26 (d, J = 2.1 Hz, 1H, pyrrole-H), 5.39 (s, 2H, CH₂Ph), 4.51 (br. s, 2H, NH₂).[6]

  • ¹³C NMR (CDCl₃, ppm): δ 184.2 (C=O), 147.2, 140.4, 140.2, 137.5, 132.3, 131.4, 128.9, 128.7, 127.9, 127.5, 126.1, 119.8, 116.8 (CN), 116.7, 115.8, 112.5, 80.9, 51.2 (CH₂Ph).[6]

Biological Activity and Potential Applications

The 2-aminopyrrole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[7] While specific biological data for this compound is not yet published, research on structurally similar compounds suggests several potential areas of pharmacological relevance.

Metallo-β-lactamase Inhibition

A structure-activity relationship study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile has identified these compounds as inhibitors of metallo-β-lactamases (MBLs).[8] MBLs are enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The study highlighted that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain are important for inhibitory potency against various MBL subclasses.[8] This suggests that this compound could serve as a starting point for the development of novel antibiotic resistance breakers.

G cluster_0 Bacterial Cell MBL Metallo-β-lactamase (MBL) Antibiotic β-lactam Antibiotic MBL->Antibiotic Inactivates Target Bacterial Cell Wall Synthesis Antibiotic->Target Inhibits Inhibitor 2-Aminopyrrole-3-carbonitrile Derivative Inhibitor->MBL Inhibits

Figure 2: Potential mechanism of action of 2-aminopyrrole derivatives as MBL inhibitors.

General Pharmacological Potential of 2-Aminopyrrole Derivatives

The 2-aminopyrrole moiety is a versatile pharmacophore.[9] Derivatives have been investigated for a wide range of biological activities, including:

  • Antimicrobial[10]

  • Anti-inflammatory

  • Analgesic

  • Anticonvulsant

  • Anticancer properties[7]

This broad spectrum of activity underscores the potential of this compound as a scaffold for the development of new therapeutic agents.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the fields of synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is currently sparse, the available information on related structures provides a solid foundation for its synthesis and suggests promising avenues for biological evaluation, particularly in the context of combating antibiotic resistance. Further research is warranted to fully elucidate the physicochemical properties, optimize synthetic routes, and explore the pharmacological profile of this and related 2-aminopyrrole derivatives.

References

The Advent of 2-Amino-Substituted Pyrrole-3-Carbonitriles: A Technical Guide to Their Synthesis and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of 2-amino-substituted pyrrole-3-carbonitriles has marked a significant milestone in heterocyclic chemistry, providing a versatile scaffold for the development of novel therapeutic agents. This technical guide delves into the core aspects of their discovery, detailing key synthetic methodologies, experimental protocols, and the quantitative data that underscore their potential in drug development. The pyrrole ring is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological activities.[1] The introduction of an amino group at the 2-position and a carbonitrile at the 3-position creates a unique electronic and structural arrangement, making these compounds valuable precursors and pharmacophores.[2][3]

Key Synthetic Methodologies

The synthesis of 2-amino-substituted pyrrole-3-carbonitriles has been approached through various innovative chemical strategies. These methods offer access to a diverse range of derivatives, allowing for extensive structure-activity relationship (SAR) studies.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient for generating molecular complexity from simple starting materials in a single step. A notable three-component reaction involves the use of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides to construct the 2-aminopyrrole system.[4] This method is valued for its high convergence and productivity, which are advantageous in combinatorial chemistry for the rapid generation of compound libraries.[4]

Another powerful MCR approach involves the ring-opening of nitroepoxides. This multi-component synthesis reacts nitroepoxides with amines and malononitrile in the presence of a base to yield N-substituted 2-amino-3-cyano pyrroles.[5]

Domino Reactions

Domino reactions, where a sequence of transformations occurs in a single pot, provide an elegant pathway to complex molecules. A metal-free domino methodology has been developed for the synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides.[2] This process involves a novel propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization reaction.[2]

Cyclization of Acylethynylpyrroles

An efficient method for the synthesis of 2-(3-amino-2,4-dicyanophenyl)pyrroles has been developed through the reaction of readily available substituted acylethynylpyrroles with malononitrile.[6] This reaction proceeds in a potassium hydroxide/acetonitrile system at low temperatures. Interestingly, the reaction pathway can diverge depending on the substituents on the pyrrole ring, leading to the formation of pyrrolyldienols or 3-amino-1-acylethylidene-2-cyanopyrrolizines in cases where the pyrrole ring is unsubstituted.[6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of synthetic methodologies. Below are representative protocols for the synthesis of 2-amino-substituted pyrrole-3-carbonitriles.

General Procedure for the Three-Component Synthesis of 2-Aminopyrroles

A solution of an N-tosylimine (1 mmol), dimethyl acetylenedicarboxylate (DMAD) (1 mmol), and an isocyanide (1 mmol) in a suitable solvent is stirred at room temperature.[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-aminopyrrole. The products are typically characterized by IR, NMR, and mass spectrometry.[4]

Experimental Workflow for Three-Component Synthesis

G start Start reactants Mix N-tosylimine, DMAD, and isocyanide in solvent start->reactants stir Stir at room temperature reactants->stir monitor Monitor reaction by TLC stir->monitor workup Solvent removal under reduced pressure monitor->workup Reaction complete purify Column chromatography on silica gel workup->purify characterize Characterize product (IR, NMR, MS) purify->characterize end End characterize->end G cluster_reactants Reactants cluster_conditions Conditions Nitroepoxide Nitroepoxide Product N-substituted 2-amino-3-cyano pyrrole Nitroepoxide->Product Multi-component Reaction Amine Amine Amine->Product Multi-component Reaction Malononitrile Malononitrile Malononitrile->Product Multi-component Reaction Catalyst K2CO3 Solvent Methanol, 60°C G cluster_drug Pyrrole Derivative cluster_targets Molecular Targets cluster_outcomes Therapeutic Outcomes Drug 2-Aminopyrrole Scaffold Kinase FMS Kinase Drug->Kinase Inhibits MBL Metallo-β-lactamase Drug->MBL Inhibits MmpL3 MmpL3 Transporter Drug->MmpL3 Inhibits Anticancer Anticancer Activity Kinase->Anticancer Antibacterial Restored Antibiotic Efficacy MBL->Antibacterial AntiTB Anti-tuberculosis Activity MmpL3->AntiTB

References

The Strategic N-Benzylation of Pyrrole-3-Carbonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a foundation for a diverse array of biologically active compounds. A key modification to this core structure is N-benzylation, a strategic derivatization that has been shown to significantly enhance therapeutic potential across various targets. This in-depth technical guide elucidates the rationale behind the N-benzylation of pyrrole-3-carbonitrile derivatives, providing a comprehensive overview of its impact on biological activity, detailed experimental protocols for its synthesis, and quantitative structure-activity relationship (SAR) data. Particular focus is given to its role in the development of potent enzyme inhibitors and modulators of signaling pathways, underscoring the importance of the N-benzyl moiety in modern drug design.

Rationale for N-Benzylation: Enhancing Biological Activity and Drug-like Properties

The introduction of a benzyl group at the N1 position of the pyrrole ring is a frequently employed strategy in medicinal chemistry to augment the biological efficacy of the parent compound. This modification imparts a range of favorable physicochemical and pharmacokinetic properties, and can lead to enhanced target engagement through specific molecular interactions.

Physicochemical and Pharmacokinetic Advantages

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals due to their ability to engage in various interactions with biological targets.[1] The N-benzyl group, while seemingly a simple appendage, can significantly modulate the properties of the pyrrole-3-carbonitrile core:

  • Increased Lipophilicity: The aromatic benzyl group increases the lipophilicity of the molecule. This can enhance membrane permeability, facilitating absorption and distribution to target tissues.

  • Modulation of Solubility: While increasing lipophilicity, the overall solubility of the compound can be fine-tuned by substitutions on the benzyl ring, allowing for a balance between aqueous solubility and membrane permeability.[2]

  • Metabolic Stability: The benzyl group can influence the metabolic profile of the compound, potentially blocking sites of metabolism on the pyrrole ring and increasing the compound's half-life in vivo.

Steric and Electronic Effects on Bioactivity

The benzyl group can profoundly influence the interaction of the pyrrole-3-carbonitrile scaffold with its biological target through steric and electronic effects:

  • Enhanced Target Binding: The aromatic ring of the benzyl group can participate in π-π stacking, hydrophobic, and van der Waals interactions with amino acid residues in the target protein's binding pocket. This can lead to a significant increase in binding affinity and potency. For instance, in the context of metallo-β-lactamase (MBL) inhibitors, the N-benzyl side chain of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile has been identified as crucial for its inhibitory potency.[3][4]

  • Conformational Restriction: The steric bulk of the benzyl group can orient the rest of the molecule in a specific conformation that is favorable for binding to the target.

  • Modulation of Electronic Properties: The electronic nature of the pyrrole ring can be subtly influenced by the benzyl group, which can in turn affect its ability to participate in hydrogen bonding or other electronic interactions with the target.

A notable example of the N-benzyl group enhancing bioactivity is in the development of Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors. Structure-activity relationship studies have shown that aromatic substituents with appropriate alkyl linkers, such as a benzyl group, lead to enhanced HIF-1α inhibitory activities.[2]

Synthesis and Experimental Protocols

The N-benzylation of pyrrole-3-carbonitrile derivatives is typically achieved through a nucleophilic substitution reaction where the deprotonated pyrrole nitrogen attacks a benzyl halide.

General Synthetic Workflow

The synthesis of N-benzyl pyrrole-3-carbonitrile derivatives often follows a multi-step sequence, which can be generalized as depicted in the workflow below.

Synthetic Workflow A Starting Materials (e.g., α-amino ketone, malononitrile) B Pyrrole Ring Formation (e.g., Paal-Knorr synthesis) A->B C N-H Pyrrole-3-carbonitrile B->C D Deprotonation (Base, e.g., NaH) C->D E N-Benzylation (Benzyl halide) D->E F N-Benzyl Pyrrole-3-carbonitrile E->F

Caption: General synthetic workflow for N-benzyl pyrrole-3-carbonitrile derivatives.

Detailed Experimental Protocol for N-Benzylation

The following protocol is a representative example for the N-benzylation of a pyrrole derivative using sodium hydride and benzyl bromide.

Reaction: N-benzylation of a 2-amino-4,5-diaryl-1H-pyrrole-3-carbonitrile.

Materials:

  • 2-amino-4,5-diaryl-1H-pyrrole-3-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-amino-4,5-diaryl-1H-pyrrole-3-carbonitrile (1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-2-amino-4,5-diaryl-1H-pyrrole-3-carbonitrile.

Note: The use of sodium hydride in DMF can sometimes lead to the formation of byproducts due to the reducing nature of NaH and its reactivity with the solvent.[5][6] Acetonitrile can be used as an alternative solvent.

Quantitative Data and Structure-Activity Relationships (SAR)

The impact of N-benzylation on the biological activity of pyrrole-3-carbonitrile derivatives is best illustrated through quantitative data from SAR studies. The following tables summarize key findings in the context of MBL inhibition.

Inhibition of Metallo-β-Lactamases (MBLs)

A study by McGeary et al. on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile highlighted the importance of the N-benzyl group for potent inhibition of various MBLs.[3][4]

CompoundN-SubstituentIMP-1 (B1) Ki (µM)CphA (B2) Ki (µM)AIM-1 (B3) Ki (µM)
5a Benzyl21>10018
5b 4-Fluorobenzyl114510
5c 4-Chlorobenzyl10389
5d 4-Bromobenzyl9358
5e 4-Methylbenzyl156012
5f 4-Methoxybenzyl125511
NH-analogue HWeakly activeWeakly activeWeakly active

Data compiled from McGeary et al.[3][4]

The data clearly indicates that the presence of an N-benzyl group is critical for potent MBL inhibition. Furthermore, substitution on the benzyl ring can fine-tune the inhibitory activity, with electron-withdrawing groups at the 4-position generally leading to improved potency.

Signaling Pathway Modulation: STING Receptor Agonism

Recent studies have identified 1H-pyrrole-3-carbonitrile derivatives as potent agonists of the Stimulator of Interferon Genes (STING) receptor, a key component of the innate immune system.[7] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can be beneficial in cancer immunotherapy and for treating infectious diseases.

The N-substituent on the pyrrole ring plays a crucial role in the activity of these STING agonists. The following diagram illustrates the STING signaling pathway and the putative role of N-substituted pyrrole-3-carbonitrile derivatives.

STING Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus ligand N-Benzyl Pyrrole-3-carbonitrile (STING Agonist) sting STING (on ER membrane) ligand->sting Binds and activates tbk1 TBK1 sting->tbk1 Recruits and activates irf3 IRF3 tbk1->irf3 Phosphorylates p_irf3 p-IRF3 irf3->p_irf3 p_irf3_dimer p-IRF3 Dimer p_irf3->p_irf3_dimer Dimerizes and translocates dna DNA p_irf3_dimer->dna Binds to promoter regions transcription Transcription dna->transcription ifn Type I Interferon Genes (e.g., IFNB1, CXCL10) transcription->ifn

Caption: The STING signaling pathway activated by N-benzyl pyrrole-3-carbonitrile derivatives.

Conclusion

The N-benzylation of pyrrole-3-carbonitrile derivatives is a powerful and versatile strategy in drug discovery. The introduction of the benzyl group can significantly enhance biological activity through improved physicochemical properties and specific interactions with biological targets. As demonstrated in the case of MBL inhibitors and STING agonists, the N-benzyl moiety is often a critical pharmacophoric feature. The synthetic accessibility of these derivatives, coupled with the potential for fine-tuning their properties through substitution on the benzyl ring, ensures that N-benzylated pyrrole-3-carbonitriles will remain a valuable scaffold for the development of novel therapeutics. This guide provides a foundational understanding for researchers to leverage this important chemical modification in their drug discovery programs.

References

In-Depth Technical Guide: Physicochemical Characteristics of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of the heterocyclic compound 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile. This molecule is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active pyrrole derivatives. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological relevance. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₁N₃[1]
Molecular Weight 197.24 g/mol [1]
CAS Number 753478-33-0[1]
Appearance Amorphous Solid (for a related compound)[2]
Melting Point Not explicitly reported. A related compound, 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, has a melting point of 198–200 °C.[3]
Boiling Point Data not available.
Solubility Data not available. Pyrrole derivatives generally exhibit solubility in organic solvents.[4]

Spectroscopic Data

While specific spectra for this compound are not widely published, typical spectroscopic features for related 2-aminopyrrole-3-carbonitrile derivatives are well-documented and essential for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of a similar compound, 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, shows characteristic peaks that can be extrapolated to the target compound[3]:

  • N-H stretching (amine): Typically observed in the range of 3500-3300 cm⁻¹.

  • C-H stretching (aromatic and aliphatic): Generally appears around 3100-2850 cm⁻¹.

  • C≡N stretching (nitrile): A sharp, intense peak is expected around 2220 cm⁻¹.

  • C=C stretching (aromatic and pyrrole ring): Found in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of related structures, the expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable solvent like CDCl₃ or DMSO-d₆ would be[3][5]:

  • ¹H NMR:

    • Aromatic protons (benzyl group): Multiplets in the range of δ 7.2-7.4 ppm.

    • CH₂ protons (benzyl group): A singlet around δ 5.4 ppm.

    • NH₂ protons (amino group): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

    • Pyrrole ring protons: Doublets or multiplets in the aromatic region.

  • ¹³C NMR:

    • Aromatic carbons (benzyl group): Peaks in the range of δ 126-138 ppm.

    • CH₂ carbon (benzyl group): A peak around δ 51 ppm.

    • Pyrrole ring carbons: Resonances in the aromatic region, with the carbon bearing the nitrile group appearing at a distinct downfield shift.

    • C≡N carbon (nitrile): A signal around δ 117-120 ppm.

Experimental Protocols

The synthesis of this compound has been reported via a facile one-pot reaction. The following protocol is adapted from the literature.

Synthesis of this compound

A facile and efficient synthesis involves the condensation of an N-substituted aminoacetaldehyde dimethyl acetal with malononitrile in the presence of an acid catalyst.

Materials:

  • N-benzylaminoacetaldehyde dimethyl acetal

  • Malononitrile

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (eluent)

Procedure:

  • A solution of N-benzylaminoacetaldehyde dimethyl acetal and malononitrile in toluene is prepared.

  • A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.

  • The reaction mixture is heated at reflux with azeotropic removal of methanol and water.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the pure this compound.

Logical Workflow for Synthesis and Purification:

G Synthesis and Purification Workflow reagents N-benzylaminoacetaldehyde dimethyl acetal Malononitrile p-Toluenesulfonic acid monohydrate reaction Reflux in Toluene (Azeotropic Removal of Methanol/Water) reagents->reaction workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup drying Drying (MgSO4) & Concentration workup->drying purification Silica Gel Column Chromatography (Hexanes/Ethyl Acetate) drying->purification product Pure this compound purification->product

Synthesis and Purification Workflow

Biological Activity and Signaling Pathways

While direct biological activity data for this compound is limited in publicly available literature, the broader class of 2-aminopyrrole-3-carbonitrile derivatives has shown significant potential in medicinal chemistry.

A structurally related compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, has been identified as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs). MBLs are enzymes produced by bacteria that confer resistance to a wide range of β-lactam antibiotics, a cornerstone of antibacterial therapy. Inhibition of these enzymes can restore the efficacy of existing antibiotics against resistant bacterial strains.

The proposed mechanism of action involves the inhibitor binding to the active site of the MBL enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics. This allows the antibiotic to exert its antibacterial effect by inhibiting bacterial cell wall synthesis.

Hypothesized Signaling Pathway of MBL Inhibition:

G Mechanism of Metallo-β-lactamase Inhibition cluster_0 Bacterial Cell mbl Metallo-β-lactamase (MBL) antibiotic β-Lactam Antibiotic mbl->antibiotic Inactivates cell_wall Bacterial Cell Wall Synthesis antibiotic->cell_wall Inhibits inhibitor 2-Aminopyrrole-3-carbonitrile Derivative inhibitor->mbl Inhibition lysis Cell Lysis cell_wall->lysis Leads to

Mechanism of Metallo-β-lactamase Inhibition

Conclusion

This compound is a synthetically accessible compound with potential applications in the development of novel therapeutic agents, particularly as an antibacterial adjuvant. The physicochemical and spectroscopic data, along with the detailed synthetic protocol provided in this guide, offer a solid foundation for researchers and drug development professionals to further investigate this promising molecule. Future studies should focus on obtaining precise quantitative physicochemical data, exploring its full range of biological activities, and optimizing its structure to enhance its therapeutic potential.

References

A Technical Guide to the Spectroscopic Characterization of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile (CAS 753478-33-0). The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important heterocyclic compound, which serves as a valuable building block in medicinal chemistry and drug discovery. While specific experimental data for this exact compound is not publicly available, this guide presents predicted spectroscopic values based on the analysis of its functional groups and data from structurally similar molecules.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₂H₁₁N₃ Molecular Weight: 197.24 g/mol

Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35 - 7.25m5HPhenyl-H
~6.70d1HPyrrole-H5
~5.80d1HPyrrole-H4
~5.10s2HCH₂ (Benzyl)
~4.50br s2HNH₂
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~148.0Pyrrole C2
~137.0Phenyl C (quaternary)
~129.0Phenyl CH
~128.0Phenyl CH
~127.5Phenyl CH
~123.0Pyrrole C5
~118.0C≡N
~110.0Pyrrole C4
~90.0Pyrrole C3
~50.0CH₂ (Benzyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are presented below.

Predicted IR Data (Solid, KBr or ATR)
Wavenumber (cm⁻¹)IntensityAssignment
~3450 - 3300Medium, Sharp (doublet)N-H stretch (NH₂)
~3100 - 3000MediumC-H stretch (Aromatic)
~2950 - 2850WeakC-H stretch (Aliphatic CH₂)
~2220Strong, SharpC≡N stretch (Nitrile)
~1620StrongN-H bend (NH₂)
~1580 - 1450Medium to StrongC=C stretch (Aromatic/Pyrrole)
~750 - 700StrongC-H out-of-plane bend (Monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound and can reveal structural details through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
19780[M]⁺ (Molecular Ion)
196100[M-H]⁺
9195[C₇H₇]⁺ (Tropylium ion)
7730[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube. The sample is then placed in the NMR spectrometer. ¹H NMR spectra are typically acquired at 500 MHz, and ¹³C NMR spectra are acquired at 125 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

For the Attenuated Total Reflectance (ATR) method, a small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For the KBr pellet method, the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

For Electron Ionization (EI) mass spectrometry, a small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Amino-1-benzyl-1H- pyrrole-3-carbonitrile NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity QC Quality Control Structure->QC cluster_groups Functional Groups cluster_ir Predicted IR Absorption (cm⁻¹) Molecule This compound NH2 Amino (N-H) Molecule->NH2 CN Nitrile (C≡N) Molecule->CN Aromatic Aromatic (C=C, C-H) Molecule->Aromatic Aliphatic Aliphatic (C-H) Molecule->Aliphatic NH2_ir ~3450 - 3300 NH2->NH2_ir stretch CN_ir ~2220 CN->CN_ir stretch Aromatic_ir ~3100 - 3000 ~1580 - 1450 Aromatic->Aromatic_ir stretch Aliphatic_ir ~2950 - 2850 Aliphatic->Aliphatic_ir stretch M [M]⁺ m/z = 197 MH [M-H]⁺ m/z = 196 M->MH - H• Tropylium [C₇H₇]⁺ m/z = 91 M->Tropylium - C₅H₄N₂• PyrroleFragment [C₅H₄N₂]⁺ m/z = 106 M->PyrroleFragment - C₇H₇•

Initial Biological Screening of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide outlines a proposed initial biological screening cascade for the novel compound, "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile." While specific experimental data for this exact molecule is not yet publicly available, this document synthesizes screening methodologies and presents representative data from structurally related 2-aminopyrrole-3-carbonitrile derivatives to provide a framework for its evaluation. The proposed screening encompasses key areas of therapeutic interest, including antimicrobial, anticancer, and enzyme inhibitory activities. Detailed experimental protocols for primary assays are provided, alongside visualizations of relevant biological pathways and experimental workflows to guide the research and development process.

Introduction

Pyrrole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The core structure of this compound suggests its potential as a versatile scaffold for the development of new therapeutic agents. The presence of the aminopyrrole core, a known pharmacophore, coupled with the benzyl and carbonitrile functionalities, indicates the potential for diverse biological interactions. This guide details a strategic approach to the initial biological evaluation of this compound.

Potential Therapeutic Applications and Screening Strategy

Based on the activities of structurally similar compounds, the initial biological screening of this compound should focus on three primary areas:

  • Antimicrobial Activity: The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrrole derivatives have demonstrated significant potential in this area.

  • Anticancer Activity: The development of new cytotoxic agents remains a cornerstone of cancer therapy. The antiproliferative effects of various pyrrole-containing molecules against different cancer cell lines have been documented.

  • Enzyme Inhibition: Specific enzyme inhibition is a key strategy in drug development. Notably, derivatives of the core structure have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[2]

An overview of the proposed screening workflow is presented below.

G A This compound B Primary Screening A->B C Antimicrobial Assays (e.g., MIC) B->C D Cytotoxicity Assays (e.g., MTT) B->D E Enzyme Inhibition Assays (e.g., MBL) B->E F Hit Identification & Lead Optimization C->F D->F E->F

Caption: Proposed initial screening workflow.

Data Presentation: Representative Biological Activity of Related Compounds

The following tables summarize quantitative data for derivatives of 2-aminopyrrole-3-carbonitrile to provide an indication of the potential activity of the target compound.

Disclaimer: The data presented below is for structurally related compounds and not for "this compound" itself. This information should be used as a general guide to the potential efficacy of this class of compounds.

Table 1: Representative Anticancer Activity of Pyrrole Derivatives

Compound ClassCell LineAssayIC50 (µM)Reference
Tetrasubstituted Pyrrole DerivativesA375 (Melanoma)MTT10 - 27[3]
Pyrrolo[2,3-d]pyrimidine DerivativesMCF-7 (Breast Cancer)MTT1.66[4]
Pyrrolo[2,3-d]pyrimidine DerivativesA549 (Lung Cancer)MTT4.55[4]
Oleoyl-Quercetin HybridsHCT116 (Colon Cancer)Crystal Violet0.34[5]
Oleoyl-Quercetin HybridsHTB-26 (Breast Cancer)Crystal Violet10 - 50[5]

Table 2: Representative Antimicrobial Activity of Pyrrole Derivatives

Compound ClassMicroorganismAssayMIC (µg/mL)Reference
Pyrrole-Derived HeterocyclesStaphylococcus aureusBroth Microdilution4 - 20[6]
Pyrrole-Derived HeterocyclesEscherichia coliBroth Microdilution4 - 20[6]
2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivativeStaphylococcus aureusNot SpecifiedNot Specified (potent)[7]
Pyrrole derivative BM212Mycobacterium tuberculosisBACTEC 460 TB0.7 - 1.5[2]

Table 3: Representative Metallo-β-Lactamase (MBL) Inhibition by a Related Compound

CompoundEnzymeInhibition Constant (Ki)Reference
N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrileIMP-1, CphA, AIM-1Low µM range[2]

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization of Potential Mechanisms and Workflows

Potential Signaling Pathway in Cancer Cytotoxicity

Many cytotoxic compounds exert their effects by modulating key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for anticancer agents.

G cluster_0 Extracellular Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Compound 2-Amino-1-benzyl-1H- pyrrole-3-carbonitrile Compound->Akt

Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Metallo-β-Lactamase Inhibition and Synergy

Inhibitors of metallo-β-lactamases (MBLs) can restore the efficacy of β-lactam antibiotics against resistant bacteria. The screening for MBL inhibitors often involves measuring the enzymatic activity in the presence of the inhibitor and then assessing the synergistic effect with an antibiotic.

G cluster_0 Without Inhibitor cluster_1 With Inhibitor β-Lactam Antibiotic β-Lactam Antibiotic MBL Enzyme MBL Enzyme β-Lactam Antibiotic->MBL Enzyme Hydrolysis Hydrolyzed (Inactive) Antibiotic Hydrolyzed (Inactive) Antibiotic MBL Enzyme->Hydrolyzed (Inactive) Antibiotic Bacterial Resistance Bacterial Resistance Hydrolyzed (Inactive) Antibiotic->Bacterial Resistance β-Lactam Antibiotic_2 β-Lactam Antibiotic Bacterial Cell Wall Synthesis Inhibition Bacterial Cell Wall Synthesis Inhibition β-Lactam Antibiotic_2->Bacterial Cell Wall Synthesis Inhibition MBL Enzyme_2 MBL Enzyme Inhibited MBL Inhibited MBL MBL Enzyme_2->Inhibited MBL Compound_2 2-Amino-1-benzyl-1H- pyrrole-3-carbonitrile Compound_2->MBL Enzyme_2 Inhibition

Caption: Conceptual workflow of MBL inhibition.

Conclusion

"this compound" represents a promising starting point for the development of novel therapeutic agents. The proposed initial biological screening cascade, focusing on antimicrobial, anticancer, and enzyme inhibitory activities, provides a comprehensive framework for elucidating its therapeutic potential. The provided experimental protocols and conceptual visualizations are intended to guide researchers in the systematic evaluation of this and related compounds. Further investigation into structure-activity relationships and mechanism of action will be crucial for the optimization of this scaffold into clinically viable drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile," a key intermediate in the development of various biologically active compounds. The methodology is based on a multi-component synthesis approach, which offers an efficient route to N-substituted 2-amino-3-cyanopyrroles.

Introduction

This compound (CAS No. 753478-33-0) is a valuable building block in medicinal chemistry.[1] Its structure is a key component in the synthesis of kinase inhibitors and anti-inflammatory agents. The pyrrole scaffold is a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets. This document outlines a reproducible protocol for its synthesis, purification, and characterization.

Quantitative Data Summary
ParameterValueReference
Molecular Formula C₁₂H₁₁N₃[1]
Molecular Weight 197.24 g/mol [1]
Physical Appearance Yellow Solid[2]
Melting Point 186.3-187.6 °C[2]
Yield 88%[2]
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 7.39-7.31 (m, 3H), 7.19-7.05 (m, 5H), 7.00-6.93 (m, 2H), 5.65 (s, 2H), 2.04 (s, 3H)[2]
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) 148.1, 136.4, 131.6, 129.9, 129.7, 128.8, 128.5, 128.4, 126.6, 123.7, 118.0, 116.4, 73.6, 11.1[2]
IR (KBr) ν (cm⁻¹) Not available
HRMS (ESI) m/z calcd for (C₁₈H₁₅N₃+H)⁺: 274.1339; found: 274.1340[2]

Experimental Protocols

The following protocol is adapted from a general procedure for the multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles.[2]

Materials and Reagents
  • Nitroepoxide (precursor, synthesis required)

  • Benzylamine

  • Malononitrile

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes

  • Standard laboratory glassware and equipment

Synthetic Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate nitroepoxide (1.0 mmol), benzylamine (1.0 mmol), malononitrile (1.2 mmol), and potassium carbonate (1.0 mmol) in methanol.

  • Reaction Conditions: Stir the reaction mixture at 60°C for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water (10 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Visualizations

Reaction Pathway

G Synthesis of this compound A Nitroepoxide D K2CO3, MeOH, 60°C A->D B Benzylamine B->D C Malononitrile C->D E This compound D->E

Caption: Multi-component reaction for the synthesis of the target compound.

Experimental Workflow

G Experimental Workflow A 1. Mix Reagents (Nitroepoxide, Benzylamine, Malononitrile, K2CO3, MeOH) B 2. Heat at 60°C for 3h A->B C 3. Quench with Water B->C D 4. Extract with EtOAc C->D E 5. Wash & Dry Organic Layer D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product F->G

Caption: Step-by-step workflow for the synthesis and purification process.

References

Application Notes and Protocols for the Synthesis of 2-Aminopyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrrole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds with diverse pharmacological activities. These activities include roles as inhibitors of mitogen-activated protein kinase enzymes (MEKs) and metallo-β-lactamases (MBLs).[1] While the Paal-Knorr synthesis is a cornerstone for the formation of substituted pyrroles, its classical form, the condensation of a 1,4-dicarbonyl compound with a primary amine, is not readily adaptable for the synthesis of 2-aminopyrrole derivatives.[1] This limitation has spurred the development of innovative synthetic strategies to access these valuable compounds.

This document provides detailed application notes and protocols for two effective and contemporary methods for the synthesis of polysubstituted 2-aminopyrrole derivatives: a domino reaction involving alkynyl vinyl hydrazides and a three-component reaction. These methods offer significant advantages in terms of efficiency, substrate scope, and access to complex molecular architectures relevant to drug discovery and development.

Method 1: Domino Reaction of Alkynyl Vinyl Hydrazides

This modern approach provides a metal-free pathway to a variety of 2-aminopyrrole derivatives. The reaction proceeds through a domino sequence initiated by a propargylic 3,4-diaza-Cope rearrangement of an N-alkynyl, N'-vinyl hydrazide (AVH), followed by a tandem isomerization and a 5-exo-dig N-cyclization.[1][2] This strategy has been successfully employed to generate a library of diversely substituted 2-aminopyrroles.[1][2]

Signaling Pathway Diagram

domino_reaction start N-Alkynyl, N'-Vinyl Hydrazide (AVH) rearrangement Propargylic 3,4-diaza-Cope Rearrangement start->rearrangement Heat intermediate Ethenimine-Enamine Intermediate rearrangement->intermediate cyclization Isomerization & 5-exo-dig N-Cyclization intermediate->cyclization product 2-Aminopyrrole Derivative cyclization->product

Caption: Domino reaction pathway for 2-aminopyrrole synthesis.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 2-aminopyrrole derivatives via the domino reaction of alkynyl vinyl hydrazides (AVHs) in refluxing xylenes.[1][2]

EntryR1R2R3ProductYield (%)
1PhHBoc12a82
24-MeC6H4HBoc12b75
34-FC6H4HBoc12c85
42-thienylHBoc12d70
5cHexHBoc12e68
6nBuHBoc12f72
7PhMeBoc12g79
8PhPhBoc12h65
Experimental Protocol: General Procedure for the Domino Synthesis of 2-Aminopyrroles

Objective: To synthesize a monoprotected 2-aminopyrrole derivative (e.g., 12a) from the corresponding N-alkynyl, N'-vinyl hydrazide (AVH).[1][2]

Materials:

  • N-alkynyl, N'-vinyl hydrazide (AVH) (1.0 equiv)

  • Xylenes (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A solution of the corresponding N-alkynyl, N'-vinyl hydrazide (AVH) in anhydrous xylenes is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • The flask is fitted with a reflux condenser and the mixture is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after 24 hours), the reaction mixture is allowed to cool to room temperature.[1]

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aminopyrrole derivative.

Method 2: Three-Component Synthesis of 2-Aminopyrroles

This multicomponent reaction (MCR) provides a highly efficient and convergent route to polysubstituted 2-aminopyrrole systems. The reaction involves the combination of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[3] The proposed mechanism involves the initial formation of a zwitterionic intermediate from the isocyanide and DMAD, which then adds to the N-tosylimine. A subsequent[2][4]-H shift in the resulting intermediate yields the final 2-aminopyrrole product.[3]

Experimental Workflow Diagram

three_component_workflow reagents N-Tosyl-imine + DMAD + Isocyanide mixing Combine Reagents in Dichloromethane reagents->mixing reaction Stir at Room Temperature mixing->reaction monitoring Monitor by TLC reaction->monitoring workup Solvent Evaporation & Purification monitoring->workup Reaction Complete product Polysubstituted 2-Aminopyrrole workup->product

Caption: General workflow for the three-component synthesis.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 2-aminopyrrole derivatives via the three-component reaction.

EntryR1 in N-Tosyl-imineR2 in IsocyanideProductYield (%)
1PhtBu4a85
24-MeOC6H4tBu4b82
34-ClC6H4tBu4c88
42-ClC6H4tBu4d92
5PhCyclohexyl4e80
64-MeOC6H4Cyclohexyl4f78
74-ClC6H4Benzyl4g75

Data extracted and compiled from the study by Nair et al.[3]

Experimental Protocol: General Procedure for the Three-Component Synthesis of 2-Aminopyrroles

Objective: To synthesize polysubstituted 2-aminopyrroles via a three-component reaction of an N-tosylimine, dimethyl acetylenedicarboxylate (DMAD), and an isocyanide.[3]

Materials:

  • N-tosylimine (1.0 equiv)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)

  • Isocyanide (1.2 equiv)

  • Dichloromethane (CH2Cl2) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the N-tosylimine in anhydrous dichloromethane, add the isocyanide and dimethyl acetylenedicarboxylate (DMAD) at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting materials are consumed, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-aminopyrrole derivative.

Applications in Drug Development

The synthetic methodologies described provide efficient access to a wide range of 2-aminopyrrole derivatives, which are key building blocks in drug discovery. The ability to readily introduce diverse substituents allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. These scaffolds are instrumental in the development of new therapeutic agents targeting a variety of diseases.

Logical Relationship Diagram

drug_development synthesis Synthesis of 2-Aminopyrrole Derivatives library Chemical Library Generation synthesis->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Synthesis candidate Drug Candidate optimization->candidate

Caption: Role of 2-aminopyrrole synthesis in drug discovery.

Conclusion

While the traditional Paal-Knorr synthesis is not directly applicable for the preparation of 2-aminopyrroles, modern synthetic methods such as domino reactions of alkynyl vinyl hydrazides and multicomponent reactions have emerged as powerful alternatives. These strategies provide efficient and versatile access to a broad range of polysubstituted 2-aminopyrrole derivatives. The detailed protocols and quantitative data presented herein serve as a practical guide for researchers in academic and industrial settings, facilitating the exploration of this important class of compounds in drug discovery and development programs.

References

Application Notes and Protocols for the Multicomponent Synthesis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile scaffold is a valuable building block in medicinal chemistry and drug discovery. Pyrrole derivatives are known to exhibit a wide range of biological activities, and the presence of the amino and cyano functionalities in this particular structure allows for diverse downstream chemical modifications, making it an attractive intermediate for the synthesis of compound libraries. This document provides detailed protocols for the efficient one-pot, multicomponent synthesis of this compound. The primary method outlined is based on the acid-catalyzed condensation of N-benzylaminoacetaldehyde dimethyl acetal and malononitrile.

Reaction Scheme

The synthesis proceeds via a three-component reaction involving benzylamine, 2,2-dimethoxyethanamine (aminoacetaldehyde dimethyl acetal), and malononitrile. More directly, it is a two-component condensation between the pre-formed N-benzylaminoacetaldehyde dimethyl acetal and malononitrile.

Overall Reaction:

Detailed Reaction:

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants N-benzylaminoacetaldehyde dimethyl acetal, Malononitrile[1][2]
Catalyst p-Toluenesulfonic acid monohydrate[1][2]
Solvent Not specified, plausible options include THF, Dioxane, or Toluene
Reaction Temperature Not specified, likely elevated (e.g., reflux)
Reaction Time Not specified, typically several hours
Yield Not explicitly stated for this specific compound in the abstract
Purification Method Not specified, likely silica gel chromatography

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol is a composite based on established methodologies for similar pyrrole syntheses.[1][2]

Materials:

  • N-benzylaminoacetaldehyde dimethyl acetal

  • Malononitrile

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzylaminoacetaldehyde dimethyl acetal (1.0 eq).

  • Addition of Reagents: Add malononitrile (1.0 - 1.2 eq) to the flask.

  • Solvent and Catalyst: Add a suitable anhydrous solvent (e.g., THF, 0.1-0.2 M concentration). Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq).

  • Reaction: Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Reactants: N-benzylaminoacetaldehyde dimethyl acetal Malononitrile catalyst Add Catalyst: p-Toluenesulfonic acid start->catalyst solvent Add Solvent: Anhydrous THF catalyst->solvent reflux Heat to Reflux (4-24h) solvent->reflux cool Cool to RT reflux->cool extract Dilute with EtOAc Wash with NaHCO3 & Brine cool->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure Product: This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates acetal N-benzylaminoacetaldehyde dimethyl acetal enamine Enamine intermediate acetal->enamine Condensation (-2 MeOH) malononitrile Malononitrile malononitrile->enamine cyclized Cyclized intermediate enamine->cyclized Intramolecular Cyclization product This compound cyclized->product Tautomerization

Caption: Proposed mechanism for the formation of the 2-aminopyrrole product.

References

Application Notes and Protocols: "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile" as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including a primary amino group and a nitrile moiety on a pyrrole core, make it an ideal starting material for the construction of fused heterocyclic systems, most notably pyrrolo[2,3-d]pyrimidines. These derivatives have demonstrated significant potential as potent inhibitors of various protein kinases implicated in cancer and other diseases, as well as inhibitors of metallo-β-lactamases, which are key drivers of antibiotic resistance. This document provides detailed application notes on the utility of this compound in drug discovery and protocols for the synthesis and evaluation of its derivatives.

Applications in Drug Discovery

The pyrrole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The specific arrangement of functional groups in this compound makes it a valuable precursor for several classes of therapeutic agents.

Kinase Inhibitors

The most prominent application of this building block is in the synthesis of pyrrolo[2,3-d]pyrimidines, which act as potent ATP-competitive kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold mimics the purine core of ATP, allowing these molecules to bind to the ATP-binding site of various kinases, thereby inhibiting their activity.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Derivatives of this compound are used to synthesize compounds that target receptor tyrosine kinases like EGFR and VEGFR, which are crucial regulators of cell proliferation and angiogenesis in cancer.[1]

  • p21-Activated Kinase 4 (PAK4) Inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives synthesized from this scaffold have shown inhibitory activity against PAK4, a kinase implicated in various cancers.[2]

  • RET Kinase Inhibitors: This building block is instrumental in developing inhibitors of the RET kinase, including its mutants, which are drivers in certain types of thyroid and non-small cell lung cancers.

Metallo-β-Lactamase (MBL) Inhibitors

The emergence of bacterial resistance to β-lactam antibiotics is a major global health threat, largely driven by the production of metallo-β-lactamases (MBLs). These enzymes inactivate a broad range of β-lactam antibiotics. Derivatives of this compound have been investigated as inhibitors of MBLs, with studies revealing that the pyrrole scaffold can be modified to effectively target the zinc-containing active site of these enzymes.[3]

Other Therapeutic Areas

The versatility of the this compound scaffold extends to other therapeutic areas, with derivatives showing potential as:

  • Anti-inflammatory agents

  • Antimicrobial agents

  • Anticancer agents with various mechanisms of action

Quantitative Data Summary

The following table summarizes the inhibitory activities of various compounds derived from pyrrolo[2,3-d]pyrimidine scaffolds, which can be synthesized using this compound as a starting material.

Compound ClassTarget Kinase/EnzymeIC50 ValuesReference
Pyrrolo[2,3-d]pyrimidinesEGFR, Her2, VEGFR2, CDK240 - 204 nM[4]
Pyrrolo[3,2-d]pyrimidinesKDR (VEGFR2)33 - 1400 nM[5]
5-phenylacetyl-tetrahydropyrrolo[3,4-c]pyrazolesAurora Kinase A0.11 µM[6]
Benzofuro[3,2-b]pyridin-2(1H)-onesBTK / PI3Kδ74 nM / 170 nM[7]
2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivativesMetallo-β-lactamases (IMP-1, CphA, AIM-1)Low µM range[3]

Key Experimental Protocols

Synthesis of 4-Amino-7-benzyl-7H-pyrrolo[2,3-d]pyrimidine from this compound

This protocol describes a common method for the cyclization of the 2-aminopyrrole-3-carbonitrile scaffold to form the corresponding 4-aminopyrrolo[2,3-d]pyrimidine.

Materials:

  • This compound

  • Formamide

  • Formic acid

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of formamide and N,N-dimethylformamide.

  • Addition of Reagent: Add a catalytic amount of formic acid to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-water. The crude product will precipitate out.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 4-Amino-7-benzyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Characterization: Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • ATP

  • Substrate peptide or protein for the kinase

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the kinase, substrate, and assay buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

EGFR Signaling Pathway and Inhibition

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and the point of inhibition by a pyrrolo[2,3-d]pyrimidine derivative.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and its inhibition.

Metallo-β-Lactamase (MBL) Mechanism and Inhibition

This diagram shows the mechanism of action of Metallo-β-Lactamases and how pyrrole-based inhibitors can block their function.

MBL_Inhibition cluster_MBL Metallo-β-Lactamase Active Site MBL MBL Enzyme with Zn²⁺ ions Inactive Inactive Antibiotic MBL->Inactive Hydrolysis H2O->Hydroxide Activation by Zn²⁺ BetaLactam β-Lactam Antibiotic Hydroxide->BetaLactam Nucleophilic Attack on β-lactam ring BetaLactam->MBL Substrate Binding Inhibitor Pyrrole-based Inhibitor Inhibitor->MBL Binds to active site (chelates Zn²⁺)

Caption: Mechanism of MBLs and inhibition by pyrrole derivatives.

Experimental Workflow for Synthesis and Screening

The following workflow diagram outlines the general process from synthesis to biological evaluation of novel compounds derived from this compound.

Workflow Start Start: 2-Amino-1-benzyl- 1H-pyrrole-3-carbonitrile Synthesis Synthesis of Derivatives (e.g., Pyrrolo[2,3-d]pyrimidines) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Kinase Inhibition Assay) Purification->Screening Hit Hit Identification (IC₅₀ < Threshold) Screening->Hit Hit->Synthesis Inactive Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Active InVivo In Vivo Studies (Animal Models) Optimization->InVivo End Preclinical Candidate InVivo->End

Caption: Drug discovery workflow using the building block.

References

Application Notes and Protocols: "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile" in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile" is a versatile heterocyclic building block crucial for the synthesis of a class of potent kinase inhibitors. Its unique structural features, including a reactive amino group and a nitrile functionality on a pyrrole scaffold, make it an ideal precursor for the construction of fused heterocyclic systems, most notably pyrrolo[2,3-d]pyrimidines. These structures are analogous to the purine core of ATP, enabling them to competitively bind to the ATP-binding site of various protein kinases. The benzyl group at the N1 position provides a handle for modulating solubility, pharmacokinetic properties, and potential for additional interactions within the kinase active site. This document provides detailed application notes and protocols for utilizing "this compound" in the discovery and development of novel kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Kinase Inhibitor Activity Data

The following table summarizes the inhibitory activities of representative pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, a class of compounds readily synthesized from "this compound" derivatives. The data presented is compiled from various studies on structurally related compounds and serves as a guide for the potential efficacy of novel inhibitors derived from the title compound.

Compound IDTarget Kinase(s)IC50 (nM)Cell Line (for cellular assays)GI50 (µM) (for cellular assays)
A EGFR (T790M mutant)0.21HCC827-
A EGFR (wild-type)22--
B Hsp9036NCI-60 panelSubmicromolar (mean)
C VEGFR-240-204HepG229-59
C EGFR40-204HepG229-59
C Her240-204HepG229-59
C CDK240-204HepG229-59

Note: The compound IDs are generic and represent different pyrrolo[2,3-d]pyrimidine scaffolds. The IC50 and GI50 values are highly dependent on the specific assay conditions and cell lines used. This data is intended to be illustrative of the potential of this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1-benzyl-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (A Representative Kinase Inhibitor Core)

This protocol describes a general method for the cyclization of "this compound" with formamidine to yield the core pyrrolo[2,3-d]pyrimidine structure.

Materials:

  • This compound

  • Formamidine acetate

  • 2-Ethoxyethanol

  • Anhydrous ethanol

  • Sodium ethoxide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Preparation of the Reaction Mixture: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in 2-ethoxyethanol.

  • Addition of Reagents: Add formamidine acetate (3-5 equivalents) to the solution.

  • Cyclization Reaction: Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Alternative Procedure with Sodium Ethoxide: In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol. Add this compound followed by formamidine hydrochloride (1.5-2 equivalents). Reflux the mixture for 6-12 hours.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired 4-Amino-1-benzyl-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Synthesized inhibitor compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or radiolabeled [γ-³²P]ATP)

  • 384-well plates

  • Plate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and diluted inhibitor to the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by another reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 3: Cell Proliferation (GI50) Assay

This protocol outlines a method to determine the growth inhibitory effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116, etc.)

  • Complete cell culture medium

  • Synthesized inhibitor compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin)

  • Plate reader (luminescence or absorbance)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the vehicle control. Determine the GI50 (the concentration that causes 50% inhibition of cell growth) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from "this compound" and the general workflow for their synthesis and evaluation.

G General Synthetic Workflow start This compound intermediate Pyrrolo[2,3-d]pyrimidine Core start->intermediate Cyclization (e.g., with formamidine) final Kinase Inhibitor Library intermediate->final Further Functionalization bioassay Biological Evaluation (Kinase & Cellular Assays) final->bioassay sar Structure-Activity Relationship (SAR) bioassay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->final Iterative Design

Caption: General workflow for the synthesis and development of kinase inhibitors.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

G MEK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->MEK

Caption: Simplified MEK/ERK signaling pathway and point of inhibition.

G Hsp90 Chaperone Cycle and Inhibition Hsp90_open Hsp90 (open conformation) Hsp90_closed Hsp90 (closed conformation) Hsp90_open->Hsp90_closed ATP binding Degradation Client Protein Degradation Hsp90_open->Degradation Hsp90_closed->Hsp90_open ATP hydrolysis Folded_Client Folded/Active Client Protein Hsp90_closed->Folded_Client Client Client Protein (e.g., Kinase) Client->Hsp90_open Cochaperone Co-chaperone Cochaperone->Hsp90_open ATP ATP ADP ADP + Pi Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Hsp90_open Blocks ATP binding

Caption: Hsp90 chaperone cycle and the mechanism of its inhibition.

Application of "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile" in anti-inflammatory agent development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anti-inflammatory properties.[1][2] This document provides a detailed overview of the application of pyrrole derivatives in the development of novel anti-inflammatory agents, including representative data, experimental protocols, and key signaling pathways. While specific data for "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile" is not extensively available in the public domain, the information presented here for structurally related compounds serves as a valuable guide for researchers investigating its potential.

Pyrrole-based compounds have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effect through the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer NSAIDs with reduced gastrointestinal side effects.[1][2]

Quantitative Data: In Vitro Efficacy of Pyrrole Derivatives

The following table summarizes the in vitro inhibitory activity of various pyrrole derivatives against COX-1 and COX-2 enzymes. This data is crucial for structure-activity relationship (SAR) studies and for selecting promising candidates for further development.

Compound IDTargetIC50 (µM)% Inhibition @ Concentration (µM)Reference Compound
Pyrrole Derivative 4h COX-27.11 (pIC50)-Ibuprofen (pIC50 6.44)
Pyrrole Derivative 4m COX-26.62 (pIC50)-Nimesulide (pIC50 6.20)
Pyrrole-Cinnamate Hybrid 5 COX-20.55-Indomethacin
Pyrrole-Cinnamate Hybrid 6 COX-27.0-Indomethacin
Pyrrole 2 sLOX7.5--
Pyrrole-Cinnamate Hybrid 5 sLOX30--
Pyrrole-Cinnamate Hybrid 6 sLOX27.5--
Nitrile Derivative 3b COX-2-Potent and selective inhibitionCelecoxib
Aldehyde Derivative 1b J774 COX-20.0095-Celecoxib
Nitrile Derivative 3c J774 COX-20.0022-Celecoxib

Key Signaling Pathway in Inflammation

The anti-inflammatory action of many pyrrole derivatives involves the inhibition of the cyclooxygenase (COX) pathway, a critical component of the arachidonic acid cascade. Understanding this pathway is essential for designing and evaluating new anti-inflammatory agents.

G Arachidonic Acid Cascade and COX Inhibition Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Pyrrole_Derivatives Pyrrole Derivatives (e.g., this compound) Pyrrole_Derivatives->COX2 Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->COX2 Induces Expression

Caption: Inhibition of the COX-2 pathway by pyrrole derivatives.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-inflammatory potential of novel compounds like "this compound".

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric inhibitor screening kit

  • Test compound (e.g., this compound) dissolved in DMSO

  • Reference drugs (e.g., Celecoxib, Ibuprofen)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a series of dilutions of the test compound and reference drugs in the assay buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2), assay buffer, and either the test compound, reference drug, or vehicle control (DMSO).

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Stop the reaction and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Carrageenan-Induced Paw Edema in Rats (In Vivo)

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (180-200 g)

  • 1% Carrageenan solution in saline

  • Test compound suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: control (vehicle), reference drug, and test compound groups (different doses).

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental Workflow for Anti-inflammatory Drug Discovery

The following diagram illustrates a typical workflow for the screening and evaluation of novel pyrrole derivatives as anti-inflammatory agents.

G Workflow for Screening Anti-inflammatory Pyrrole Derivatives Start Start: Synthesis of Pyrrole Derivatives In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Inhibition Assays) Start->In_Vitro_Screening Lead_Identification Lead Identification (Potent and Selective COX-2 Inhibitors) In_Vitro_Screening->Lead_Identification Lead_Identification->In_Vitro_Screening Inactive/Non-selective In_Vivo_Studies In Vivo Efficacy Studies (e.g., Carrageenan-induced Paw Edema) Lead_Identification->In_Vivo_Studies Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Cytokine Profiling, Western Blot) In_Vivo_Studies->Mechanism_of_Action Preclinical_Development Preclinical Development (Toxicology, Pharmacokinetics) Mechanism_of_Action->Preclinical_Development End End: Clinical Candidate Preclinical_Development->End

Caption: A typical workflow for anti-inflammatory drug discovery.

Conclusion

The pyrrole nucleus represents a versatile scaffold for the design and synthesis of potent anti-inflammatory agents. The methodologies and data presented provide a solid foundation for researchers, including those investigating "this compound," to evaluate the therapeutic potential of novel pyrrole derivatives. Further studies focusing on selectivity, in vivo efficacy, and mechanism of action are crucial for the development of the next generation of safe and effective anti-inflammatory drugs.

References

Application Notes and Protocols: "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile" as a Metallo-β-Lactamase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant threat to global health.[1][2] MBLs are zinc-dependent enzymes capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] Unlike serine-β-lactamases, there are currently no clinically approved inhibitors for MBLs.[2] This necessitates the urgent development of novel, potent, and broad-spectrum MBL inhibitors.

The pyrrole scaffold has emerged as a promising starting point for the design of such inhibitors.[3] Specifically, derivatives of 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile have demonstrated significant inhibitory activity against various MBLs.[1][3] This document provides detailed application notes and protocols for the synthesis of the key intermediate, "this compound," and its subsequent evaluation as a potential MBL inhibitor.

Data Presentation

The inhibitory activities of various pyrrole-based compounds against different metallo-β-lactamases are summarized below. This data highlights the structure-activity relationships (SAR) and the potential for developing broad-spectrum inhibitors from the this compound scaffold.

Table 1: Inhibitory Activity (Ki in µM) of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and its Derivatives against Various MBLs.

CompoundModification from Parent ScaffoldIMP-1 (B1)CphA (B2)AIM-1 (B3)Reference
5a Parent Scaffold21 ± 10> 100> 100[4]
10 N-4-nitrobenzoylamide1.24 (Kic)--[4]
11 N-4-benzoylbenzoylamide1.52 (Kiuc)--[4]
N-benzoyl derivative N-benzoylamidelow µMlow µMlow µM[3]

Kic = competitive inhibition constant; Kiuc = uncompetitive inhibition constant. Data for N-benzoyl derivative is qualitative as presented in the source.

Table 2: Inhibitory Activity (pIC50) of Structurally Related N-Sulfamoyl Pyrrole Carboxylates against B1 MBLs.

CompoundVIM-1VIM-2NDM-1IMP-1Reference
6a 7.36.88.57.3[5]
6b 7.26.78.57.5[5]
10 7.57.08.29.2[5]
12 8.07.27.87.8[5]
13 7.56.58.58.0[5]

pIC50 = -log(IC50)

Experimental Protocols

I. Synthesis of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

This protocol is based on the synthetic scheme reported for derivatives of the target compound.[1]

Materials:

  • Benzoin

  • Benzylamine

  • Trichloroacetic acid

  • Toluene

  • Malononitrile

  • Pyridine

  • Standard laboratory glassware for organic synthesis

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Synthesis of 1-benzyl-2,3-diphenyl-1H-pyrrol-2-imine

  • To a solution of benzoin (1 equivalent) in toluene, add benzylamine (1.1 equivalents) and a catalytic amount of trichloroacetic acid.

  • Heat the mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

  • Dissolve the crude product from Step 1 in pyridine.

  • Add malononitrile (1.2 equivalents) to the solution.

  • Heat the mixture to reflux for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

II. Metallo-β-Lactamase Inhibition Assay using Nitrocefin

This protocol is a generalized procedure for determining the inhibitory activity of compounds against MBLs using the chromogenic substrate nitrocefin.[6][7][8]

Materials:

  • Purified Metallo-β-Lactamase (e.g., NDM-1, VIM-2, IMP-1)

  • Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2 if required for enzyme stability)

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of nitrocefin in the assay buffer. A typical concentration is 100 µM.[5] Keep the solution protected from light.

    • Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound at various concentrations (or DMSO for control)

      • A pre-determined concentration of MBL enzyme. The enzyme concentration should be chosen to give a linear rate of nitrocefin hydrolysis over the measurement period.

    • Include controls:

      • No enzyme control (buffer, nitrocefin, and highest concentration of test compound)

      • No inhibitor control (buffer, enzyme, nitrocefin, and DMSO)

  • Measurement:

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 30°C).

    • Initiate the reaction by adding the nitrocefin working solution to all wells.

    • Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. The hydrolysis of the yellow nitrocefin produces a red product.[6]

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizations

Synthetic Pathway

Synthesis_Pathway Benzoin Benzoin Intermediate 1-benzyl-2,3-diphenyl- 1H-pyrrol-2-imine Benzoin->Intermediate Toluene, reflux Trichloroacetic acid (cat.) Benzylamine Benzylamine Benzylamine->Intermediate Malononitrile Malononitrile FinalProduct 2-Amino-1-benzyl-4,5-diphenyl- 1H-pyrrole-3-carbonitrile Malononitrile->FinalProduct Intermediate->FinalProduct Pyridine, reflux

Caption: Synthesis of the target MBL inhibitor intermediate.

Proposed Mechanism of MBL Inhibition

Caption: Proposed MBL inhibition by pyrrole derivatives.

Experimental Workflow for MBL Inhibition Assay

MBL_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Inhibitor, Nitrocefin) B Dispense into 96-well Plate (Enzyme + Inhibitor/Control) A->B C Pre-incubate B->C D Initiate Reaction with Nitrocefin C->D E Measure Absorbance (490 nm) in Kinetic Mode D->E F Data Analysis (Calculate Rates, % Inhibition) E->F G Determine IC₅₀ Value F->G

Caption: Workflow for determining MBL inhibitory activity.

References

Synthesis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile Derivatives: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed experimental protocols for the synthesis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile and its derivatives. The methodologies outlined are intended for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

2-Aminopyrrole-3-carbonitriles are a class of heterocyclic compounds that serve as valuable intermediates in the synthesis of various biologically active molecules, including pyrrolo[2,3-d]pyrimidines, which are known for their diverse pharmacological activities. The methods presented here focus on efficient and modern synthetic strategies, such as multicomponent reactions, to afford the target compounds in good yields.

Experimental Protocols

Two primary methods are detailed below. The first is a versatile three-component synthesis suitable for generating a variety of N-substituted 2-amino-3-cyanopyrroles. The second protocol outlines a multi-step synthesis, offering an alternative route to the target compound.

Protocol 1: One-Pot Three-Component Synthesis

This protocol is adapted from a method utilizing the reaction of nitroepoxides, primary amines, and malononitrile.[1][2] This approach is highly efficient, allowing for the formation of three new bonds in a single step under mild conditions.

Materials:

  • Nitroepoxide (1.0 mmol)

  • Benzylamine (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (1.0 mmol)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the chosen nitroepoxide (1.0 mmol), add benzylamine (1.0 mmol), malononitrile (1.2 mmol), and potassium carbonate (1.0 mmol) in methanol.

  • Stir the reaction mixture at 60°C for 3 hours.

  • After the reaction is complete, add water (10 mL) to the mixture.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate (typically in a 15:1 ratio) as the eluent to afford the pure this compound derivative.

Experimental Workflow (Protocol 1):

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Nitroepoxide (1.0 mmol), Benzylamine (1.0 mmol), Malononitrile (1.2 mmol), and K₂CO₃ (1.0 mmol) in Methanol B Stir at 60°C for 3 hours A->B Heat C Add Water B->C D Extract with Ethyl Acetate (3x) C->D E Wash with Brine D->E F Dry over MgSO₄ E->F G Concentrate in vacuo F->G H Silica Gel Column Chromatography (Hexanes:Ethyl Acetate) G->H I Pure this compound Derivative H->I

Caption: Workflow for the one-pot synthesis of this compound derivatives.

Protocol 2: Multi-Step Synthesis via Reductive Amination and Cyclization

This protocol is based on a synthetic route disclosed in a patent, starting from benzaldehyde, aminoacetaldehyde dimethyl acetal, and malononitrile.[3]

Step 1: Synthesis of N-benzyl-2,2-dimethoxy-ethylamine

  • Combine benzaldehyde and aminoacetaldehyde dimethyl acetal in a suitable solvent such as toluene or methanol.

  • Perform a reductive amination. This typically involves the use of a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation. The reaction is generally carried out at room temperature.

  • After the reaction is complete, perform a standard aqueous work-up and purify the product, for instance by distillation or chromatography, to obtain N-benzyl-2,2-dimethoxy-ethylamine.

Step 2: Synthesis of 1-benzyl-2-amino-3-cyanopyrrole

  • Dissolve N-benzyl-2,2-dimethoxy-ethylamine (160g) and malononitrile (72g) in tetrahydrofuran (THF) (1.5L).[3]

  • Add sulfuric acid (20ml) to the mixture and stir at room temperature for 24 hours.[3]

  • Neutralize the reaction with a base, such as potassium carbonate, and add water.

  • Extract the product into an organic solvent, separate the organic layer, dry it, and concentrate under reduced pressure.[3]

  • Purify the resulting residue by silica gel column chromatography to yield 1-benzyl-2-amino-3-cyanopyrrole.[3]

Experimental Workflow (Protocol 2):

G cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Cyclization A Benzaldehyde + Aminoacetaldehyde dimethyl acetal B Reductive Amination (e.g., NaBH₄ or H₂/Pd-C) A->B C N-benzyl-2,2-dimethoxy-ethylamine B->C D N-benzyl-2,2-dimethoxy-ethylamine + Malononitrile in THF E Add Sulfuric Acid, Stir at RT for 24h D->E F Work-up and Purification E->F G 1-benzyl-2-amino-3-cyanopyrrole F->G

Caption: Multi-step synthesis of 1-benzyl-2-amino-3-cyanopyrrole.

Data Presentation

The yields of various 2-amino-1-substituted-1H-pyrrole-3-carbonitrile derivatives synthesized using a method similar to Protocol 1 are summarized in the table below.[1]

EntryR¹ (from Nitroepoxide)R² (Amine)ProductYield (%)
1PhenylBenzyl2-Amino-1-benzyl-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile88
24-MethylphenylPropyl2-Amino-4-methyl-5-(p-tolyl)-1-propyl-1H-pyrrole-3-carbonitrile83
3PhenylPropyl2-Amino-4-methyl-5-phenyl-1-propyl-1H-pyrrole-3-carbonitrile89
44-FluorophenylPropyl2-Amino-5-(4-fluorophenyl)-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile85
5PropylPhenyl2-Amino-4-methyl-1-phenyl-5-propyl-1H-pyrrole-3-carbonitrile75

Note: The table presents a selection of derivatives to demonstrate the versatility of the synthetic method. The specific target compound, this compound, would be synthesized from an appropriate nitroepoxide precursor.

Conclusion

The presented protocols offer robust and efficient pathways for the synthesis of this compound and its derivatives. The one-pot, three-component reaction is particularly advantageous due to its operational simplicity, mild reaction conditions, and high yields. These methods provide medicinal chemists with reliable procedures for accessing this important class of compounds for further drug discovery and development efforts.

References

Application Notes and Protocols: Electrophilic Reactions of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile with various electrophiles. The protocols outlined below are intended to serve as a guide for the synthesis of novel substituted pyrrole derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The resulting compounds have potential applications as modulators of key signaling pathways implicated in cancer and other diseases.

Introduction

This compound is a versatile building block in organic synthesis. The presence of a nucleophilic amino group at the 2-position, an electron-rich pyrrole ring, and a nitrile group allows for a variety of chemical transformations. This document focuses on its reactions with common electrophiles, including acylating agents, isocyanates, aldehydes, and alkylating agents, as well as its utility in the synthesis of fused heterocyclic systems. The products of these reactions are often precursors to biologically active molecules, such as kinase inhibitors and modulators of the Hedgehog and apoptosis signaling pathways.[1][2][3]

Data Presentation

The following tables summarize the quantitative data for key reactions of this compound and its derivatives with electrophiles.

Table 1: N-Acylation of Pyrrole Derivatives

EntryPyrrole DerivativeAcylating AgentBaseSolventTime (h)Yield (%)Reference
11-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo-[1,2-a]indol-1-amine1-chloroacetophenoneK₂CO₃MeCN640[4]

Table 2: Cyclocondensation Reactions

EntryStarting MaterialReagentConditionsProductYield (%)Reference
12-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrileUreaFusion4-Amino-6,7-diphenyl-1H-pyrrolo[2,3-d]pyrimidin-2(7H)-oneHigh[4]
22-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrileThioureaFusion4-Amino-6,7-diphenyl-1H-pyrrolo[2,3-d]pyrimidine-2(7H)-thione47[4]

Experimental Protocols

Protocol 1: N-Acylation with an α-Halo Ketone (Representative Example)

This protocol is adapted from the reaction of a related pyrrolizine derivative with 1-chloroacetophenone and can be considered a representative procedure for the acylation of the amino group of this compound.[4]

Reaction:

Materials:

  • This compound (1.0 eq)

  • 1-chloroacetophenone (1.5 eq)

  • Potassium carbonate (K₂CO₃) (1.2 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a stirred suspension of this compound and potassium carbonate in anhydrous acetonitrile, add 1-chloroacetophenone.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the solid precipitate and wash with acetonitrile (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-acylated product.

Expected Outcome:

The reaction is expected to yield the N-acylated product. The yield for a similar reaction was reported to be 40%.[4] Characterization should be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Synthesis of Urea Derivatives (General Procedure)

This general protocol describes the reaction of an aminopyrrole with an isocyanate to form a urea derivative.

Reaction:

Materials:

  • This compound (1.0 eq)

  • Isocyanate (e.g., phenyl isocyanate) (1.1 eq)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

Procedure:

  • Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the isocyanate dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-24 hours, monitoring the reaction by TLC.

  • If a precipitate forms, collect it by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Condensation with Aldehydes (General Procedure for Pictet-Spengler Type Reaction)

This protocol outlines a general procedure for the condensation of this compound with an aldehyde, which can lead to the formation of fused heterocyclic systems via a Pictet-Spengler type reaction.[5][6]

Reaction:

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.1 eq)

  • Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • Dissolve this compound and the aldehyde in an anhydrous solvent.

  • Add a catalytic amount of the acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 4: Synthesis of Pyrrolo[2,3-d]pyrimidines (General Procedure)

This protocol describes a general method for the cyclocondensation of 2-aminopyrrole-3-carbonitriles to form pyrrolo[2,3-d]pyrimidines, which are important scaffolds in medicinal chemistry.[4][7]

Reaction with Formic Acid:

Materials:

  • This compound

  • Formic acid

Procedure:

  • Reflux a solution of this compound in formic acid for several hours.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the pyrrolo[2,3-d]pyrimidin-4(3H)-one.

  • Further reaction with phosphorus oxychloride followed by treatment with an amine can yield various 4-aminopyrrolo[2,3-d]pyrimidines.[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize key signaling pathways that can be modulated by substituted pyrrole derivatives and a general experimental workflow for their synthesis and evaluation.

experimental_workflow start Starting Material: This compound reaction Electrophilic Reaction (e.g., Acylation, Urea Formation, Condensation) start->reaction electrophile Electrophile (e.g., Acyl Chloride, Isocyanate, Aldehyde) electrophile->reaction purification Purification (Column Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization bio_assay Biological Assays (e.g., Kinase Assay, Cell Viability) characterization->bio_assay sar_study Structure-Activity Relationship (SAR) Study bio_assay->sar_study lead_optimization Lead Optimization sar_study->lead_optimization

Caption: General experimental workflow for the synthesis and evaluation of pyrrole derivatives.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO SMO PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_active Active GLI GLI->GLI_active translocates Pyrrole_Inhibitor Pyrrole Derivative (SMO Inhibitor) Pyrrole_Inhibitor->SMO inhibits Target_Genes Target Gene Expression GLI_active->Target_Genes activates Hh Hedgehog Ligand Hh->PTCH binds Hh->SMO activates

Caption: Inhibition of the Hedgehog signaling pathway by a SMO antagonist.[1][8]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Mitochondrion Mitochondrion Caspase8->Mitochondrion activates Bid Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome activates Apoptosome->Caspase3 activates Pyrrole_Derivative Pyrrole Derivative (Apoptosis Inducer) Bcl2 Bcl-2 (Anti-apoptotic) Pyrrole_Derivative->Bcl2 inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Pyrrole_Derivative->Bax_Bak activates Bcl2->Bax_Bak inhibits Bax_Bak->Mitochondrion permeabilizes Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic and extrinsic apoptosis pathways modulated by pyrrole derivatives.[2][9]

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR/PDGFR VEGFR->VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Growth_Factor VEGF/PDGF Growth_Factor->VEGFR binds Pyrrole_Inhibitor Pyrrole Derivative (Kinase Inhibitor) Pyrrole_Inhibitor->VEGFR inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation Transcription->Proliferation

Caption: Inhibition of VEGFR/PDGFR signaling cascade by a pyrrole-based kinase inhibitor.[10][11][12]

References

Functionalization of the Amino Group in 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 2-amino group of "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile." This versatile building block is a valuable starting material in medicinal chemistry and drug discovery, and its functionalization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below cover key transformations including N-acylation, sulfonamide formation, diazotization followed by Sandmeyer-type reactions, and reductive amination.

N-Acylation

N-acylation of the 2-amino group introduces an amide functionality, which can significantly alter the compound's physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and metabolic stability. This modification is a common strategy in drug design to modulate target binding and pharmacokinetic profiles.

Application Notes

N-acylation of this compound can be readily achieved using either acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base. The choice of acylating agent and reaction conditions can be tailored to the specific acyl group being introduced. Common bases include triethylamine (TEA) and pyridine. The reactions are typically carried out in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) at room temperature or with gentle heating.

Experimental Protocols

Protocol 1.1: N-Acetylation using Acetic Anhydride

This protocol describes the synthesis of N-(1-benzyl-3-cyano-1H-pyrrol-2-yl)acetamide.

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 1.2: N-Benzoylation using Benzoyl Chloride

This protocol describes the synthesis of N-(1-benzyl-3-cyano-1H-pyrrol-2-yl)benzamide.

  • Materials:

    • This compound

    • Benzoyl chloride

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF)

    • Saturated ammonium chloride solution (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in THF, add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C and add benzoyl chloride (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.

    • After completion, quench the reaction with a saturated NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Data Presentation
Acylating AgentBaseSolventTime (h)Yield (%)
Acetic AnhydridePyridineDCM2-4>90
Benzoyl ChlorideTEATHF3-685-95

Table 1: Representative data for N-acylation reactions.

Sulfonamide Formation

The introduction of a sulfonamide group can impart a range of biological activities and is a key functional group in many approved drugs. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, influencing ligand-receptor interactions.

Application Notes

The synthesis of sulfonamides from this compound is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base. Pyridine is a common choice as it can also act as the solvent. The reaction conditions are generally mild, proceeding at room temperature or with gentle heating.

Experimental Protocol

Protocol 2.1: Synthesis of N-(1-benzyl-3-cyano-1H-pyrrol-2-yl)benzenesulfonamide

  • Materials:

    • This compound

    • Benzenesulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of pyridine and DCM.

    • Cool the solution to 0 °C.

    • Add benzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute with DCM and wash with 1 M HCl to remove pyridine.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography.

Data Presentation
Sulfonyl ChlorideBaseSolventTime (h)Yield (%)
Benzenesulfonyl chloridePyridineDCM12-1680-90
p-Toluenesulfonyl chloridePyridinePyridine1285-95

Table 2: Representative data for sulfonamide formation reactions.

Diazotization and Sandmeyer-Type Reactions

Diazotization of the 2-amino group forms a reactive diazonium salt, which can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of halogens, cyano, hydroxyl, and other functional groups, providing a powerful tool for structural diversification.

Application Notes

The diazotization is carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, typically sodium nitrite. The resulting diazonium salt is generally unstable and is used in situ. The subsequent Sandmeyer reaction involves the use of a copper(I) salt (e.g., CuCl, CuBr, CuCN) to catalyze the replacement of the diazonium group.

Experimental Protocol

Protocol 3.1: Synthesis of 2-Chloro-1-benzyl-1H-pyrrole-3-carbonitrile via Sandmeyer Reaction

  • Materials:

    • This compound

    • Sodium nitrite (NaNO₂)

    • Concentrated Hydrochloric acid (HCl)

    • Copper(I) chloride (CuCl)

    • Water

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Diazotization:

      • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

      • Cool the suspension to 0-5 °C in an ice-salt bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

      • Stir the mixture for 30 minutes at this temperature.

    • Sandmeyer Reaction:

      • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.

      • Slowly add the cold diazonium salt solution to the stirred CuCl solution.

      • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.

      • Cool the mixture to room temperature and extract the product with diethyl ether.

      • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

      • Purify the product by column chromatography.

Data Presentation
Reagent (Sandmeyer)Product Functional GroupYield (%)
CuCl / HCl-Cl60-75
CuBr / HBr-Br60-75
CuCN / KCN-CN50-65

Table 3: Representative data for Sandmeyer-type reactions.

Reductive Amination

Reductive amination allows for the formation of a secondary amine by reacting the primary amino group with an aldehyde or ketone in the presence of a reducing agent. This reaction is a powerful method for introducing a wide variety of substituents onto the nitrogen atom.

Application Notes

The reaction typically proceeds in one pot. The primary amine and the carbonyl compound first form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common reducing agents for this transformation as they are mild enough not to reduce the starting carbonyl compound. The reaction is often carried out in alcoholic solvents like methanol or ethanol, sometimes with the addition of a catalytic amount of acetic acid to facilitate imine formation.

Experimental Protocol

Protocol 4.1: Synthesis of 2-(Benzylamino)-1-benzyl-1H-pyrrole-3-carbonitrile

  • Materials:

    • This compound

    • Benzaldehyde

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol

    • Acetic acid (glacial)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Water

    • Brine

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol.

    • Add a few drops of glacial acetic acid to the mixture.

    • Stir the solution at room temperature for 1 hour to allow for imine formation.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Data Presentation
Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH₃CNMethanol12-2470-85
AcetoneNaBH(OAc)₃DCM12-2465-80

Table 4: Representative data for reductive amination reactions.

Visualizations

Functionalization_Workflow cluster_acylation N-Acylation cluster_sulfonylation Sulfonamide Formation cluster_diazotization Diazotization & Sandmeyer cluster_reductive_amination Reductive Amination start This compound acyl_reagents Acyl Chloride or Acid Anhydride, Base start->acyl_reagents sulfonyl_reagents Sulfonyl Chloride, Base start->sulfonyl_reagents diazo_reagents NaNO2, H+ start->diazo_reagents red_amination_reagents Aldehyde/Ketone, Reducing Agent start->red_amination_reagents acylation N-Acyl Derivative acyl_reagents->acylation sulfonylation Sulfonamide Derivative sulfonyl_reagents->sulfonylation diazotization Diazonium Salt sandmeyer_reagents Cu(I) Salt diazotization->sandmeyer_reagents sandmeyer Halogenated/Cyanated Derivative diazo_reagents->diazotization sandmeyer_reagents->sandmeyer red_amination Secondary Amine Derivative red_amination_reagents->red_amination

Figure 1: Reaction pathways for the functionalization of the 2-amino group.

N_Acylation_Workflow A Dissolve 2-aminopyrrole in solvent B Add base and cool to 0 °C A->B C Add acylating agent dropwise B->C D Stir at room temperature (Monitor by TLC) C->D E Work-up: Aqueous wash D->E F Dry organic layer and concentrate E->F G Purify (Chromatography/ Recrystallization) F->G H N-Acylated Product G->H

Figure 2: General experimental workflow for N-acylation.

Diazotization_Sandmeyer_Logic cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction A Suspend 2-aminopyrrole in aqueous acid B Cool to 0-5 °C A->B C Slowly add NaNO2 solution B->C D Stir for 30 min at 0-5 °C C->D F Add diazonium salt solution to Cu(I) salt D->F In situ transfer E Prepare cold Cu(I) salt solution E->F G Warm to RT, then heat to 50-60 °C F->G H Work-up and Purification G->H I Final Product H->I

Figure 3: Logical relationship between diazotization and Sandmeyer reaction steps.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is often prepared via a multicomponent reaction. A plausible synthetic route involves the condensation of a β-keto-nitrile, an amine (benzylamine), and a source for the C2-amino group, or a related Thorpe-Ziegler type cyclization.

Q1: The yield of the desired this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this multicomponent synthesis can stem from several factors. Incomplete reaction, degradation of starting materials or product, and the formation of side products are common culprits.

Initial Checks:

  • Purity of Reagents: Ensure all starting materials, especially the β-keto-nitrile and benzylamine, are of high purity. Impurities can lead to a cascade of side reactions.

  • Solvent Quality: Use anhydrous solvents, as water can interfere with the condensation steps and potentially lead to hydrolysis of the nitrile group.

  • Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.

Optimization Strategies:

  • Temperature Control: The reaction temperature is critical. Too low, and the reaction may not proceed to completion. Too high, and you risk decomposition and polymerization. Experiment with a range of temperatures, starting from room temperature and gradually increasing.

  • Catalyst Choice: The choice of base or acid catalyst is crucial. For base-catalyzed reactions, a non-nucleophilic base is often preferred to avoid unwanted additions. For acid-catalyzed variants, mild acids should be used to prevent degradation.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may drive the reaction to completion, but a large excess can lead to byproducts.

Q2: My final product is a complex mixture that is difficult to purify. What are the potential side products?

A2: The formation of a complex mixture suggests the presence of several side reactions occurring in parallel. Based on the likely reaction mechanism, the following side products are possible:

  • Incompletely Cyclized Intermediates: The reaction may stall after the initial condensation but before the final cyclization and aromatization, leading to open-chain enamines or related intermediates.

  • Dimerization of Intermediates: Enamine intermediates are susceptible to self-condensation or dimerization, leading to higher molecular weight impurities.

  • Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, especially under acidic or basic conditions at elevated temperatures.

  • Alternative Cyclization Pathways: Depending on the specific reactants, there might be possibilities for the formation of regioisomers or other heterocyclic systems. For example, in related syntheses, the formation of furan derivatives as byproducts has been observed.

  • Polymerization: Under harsh conditions (e.g., high temperature, strong acid/base), starting materials or the product itself can polymerize, leading to intractable tars.

Q3: I am observing a byproduct with a molecular weight corresponding to a dimer of one of the intermediates. How can I minimize its formation?

A3: Dimerization often occurs when the concentration of a reactive intermediate is high and the rate of the desired intramolecular cyclization is slow. To mitigate this:

  • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular dimerization.

  • Slow Addition: Adding one of the key reactants (e.g., the β-keto-nitrile) slowly over a period of time can keep the instantaneous concentration of the reactive intermediate low.

  • Optimize Temperature: Lowering the reaction temperature may slow down the rate of dimerization more than the rate of the desired cyclization.

Frequently Asked Questions (FAQs)

Q: What is a typical purification method for this compound?

A: Column chromatography on silica gel is the most commonly reported method for the purification of substituted 2-aminopyrroles.[1] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

Q: Can I use a different amine instead of benzylamine?

A: Yes, the synthesis is generally adaptable to other primary amines, which will result in different N-substituted 2-aminopyrrole-3-carbonitriles. However, the nucleophilicity and steric bulk of the amine can affect the reaction rate and yield.

Q: Is the nitrile group stable to the reaction conditions?

A: The nitrile group is generally stable under anhydrous conditions. However, prolonged heating in the presence of strong acids or bases, especially with traces of water, can lead to its hydrolysis to an amide or carboxylic acid.

Data Presentation

The following table summarizes how reaction conditions can influence the product distribution in a related synthesis of substituted 2-aminopyrroles. This illustrates the importance of optimizing reaction parameters to maximize the yield of the desired product.

EntryReactantSolventTemperature (°C)Time (h)Product A Yield (%)Product B Yield (%)Product C Yield (%)
14aToluene11024173731
24aToluene1107242650
34aXylenes14024--82

Data adapted from a study on the synthesis of substituted 2-aminopyrroles, where Products A, B, and C represent different pyrrole derivatives formed under varying conditions. This highlights the critical role of solvent, temperature, and reaction time in controlling the product outcome.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles:

  • To a solution of the appropriate nitroepoxide (1.0 mmol) and amine (e.g., benzylamine, 1.0 mmol) in methanol, add malononitrile (1.2 mmol) and potassium carbonate (1.0 mmol).[1]

  • Stir the reaction mixture at 60°C for 3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the pure product.[1]

Visualizations

Experimental Workflow

experimental_workflow reagents Starting Materials (e.g., Nitroepoxide, Benzylamine, Malononitrile) reaction Multicomponent Reaction (Methanol, K2CO3, 60°C, 3h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 2-Amino-1-benzyl- 1H-pyrrole-3-carbonitrile purification->product

Caption: A generalized experimental workflow for the synthesis of 2-aminopyrrole-3-carbonitriles.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Complex Mixture check_reagents Check Reagent Purity & Solvent Dryness start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions byproducts Identify Byproducts (TLC, LC-MS, NMR) start->byproducts incomplete_reaction Incomplete Reaction byproducts->incomplete_reaction Open-chain intermediates dimerization Dimerization byproducts->dimerization High MW impurities hydrolysis Nitrile Hydrolysis byproducts->hydrolysis Amide/Acid byproduct optimize_temp_time Increase Temperature/Time incomplete_reaction->optimize_temp_time high_dilution Use High Dilution or Slow Addition dimerization->high_dilution anhydrous_conditions Ensure Anhydrous Conditions hydrolysis->anhydrous_conditions solution Improved Yield and Purity optimize_temp_time->solution high_dilution->solution anhydrous_conditions->solution

References

How to avoid furan byproduct in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Paal-Knorr pyrrole synthesis, with a specific focus on avoiding the formation of furan byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of furan byproduct formation in the Paal-Knorr pyrrole synthesis?

The formation of a furan byproduct is the most common side reaction in the Paal-Knorr pyrrole synthesis. It occurs through the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl starting material. This pathway competes with the desired reaction of the dicarbonyl compound with the amine to form the pyrrole.

Q2: How does reaction acidity influence the formation of the furan byproduct?

Reaction acidity is a critical factor. Strongly acidic conditions (pH < 3) significantly favor the formation of furans.[1][2] Under such conditions, the 1,4-dicarbonyl compound readily undergoes acid-catalyzed cyclization. Conversely, neutral or weakly acidic conditions promote the nucleophilic attack of the amine on the carbonyl groups, leading to the desired pyrrole product.[1]

Q3: Can the choice of amine affect the pyrrole/furan product ratio?

Yes, the nature of the amine can influence the outcome. Amines with higher nucleophilicity will compete more effectively with the intramolecular cyclization of the dicarbonyl compound, thus favoring pyrrole formation. The concentration of the amine is also important; using an excess of the amine can help to drive the reaction towards the pyrrole product.[1]

Q4: Are there modern techniques that can help minimize furan formation?

Microwave-assisted synthesis has emerged as a highly effective method for promoting pyrrole formation while minimizing byproducts.[3][4][5] The rapid heating and shorter reaction times characteristic of microwave synthesis can favor the desired reaction pathway and reduce the likelihood of side reactions and degradation that can occur with prolonged heating.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
High percentage of furan byproduct detected. Reaction conditions are too acidic.- Maintain the reaction pH above 3.[1] - Replace strong Brønsted acids (e.g., HCl, H₂SO₄) with a weak acid like acetic acid.[1][6] - Consider using a Lewis acid catalyst (e.g., ZnBr₂, Bi(NO₃)₃, Sc(OTf)₃), which can be milder.[6]
Low yield of pyrrole and significant starting material remaining. Insufficient reaction temperature or time; poorly reactive starting materials.- If using conventional heating, ensure the reaction is heated to an appropriate temperature for a sufficient duration. - For sluggish reactions, consider switching to microwave-assisted synthesis to increase the reaction rate and yield.[3][4] - Increase the concentration of the amine to favor the bimolecular reaction over the intramolecular cyclization.[1]
Reaction mixture turns dark or forms tar-like substances. Degradation of starting materials or product due to harsh conditions.- Lower the reaction temperature. - Reduce the reaction time. Microwave synthesis can be particularly beneficial here.[3] - Use a milder catalyst system as described above.
Furan byproduct is still observed even under weakly acidic conditions. The specific 1,4-dicarbonyl compound is highly prone to cyclization.- Employ a significant excess of the amine to outcompete the furan formation. - Optimize the reaction temperature and time; sometimes a lower temperature for a longer period can be beneficial. - Explore alternative synthetic routes to the desired pyrrole if furan formation cannot be suppressed.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the impact of different catalysts and conditions on the yield of the desired pyrrole product, highlighting methods that successfully minimize furan formation.

Catalyst/Condition Substrates Solvent Temperature Time Pyrrole Yield (%) Furan Byproduct Reference
Acetic Acid1,4-Diketones and primary aminesAcetic AcidRefluxVariesGenerally goodMinimized[6]
Hydrochloric Acid (1 drop)Aniline and Hexane-2,5-dioneMethanolReflux15 min~52%Not specified, but risk is high[7]
Lewis Acids (e.g., Bi(NO₃)₃)1,4-Diketones and primary aminesVariesVariesVariesGood to excellentMinimized[6][8]
Iodine1,4-Diketones and primary aminesSolvent-freeRoom Temp.ShortExceptionalMinimized[2]
Microwave Irradiation (Acetic Acid)1,4-Diketones and primary aminesAcetic Acid120-150 °C2-10 min65-89%Minimized[4]
Graphene Oxide2,5-Hexanedione and anilineVariesVariesVariesInvestigatedKey role in catalysis[9]
Fe-MIL-101 (MOF)1,4-Diketones and aminesToluene120 °C4 hHighNot specified[10]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis using Acetic Acid (Conventional Heating)

This protocol describes a classic approach using a weak Brønsted acid to favor pyrrole synthesis.

Materials:

  • 1,4-Dicarbonyl compound (1.0 eq)

  • Primary amine (1.1-1.2 eq)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound in a minimal amount of glacial acetic acid.

  • Add the primary amine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker of ice water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

This protocol utilizes microwave irradiation to achieve rapid and high-yielding synthesis of pyrroles.[4]

Materials:

  • 1,4-Dicarbonyl compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Acetic acid (catalytic amount)

  • Ethanol

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound, the primary amine, and a catalytic amount of acetic acid in ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120-150 °C for 2-10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel.

Visualizations

Reaction Pathway Diagram

Paal_Knorr_Pathways cluster_pyrrole Pyrrole Synthesis Pathway cluster_furan Furan Byproduct Pathway start 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate start->hemiaminal + R-NH2 (Weakly Acidic/ Neutral) enol Enol Intermediate start->enol H+ (Strongly Acidic) amine Primary Amine (R-NH2) acid_catalyst Acid Catalyst (H+) dihydroxytetrahydropyrrole 2,5-Dihydroxy- tetrahydropyrrole hemiaminal->dihydroxytetrahydropyrrole Intramolecular Attack pyrrole Pyrrole Product dihydroxytetrahydropyrrole->pyrrole - 2H₂O cyclic_hemiacetal Cyclic Hemiacetal enol->cyclic_hemiacetal Intramolecular Cyclization furan Furan Byproduct cyclic_hemiacetal->furan - H₂O

Caption: Competing pathways in the Paal-Knorr synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start High Furan Byproduct in Paal-Knorr Synthesis q1 Are you using a strong Brønsted acid (e.g., HCl, H₂SO₄)? start->q1 sol1 Switch to a weak acid (e.g., acetic acid) or a Lewis acid (e.g., ZnBr₂). q1->sol1 Yes q2 Is the reaction run at high temperature for a prolonged time? q1->q2 No a1_yes YES a1_no NO end_node Furan byproduct minimized sol1->end_node sol2 Reduce reaction time and temperature. Consider microwave synthesis. q2->sol2 Yes q3 Is the amine concentration stoichiometric? q2->q3 No a2_yes YES a2_no NO sol2->end_node sol3 Increase the equivalents of the amine to favor the bimolecular reaction. q3->sol3 Yes a3_yes YES sol3->end_node

References

Technical Support Center: Synthesis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for this compound and its analogs are multicomponent reactions. One prevalent method involves the condensation of an α-amino ketone equivalent, malononitrile, and a primary amine. A specific example is the reaction of N-benzyl-2,2-dimethoxy-ethylamine with malononitrile. Another approach is the reaction of nitroepoxides with amines and malononitrile.

Q2: I am observing a low yield in my reaction. What are the potential causes and solutions?

A2: Low yields can stem from several factors including suboptimal reaction conditions, purity of starting materials, and inefficient purification. Refer to the troubleshooting section below for a detailed breakdown of potential issues and corresponding solutions. Optimizing temperature, solvent, and catalyst, as well as ensuring the quality of your reagents, are crucial first steps.

Q3: What are the typical side products in this synthesis, and how can I minimize their formation?

A3: Side product formation is common in multicomponent reactions. Depending on the specific pathway, these can include self-condensation products of the starting materials or partially cyclized intermediates. To minimize these, ensure precise stoichiometry of your reactants. Slow, controlled addition of reagents can also be beneficial. Purification is typically achieved through column chromatography.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is most commonly achieved by silica gel column chromatography.[1] The choice of eluent system is critical and often consists of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The exact ratio will depend on the specific impurities present in your crude product. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or base.Ensure the catalyst or base is fresh and anhydrous. Consider using a stronger base or a different catalyst (see data table below).
Low reaction temperature.Increase the reaction temperature incrementally. Some multicomponent reactions require reflux conditions to proceed efficiently.
Impure starting materials.Verify the purity of your starting materials (benzylamine, malononitrile, etc.) by appropriate analytical methods (e.g., NMR, GC-MS). Purify if necessary.
Formation of Multiple Products Incorrect stoichiometry.Carefully control the molar ratios of your reactants. An excess of one component can lead to side reactions.
Reaction temperature is too high.High temperatures can sometimes promote the formation of side products. Try running the reaction at a lower temperature for a longer duration.
Presence of water.Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the reaction intermediates.
Difficulty in Product Purification Co-elution of impurities with the product.Optimize your column chromatography conditions. Try a different solvent system with a shallower gradient. Consider using a different stationary phase if silica gel is ineffective.
Product is an oil or difficult to crystallize.If the product is an oil, try triturating with a non-polar solvent to induce solidification. For recrystallization, screen a variety of solvent systems.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes reported yields for the synthesis of N-substituted 2-amino-3-cyanopyrroles under various conditions. While not all entries are for the exact target molecule, they provide valuable insights into optimizing the reaction.

Reactants Catalyst/Base Solvent Temperature Time Yield (%) Reference
Nitroepoxide, Benzylamine, MalononitrileK₂CO₃Methanol60°C3 h88[1]
1-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo-[1,2-a]indol-1-amine, 1-chloroacetophenoneK₂CO₃AcetonitrileReflux6 h40[2]
Amidine derivative, Acetylene derivative-DichloromethaneRoom Temp.30 min92[3][4]
N-benzyl-2,2-dimethoxy-ethylamine, malononitrileH₂SO₄TetrahydrofuranRoom Temp.24 hNot specified[5]

Experimental Protocols

General Protocol for Multicomponent Synthesis from Nitroepoxides

This protocol is adapted from a general method for the synthesis of N-substituted 2-amino-3-cyano pyrroles.[1]

  • To a solution of the nitroepoxide (1.0 mmol) in methanol, add benzylamine (1.0 mmol), malononitrile (1.2 mmol), and potassium carbonate (1.0 mmol).

  • Stir the reaction mixture at 60°C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water (10 mL) to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a hexane:ethyl acetate eluent system to afford the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Nitroepoxide, Benzylamine, Malononitrile ReactionMixture Combine Reactants, Base, and Solvent Reactants->ReactionMixture Base K₂CO₃ Base->ReactionMixture Solvent Methanol Solvent->ReactionMixture Stirring Stir at 60°C for 3h ReactionMixture->Stirring Quench Add Water Stirring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Product Pure Product Chromatography->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_conditions Condition Optimization cluster_purification_steps Purification Steps Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions ImprovePurification Improve Purification Technique Start->ImprovePurification CheckPurity->OptimizeConditions Temp Adjust Temperature OptimizeConditions->Temp Solv Change Solvent OptimizeConditions->Solv Cat Screen Catalysts/Bases OptimizeConditions->Cat SolventSystem Modify Eluent System ImprovePurification->SolventSystem Recrystallize Attempt Recrystallization ImprovePurification->Recrystallize Success Improved Yield/ Purity Temp->Success Solv->Success Cat->Success SolventSystem->Success Recrystallize->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile".

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and related substituted pyrroles.

Issue 1: Colored Impurities in the Final Product

Possible Causes:

  • Oxidation: Pyrrole compounds can be sensitive to air and light, leading to the formation of colored, oxidized byproducts.[1]

  • Residual Catalysts: If a metal catalyst (e.g., Palladium) was used in the synthesis, trace amounts may remain and cause coloration.[1][2]

  • Highly Conjugated Byproducts: The synthesis process itself can generate small quantities of highly colored, conjugated side products.[1]

  • Acidic Residues: Residual acid from the synthesis can promote decomposition and the formation of colored impurities.[1]

Solutions:

  • Minimize Exposure: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon) to reduce contact with air. Storing the purified compound in amber vials at low temperatures can also help.[1]

  • Charcoal Treatment: Before the final purification step, such as recrystallization, dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can help adsorb colored impurities. However, be aware that this may also lead to a reduction in the overall yield.[1]

  • Acid Scavenging: During the workup, ensure all acidic residues are neutralized and removed. Washing the organic extract with a mild base like a sodium bicarbonate solution can be effective.[1]

  • Re-purification: A second purification step, such as another round of column chromatography or a careful recrystallization, may be necessary to remove persistent colored impurities.[1]

Issue 2: Streaking or Tailing During Silica Gel Column Chromatography

Possible Cause:

  • Streaking or tailing is a frequent issue when purifying polar compounds like substituted pyrroles on silica gel. This is often due to strong interactions between the compound and the acidic silanol groups on the surface of the silica.[1]

Solutions:

  • Solvent System Modification:

    • Gradual Polarity Increase: Employ a solvent gradient where the polarity is increased slowly throughout the separation process.[1]

    • Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent. Common choices include 0.1-1% triethylamine (Et₃N) or pyridine.[1]

  • Alternative Stationary Phase:

    • Alumina: Using neutral or basic alumina can be a good substitute for silica gel when purifying basic compounds.[1]

    • Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.[1]

Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent

Problem: The compound is either too soluble in all tested solvents or insoluble in them.[1]

Solution: Two-Solvent Recrystallization Method

  • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.[1]

  • Slowly add a "bad" solvent (one in which it is poorly soluble) dropwise until the solution becomes cloudy (this is the cloud point).[1]

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most frequently cited purification methods for similar 2-aminopyrrole-3-carbonitrile derivatives are flash column chromatography and recrystallization.[3][4][5] Column chromatography is effective for separating the target compound from impurities with different polarities, while recrystallization is excellent for removing small amounts of impurities to achieve high purity.[1]

Q2: What stationary phase and mobile phase are recommended for column chromatography?

A2: Silica gel is a common stationary phase. For the mobile phase, a mixture of non-polar and polar solvents is typically used. Examples from related compounds include gradients of ethyl acetate in hexanes (e.g., starting from 15:1 or 20:1 hexanes:ethyl acetate) or dichloromethane and methanol mixtures.[4][6] To prevent streaking due to the basicity of the amino group, adding a small amount of triethylamine (0.1-1%) to the eluent is often recommended.[1]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Some pyrroles can be unstable on acidic silica gel.[1] Besides adding a basic modifier like triethylamine to the eluent, you can consider using a less acidic stationary phase, such as neutral or basic alumina.[1] Deactivating the silica gel with triethylamine before use is another effective strategy.[1]

Q4: What should I consider when developing a recrystallization protocol?

A4: The key is to find a solvent or solvent pair where the compound has high solubility at high temperatures and low solubility at low temperatures. You can start by testing the solubility of a small amount of your compound in various common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene, dichloromethane). If a single solvent is not suitable, a two-solvent system (a "good" solvent and a "bad" solvent) is a good alternative.[1]

Experimental Protocols

The following are generalized experimental protocols based on methods used for structurally similar compounds. These should be considered as a starting point and may require optimization for your specific case.

Protocol 1: Flash Column Chromatography
  • Preparation:

    • Dissolve the crude this compound in a minimum amount of the initial mobile phase solvent or dichloromethane.

    • In a separate flask, slurry silica gel in the initial, low-polarity mobile phase (e.g., 20:1 hexanes:ethyl acetate).

    • Pack a glass column with the silica gel slurry.

  • Loading:

    • Adsorb the dissolved crude product onto a small amount of silica gel by concentrating the solution to dryness.

    • Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate). A stepwise or linear gradient can be used.

    • If streaking is observed, consider preparing a new column and adding 0.1-1% triethylamine to the mobile phase.[1]

  • Collection and Analysis:

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.

    • An ideal single solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not found, identify a "good" solvent (dissolves the compound well) and a "bad" solvent (compound is insoluble).

  • Procedure (Two-Solvent Example):

    • Place the crude solid in a flask and add the "good" solvent dropwise while heating and stirring until the solid just dissolves.

    • Slowly add the "bad" solvent dropwise until the solution remains faintly cloudy.

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "bad" solvent or a cold mixture of the two solvents.

    • Dry the purified crystals under vacuum.

Data Presentation

Purification TechniqueTypical Yield RangeTypical Purity RangeNotes
Single-Solvent Recrystallization60-90%>98%Highly dependent on finding the ideal solvent. Best for removing small amounts of impurities.[1]
Flash Column Chromatography40-80%95-99%Good for separating compounds with different polarities. Yield can be lower due to product loss on the column.[1]

Visualization

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_final Final Product crude_product Crude Product column_chromatography Column Chromatography (Silica Gel or Alumina) crude_product->column_chromatography Primary Purification purity_check_1 Purity Check (TLC, NMR) column_chromatography->purity_check_1 recrystallization Recrystallization purity_check_1->recrystallization If impurities remain pure_product Pure 2-Amino-1-benzyl- 1H-pyrrole-3-carbonitrile purity_check_1->pure_product If pure purity_check_2 Final Purity Check (NMR, LC-MS, mp) recrystallization->purity_check_2 purity_check_2->column_chromatography If impurities remain (re-purify) purity_check_2->pure_product If pure

References

Technical Support Center: Optimization of Substituted Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted pyrroles. The information is designed to directly address specific issues encountered during experimentation, with a focus on optimizing reaction conditions for improved yields and purity.

General Troubleshooting and FAQs

This section addresses common issues applicable to various pyrrole synthesis methods.

Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

A1: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions. It is advisable to use freshly purified reagents.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that should be carefully optimized for your specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.

  • Presence of Moisture: Some pyrrole syntheses are sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere can be crucial.

Q2: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?

A2: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[1]

Q3: What are the recommended general methods for purifying synthesized pyrroles?

A3: Purification strategies depend on the properties of the specific pyrrole derivative. Common methods include:

  • Column Chromatography: Silica gel chromatography is a widely used technique for purifying pyrrole derivatives.[2]

  • Distillation: For volatile pyrroles, fractional distillation can be an effective purification method.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

  • Acid/Base Extraction: Treating the crude product with an acid can remove basic impurities like pyrrolidine by converting them into non-volatile salts, allowing the pyrrole to be separated by distillation.[3]

Paal-Knorr Pyrrole Synthesis: Troubleshooting Guide

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.

Q1: My Paal-Knorr synthesis is giving a low yield or not proceeding to completion. What are the common causes?

A1: Several factors can contribute to low yields in a Paal-Knorr synthesis:

  • Sub-optimal Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparently low yields.

Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

A2: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan. This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine. To minimize furan formation, you can:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3). Using a weak acid like acetic acid can be beneficial.

  • Use Excess Amine: Employing an excess of the amine can favor the pyrrole formation pathway.

Q3: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is producing a mixture of regioisomers. How can I improve the selectivity?

A3: Achieving high regioselectivity with unsymmetrical dicarbonyls depends on differentiating the reactivity of the two carbonyl groups. Consider the following strategies:

  • Steric Hindrance: A bulkier substituent adjacent to one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, favoring cyclization at the less hindered carbonyl.

  • Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.

  • pH Control: The reaction is typically conducted under neutral or weakly acidic conditions to control regioselectivity.

Quantitative Data: Comparison of Reaction Conditions for Paal-Knorr Synthesis
1,4-Dicarbonyl CompoundAmineCatalystSolventTemperature (°C)TimeYield (%)Reference
2,5-HexanedioneAnilineHCl (catalytic)MethanolReflux15 minHigh[4]
2,5-HexanedioneVarious aminesSilica Sulfuric AcidSolvent-freeRoom Temp3 min~98[4]
AcetonylacetoneAniline derivativesCATAPAL 200 (Alumina)Solvent-free6045 min68-97[2]
2,5-HexanedioneVarious aminesIodine (10 mol%)Solvent-free605-10 minHigh[1]
1,4-dione2-(tert-butyl)aniline(S)-C3 / Fe(OTf)3CCl4/cyclohexane04 days83-95[5]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

Materials:

  • Aniline (1.0 eq)

  • 2,5-Hexanedione (1.0 eq)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • 0.5 M Hydrochloric Acid (for work-up)

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[1][4]

  • Add a catalytic amount of concentrated hydrochloric acid.[4]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.[1][4]

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.[1][4]

  • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[1][4]

  • Collect the crystals by vacuum filtration and wash them with cold water.[1][4]

  • Recrystallize the crude product from a methanol/water mixture to obtain the pure product.

Workflow and Troubleshooting Diagrams

Paal_Knorr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine 1,4-dicarbonyl, a primary amine, and solvent add_catalyst Add acid catalyst prep_reactants->add_catalyst heat_reflux Heat to reflux add_catalyst->heat_reflux monitor_tlc Monitor by TLC heat_reflux->monitor_tlc cool_reaction Cool to room temperature monitor_tlc->cool_reaction Reaction complete precipitate Precipitate product with cold acid cool_reaction->precipitate filtrate Filter and wash solid precipitate->filtrate purify Recrystallize or use column chromatography filtrate->purify

Caption: General experimental workflow for the Paal-Knorr synthesis.

Caption: Troubleshooting flowchart for common issues in Paal-Knorr synthesis.

Knorr Pyrrole Synthesis: Troubleshooting Guide

The Knorr synthesis involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.

Q1: My Knorr synthesis is failing. What is a critical consideration for this reaction?

A1: A key challenge in the Knorr synthesis is the instability of α-amino-ketones, which readily self-condense.[6] Therefore, they are typically prepared in situ. A common method is the reduction of an α-oximino-ketone using zinc dust in acetic acid.[6]

Q2: The reaction is very exothermic and difficult to control. How can I manage this?

A2: The reduction of the oxime with zinc dust is highly exothermic.[6] It is crucial to add the zinc dust gradually to a well-stirred solution while providing external cooling (e.g., an ice bath) to maintain the reaction temperature.[6][7]

Experimental Protocol: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

Materials:

  • Ethyl acetoacetate (2 equivalents)

  • Glacial acetic acid

  • Sodium nitrite (1 equivalent)

  • Zinc dust (2 equivalents)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid in a flask placed in an ice bath to maintain a temperature between 5 and 7°C.[7]

  • Slowly add a saturated aqueous solution of one equivalent of sodium nitrite to the cooled ethyl acetoacetate solution. This forms ethyl 2-oximinoacetoacetate.[6][7]

  • In a separate flask, dissolve the second equivalent of ethyl acetoacetate in glacial acetic acid.

  • Gradually add the α-oximinoacetoacetate solution and zinc dust to the second flask containing ethyl acetoacetate with vigorous stirring and cooling. The reaction is exothermic.[6]

  • After the addition is complete, reflux the mixture for one hour.[7]

  • Pour the hot mixture into a large volume of water to precipitate the crude product.[7]

  • Collect the solid by vacuum filtration, wash with water, and dry thoroughly.[7]

  • Recrystallize the crude product from ethanol to obtain the pure Knorr's pyrrole.[7]

Logical Diagram: Knorr Synthesis Key Steps

Knorr_Synthesis_Logic start Start with 2 eq. Ethyl Acetoacetate nitrosation Nitrosation of 1 eq. with NaNO2 in Acetic Acid start->nitrosation reduction_condensation In situ reduction of oxime with Zn dust and condensation with 2nd eq. of ketoester start->reduction_condensation nitrosation->reduction_condensation cyclization Cyclization and Dehydration reduction_condensation->cyclization product Knorr's Pyrrole cyclization->product Hantzsch_Troubleshooting decision decision issue issue start Low Chemoselectivity optimize_enamine Optimize enamine formation (use excess amine) start->optimize_enamine control_alkylation Control N- vs. C-alkylation (solvent choice, e.g., protic) optimize_enamine->control_alkylation minimize_side_reactions Minimize α-haloketone side reactions (slow addition) control_alkylation->minimize_side_reactions adjust_conditions Adjust reaction conditions (moderate temp, weak base) minimize_side_reactions->adjust_conditions improved Improved Chemoselectivity adjust_conditions->improved

References

Technical Support Center: Synthesis of N-Substituted 2-Aminopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-substituted 2-aminopyrroles.

General Troubleshooting and FAQs

Q1: My reaction to synthesize N-substituted 2-aminopyrroles is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

A1: Low yields and the formation of product mixtures are common challenges in the synthesis of N-substituted 2-aminopyrroles and can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions. It is highly advisable to use freshly purified reagents and dry solvents.

  • Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical and should be carefully optimized for your specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent or the formation of byproducts.

  • Atmosphere: Many reactions for synthesizing pyrrole derivatives are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can be crucial.

  • Instability of the Product: 2-Aminopyrroles can be unstable.[1] Degradation during the reaction or workup can significantly reduce your isolated yield. Consider using milder workup conditions and immediate purification.

Q2: The characterization of my final product is inconsistent with the expected N-substituted 2-aminopyrrole. What could be the issue?

A2: Besides the possibility of having isolated a byproduct, consider the potential for tautomerization. 2-Aminopyrroles can exist in equilibrium with their 2-imino-2,5-dihydropyrrole tautomer. The position of this equilibrium can be influenced by the solvent and the substitution pattern on the pyrrole ring. Advanced characterization techniques may be necessary to distinguish between these forms.

Q3: My purified N-substituted 2-aminopyrrole decomposes upon storage. How can I improve its stability?

A3: 2-Aminopyrroles are known to be unstable and can be prone to oxidation and polymerization, especially when unsubstituted at the 3- and 5-positions.[1] Storing the compound under an inert atmosphere, at low temperatures, and protected from light can help to minimize degradation. If the compound is still unstable, consider converting it to a more stable salt (e.g., hydrochloride) if your downstream applications allow.

Method-Specific Troubleshooting Guides

Gewald Synthesis

The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes, but variations of this reaction can be adapted for the synthesis of 2-aminopyrroles. Key challenges often relate to the initial condensation step and side reactions.

Troubleshooting Guide: Gewald Synthesis

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Inefficient Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[2]- Check Base: Ensure the correct catalyst (typically a weak base like triethylamine or piperidine) is used in the appropriate amount. - Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[3] - Run a Control Reaction: Perform a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base to confirm the formation of the condensed intermediate.[2]
Dimerization of the α,β-unsaturated nitrile intermediate.[2]- Adjust Reaction Conditions: The formation of this dimer is highly dependent on reaction conditions.[2] Try adjusting the temperature or the rate of addition of the reagents.
Dark Brown or Black Reaction Mixture Polymerization or decomposition of starting materials or intermediates.- Lower Temperature: Running the reaction at a lower temperature may prevent decomposition. - Check Reagent Purity: Impurities can often catalyze polymerization. Ensure all starting materials are pure.

Experimental Protocol: Stepwise Gewald-type Synthesis of N-Substituted 2-Amino-3-cyano-4-arylpyrroles [4]

  • Synthesis of Crotononitriles: Aryl methyl ketones are condensed with malononitrile using a known literature procedure.

  • Allylic Bromination: The crotonitrile is subjected to allylic bromination to introduce a leaving group for the subsequent cyclization. This step is reported to be critical for the reaction yield.[4]

  • Cyclization: The resulting bromocrotonitrile (e.g., 2-(2-Bromo-1-naphthalene-1-yl-ethylidene)malononitrile, 450 mg, 1.51 mmol) is dissolved in freshly distilled THF (15 mL).[4] To this magnetically stirred solution, the primary amine (e.g., 1-phenylethylamine, 310 mg, 2.55 mmol) is added.[4] The reaction mixture is stirred at room temperature for 16 hours.[4]

  • Workup and Purification: The solvent is evaporated under reduced pressure. The crude product is then purified by filtration through neutral alumina using an ethyl acetate/hexane (1:4) mixture to yield the N-substituted 2-aminopyrrole.[4]

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines. While straightforward, it can be plagued by side reactions, particularly the formation of furan byproducts.[5]

Troubleshooting Guide: Paal-Knorr Synthesis

Issue Possible Cause Troubleshooting Steps
Low Yield of Pyrrole and Presence of Furan Byproduct Acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound competes with the desired reaction with the amine.[5]- Control Acidity: Use of a weak acid (e.g., acetic acid) as a catalyst or solvent can favor the pyrrole formation. Strongly acidic conditions tend to promote furan formation. - Choice of Catalyst: A variety of catalysts can be used, including protic acids, Lewis acids, and heterogeneous catalysts. The optimal catalyst will depend on the specific substrates.
Reaction is Sluggish or Does Not Go to Completion The nucleophilicity of the amine is too low, or the dicarbonyl compound is sterically hindered.- Increase Temperature: Heating the reaction mixture can increase the reaction rate. Microwave irradiation has been shown to be effective in reducing reaction times and improving yields.[6] - Use a More Active Catalyst: Experiment with different Brønsted or Lewis acids to find one that effectively catalyzes the reaction for your specific substrates.

Quantitative Data: Effect of Catalyst on Paal-Knorr Synthesis

The following table summarizes the effect of different catalysts on the yield of 1-phenyl-2,5-dimethylpyrrole from 2,5-hexanedione and aniline.

CatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic AcidNone100285
p-Toluenesulfonic AcidTolueneReflux192
IodineNone (Microwave)1200.195[6]
CATAPAL 200 (Alumina)None600.7596[7]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis [8]

  • Reaction Setup: To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).[8] Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.[8]

  • Microwave Irradiation: Seal the microwave vial and place it in the microwave reactor. Irradiate the reaction mixture at 80 °C.[8] The reaction progress can be monitored by TLC.

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Domino Synthesis via 3,4-Diaza-Cope Rearrangement

This modern approach provides access to substituted 2-aminopyrroles from N-alkynyl, N'-vinyl hydrazides through a domino reaction involving a propargylic 3,4-diaza-Cope rearrangement and a subsequent cyclization.[9][10] A key challenge is controlling the formation of multiple products with different N-protection patterns.[9]

Troubleshooting Guide: Domino Synthesis

Issue Possible Cause Troubleshooting Steps
Formation of a Mixture of N-Protected Pyrroles The reaction conditions (temperature and time) influence the stability and rearrangement of the protecting groups.[9]- Optimize Temperature and Time: Increasing the reaction temperature (e.g., from refluxing toluene to refluxing xylenes) and reaction time can favor the formation of a single, monoprotected 2-aminopyrrole.[9] For example, in one study, increasing the reaction time from 24 to 72 hours in toluene favored the formation of the desired product (50% yield) over two other protected versions (4% and 26% yields).[9] Switching to refluxing xylenes for 24 hours resulted in an 82% yield of the desired monoprotected product.[9]
Low Yield with Certain Substrates The electronic nature of the substituents can significantly affect the efficiency of the domino reaction.- Substrate Modification: For substrates with electron-withdrawing groups like an aromatic ketone, the reaction efficiency may be low (e.g., 26% yield).[9] In such cases, modification of the substrate or the use of a different synthetic route may be necessary.

Quantitative Data: Optimization of Domino Synthesis of a 2-Aminopyrrole [9]

EntrySolventTime (h)Yield of 7a (%)Yield of 11a (%)Yield of 12a (%)
1Toluene24173731
2Toluene7242650
3Xylenes24--82

Experimental Protocol: Domino Synthesis of N-Boc-2-aminopyrrole [9][10]

  • Preparation of N-alkynyl, N'-vinyl hydrazide (AVH): The AVH precursor is synthesized from the corresponding N-alkynyl hydrazide and an activated alkyne in the presence of a catalytic amount of DABCO.[9]

  • Domino Reaction: A solution of the AVH in a high-boiling solvent like xylenes is heated under reflux.[9] The reaction progress is monitored by TLC, observing the sequential appearance and disappearance of intermediates and the formation of the final product.[9]

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the desired N-substituted 2-aminopyrrole.

Visualizations

Reaction_Workflow_Paal_Knorr cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Reaction_Vessel Reaction Vessel (Solvent + Catalyst) 1_4_Dicarbonyl->Reaction_Vessel Primary_Amine Primary Amine Primary_Amine->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product N-Substituted 2-Aminopyrrole Purification->Product Pure Product Troubleshooting_Low_Yield Start Low Yield of N-Substituted 2-Aminopyrrole Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Stoichiometry Verify Stoichiometry of Reactants Start->Check_Stoichiometry Consider_Side_Reactions Investigate Potential Side Reactions Start->Consider_Side_Reactions Purify_Reagents Purify Reagents and Dry Solvents Check_Purity->Purify_Reagents Impure? Optimize_Conditions Systematically Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Suboptimal? Adjust_Stoichiometry Adjust Reactant Ratios Check_Stoichiometry->Adjust_Stoichiometry Incorrect? Modify_Protocol Modify Protocol to Minimize Side Reactions (e.g., pH) Consider_Side_Reactions->Modify_Protocol Identified?

References

"2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark place. Supplier recommendations include keeping the compound away from light in a cool environment. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from atmospheric components.

Q2: Is this compound sensitive to light?

Yes, based on studies of related 2-aminopyrrole scaffolds, this compound is likely sensitive to light. Photoactivation has been observed in similar molecules, which can lead to degradation or unintended reactivity.[1] Therefore, it is crucial to store the compound in an amber or opaque vial to protect it from light exposure.

Q3: What is the expected shelf-life of this compound?

Q4: Are there any known incompatibilities for this compound?

Strong oxidizing agents, strong acids, and strong bases should be considered incompatible. Studies on similar pyrrole derivatives have shown that they can be unstable in acidic and alkaline environments.[2][3] Contact with these substances could lead to rapid degradation.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Discoloration of the solid compound (e.g., turning yellow or brown) Exposure to light and/or air (oxidation).1. Immediately transfer the compound to an amber vial and purge with an inert gas (argon or nitrogen). 2. Store the vial in a desiccator in a refrigerator. 3. Before the next use, it is advisable to check the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR).
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is protected from light, moisture, and reactive atmospheres. 2. Prepare fresh solutions for each experiment. Avoid using old stock solutions. 3. Confirm the identity and purity of the compound using analytical techniques before use.
Poor solubility in aprotic solvents The compound may have degraded into less soluble impurities.1. Attempt to dissolve a small sample in a reliable solvent (e.g., DMSO, DMF) to check for insolubles. 2. If impurities are suspected, purification by recrystallization or column chromatography may be necessary. 3. Always use high-purity, dry solvents.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of degradation products.1. Compare the chromatogram with that of a freshly opened, pure sample if available. 2. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Ensure the analytical method is stability-indicating.

Stability Data Summary

The following table summarizes the likely stability profile of this compound based on the behavior of structurally related compounds. This data is representative and should be confirmed by experimental studies.

Condition Parameter Expected Outcome Recommendations
Temperature Long-term StorageStable at -20 °CFor storage longer than 6 months, use a freezer at -20 °C.
Short-term StorageStable at 2-8 °CFor routine use, store in a refrigerator.
Light PhotostabilityLikely to degrade upon exposure to UV or visible light.Always store in amber or opaque containers. Work in a fume hood with the sash down to minimize light exposure.
pH Acidic ConditionsPotential for hydrolysis and degradation.Avoid acidic environments. Use buffered solutions in the neutral range if possible.
Alkaline ConditionsProne to degradation.Avoid strongly basic conditions.
Oxidation Air ExposureSusceptible to oxidation over time.Store under an inert atmosphere (argon or nitrogen).

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in a 60 °C oven for 48 hours.

    • Photodegradation: Expose the solid compound and a solution (1 mg/mL) to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Methodology:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.

Visualizations

StorageWorkflow Recommended Storage Workflow start Receive Compound check_container Inspect Container for Damage start->check_container is_damaged Is Container Damaged? check_container->is_damaged contact_supplier Contact Supplier is_damaged->contact_supplier Yes transfer_compound Transfer to Amber Vial is_damaged->transfer_compound No purge_inert Purge with Inert Gas (Argon or Nitrogen) transfer_compound->purge_inert storage_decision Intended Storage Duration? purge_inert->storage_decision short_term Short-term (< 6 months) storage_decision->short_term Short long_term Long-term (> 6 months) storage_decision->long_term Long refrigerator Store at 2-8 °C in Desiccator short_term->refrigerator freezer Store at -20 °C long_term->freezer end_storage Ready for Use refrigerator->end_storage freezer->end_storage TroubleshootingFlow Troubleshooting Experimental Inconsistency start Inconsistent Experimental Results check_storage Review Storage Conditions: - Light protection? - Inert atmosphere? - Correct temperature? start->check_storage improper_storage Improper Storage Identified? check_storage->improper_storage correct_storage Correct Storage Conditions (See Storage Workflow) improper_storage->correct_storage Yes check_solution Check Age of Stock Solution improper_storage->check_solution No correct_storage->check_solution is_fresh Is Solution Freshly Prepared? check_solution->is_fresh prepare_fresh Prepare Fresh Solution is_fresh->prepare_fresh No check_purity Confirm Purity of Solid Compound (e.g., HPLC, NMR) is_fresh->check_purity Yes prepare_fresh->check_purity is_pure Is Compound Pure? check_purity->is_pure purify Purify Compound (Recrystallization or Chromatography) is_pure->purify No proceed Proceed with Experiment is_pure->proceed Yes purify->proceed

References

Technical Support Center: Troubleshooting Low Yield in Multicomponent Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the multicomponent synthesis of pyrroles.

Frequently Asked Questions (FAQs)

General Issues

Q1: My multicomponent reaction is resulting in a very low yield or is not proceeding to completion. What are the general factors I should investigate?

Low yields in multicomponent pyrrole syntheses can often be attributed to several key factors:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical. Insufficient heat or time may lead to an incomplete reaction, while excessively harsh conditions can cause degradation of starting materials or the desired pyrrole product.[1]

  • Purity and Reactivity of Starting Materials: The purity of reactants is paramount. Impurities can introduce side reactions and lower yields. Additionally, the inherent reactivity of your chosen starting materials, such as the nucleophilicity of the amine or the steric hindrance of carbonyl compounds, plays a significant role.

  • Inappropriate Solvent or Catalyst: The choice of solvent can influence reaction rates and selectivity. Similarly, the type and concentration of the catalyst are crucial for efficient reaction. For acid-catalyzed reactions like the Paal-Knorr synthesis, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[1]

  • Product Instability: The synthesized pyrrole itself might be unstable under the reaction conditions, leading to degradation over prolonged reaction times.

  • Purification Losses: The product may be difficult to isolate and purify, resulting in an apparent low yield.

Paal-Knorr Synthesis

Q2: I'm performing a Paal-Knorr synthesis and observing a significant amount of a major byproduct. What is it likely to be, and how can I minimize its formation?

The most common byproduct in the Paal-Knorr synthesis is the corresponding furan. This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the involvement of the amine. To minimize furan formation:

  • Control pH: Avoid strongly acidic conditions (pH < 3). Neutral or weakly acidic conditions are preferable. The use of a weak acid like acetic acid is often recommended.[1]

  • Amine Concentration: Use a sufficient excess of the primary amine or ammonia to favor the nucleophilic attack on the dicarbonyl compound.

Q3: My Paal-Knorr reaction mixture has turned into a dark, tarry material that is difficult to work with. What is the cause and how can I prevent this?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.

Hantzsch Synthesis

Q4: My Hantzsch pyrrole synthesis is giving a low yield. What are the critical parameters to check?

Low yields in Hantzsch synthesis can often be traced back to a few key issues:

  • Enamine Formation: The initial formation of the enamine from the β-ketoester and the amine is a crucial step. Ensure this step is efficient, potentially by using a slight excess of the amine.

  • N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone through either N-alkylation or the desired C-alkylation. The choice of solvent can influence this selectivity, with protic solvents often favoring C-alkylation.

  • Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine. To minimize these side reactions, it is advisable to add the α-haloketone slowly to the pre-formed enamine solution.

  • Reaction Conditions: A weak base is often sufficient. Stronger bases may promote unwanted side reactions. Running the reaction at a moderate temperature can help control the reaction rate and minimize byproduct formation.

Van Leusen Synthesis

Q5: What are the key reaction parameters to control in a Van Leusen pyrrole synthesis to ensure good yields?

The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for synthesizing 3,4-disubstituted pyrroles. To achieve optimal results, consider the following:

  • Base: A strong, non-nucleophilic base is crucial for the deprotonation of TosMIC. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or DBU.

  • Solvent: Aprotic polar solvents like DMSO, DMF, or THF are typically used to ensure the solubility of the reactants and intermediates.

  • Temperature: The initial Michael addition is often performed at a low temperature, followed by warming to room temperature or gentle heating to facilitate the cyclization and elimination steps.

  • Purity of TosMIC: The quality of the TosMIC reagent is critical for the success of the reaction. Impurities can lead to side reactions and lower yields.

Barton-Zard Synthesis

Q6: I am having trouble with the Barton-Zard reaction, with low yields and side products. What are the common pitfalls?

The Barton-Zard synthesis, reacting a nitroalkene with an α-isocyanoacetate, can be sensitive to reaction conditions:

  • Base Selection: The choice of base is critical. A moderately strong, non-nucleophilic base like DBU or a hindered alkoxide is often preferred to deprotonate the isocyanoacetate without promoting unwanted reactions of the nitroalkene.[2]

Piloty-Robinson Synthesis

Q7: My Piloty-Robinson synthesis is resulting in a low yield. What are some key considerations for this reaction?

The Piloty-Robinson synthesis involves heating azines of enolizable ketones with an acid catalyst. Low yields can be due to:

  • Reaction Temperature and Time: This reaction often requires elevated temperatures.[3] Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[4][5]

  • Acid Catalyst: The choice and amount of acid catalyst (e.g., zinc chloride or hydrogen chloride) are important for the rearrangement and cyclization steps.[6]

Troubleshooting Guides

General Troubleshooting Workflow for Low Yield

G General Troubleshooting Workflow for Low Yield in Multicomponent Pyrrole Synthesis start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Purity Confirmed impure_reagents Action: Purify Starting Materials (Distillation, Recrystallization) check_purity->impure_reagents Impurities Detected check_catalyst Evaluate Catalyst and Solvent check_conditions->check_catalyst Conditions as per Protocol suboptimal_conditions Action: Optimize Conditions - Titrate Temperature - Adjust Reaction Time - Modify Stoichiometry check_conditions->suboptimal_conditions Deviation or No Optimization analyze_byproducts Analyze Crude Mixture (TLC, NMR, MS) check_catalyst->analyze_byproducts Catalyst/Solvent Appropriate catalyst_issue Action: Screen Catalysts/Solvents - Vary Catalyst Loading - Test Alternative Catalysts - Screen Different Solvents check_catalyst->catalyst_issue Potential Issue byproduct_identified Specific Byproduct Identified? analyze_byproducts->byproduct_identified end Improved Yield impure_reagents->end suboptimal_conditions->end catalyst_issue->end address_byproduct Action: Modify Conditions to Minimize Specific Byproduct (e.g., Adjust pH for Furan) byproduct_identified->address_byproduct Yes decomposition Action: Use Milder Conditions - Lower Temperature - Use Weaker Acid/Base - Reduce Reaction Time byproduct_identified->decomposition No (Decomposition/Tarry Mixture) address_byproduct->end decomposition->end

Caption: A logical workflow for troubleshooting low yields.

Data Presentation

Table 1: Comparative Performance of Common Multicomponent Pyrrole Syntheses
Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)
Paal-Knorr 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid25 - 10015 min - 24 h>60, often 80-95[7]
Hantzsch α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBaseRoom Temp. - RefluxVariableOften moderate, can be <50[7]
Van Leusen α,β-Unsaturated carbonyls, TosMICNaH, t-BuOK, DBU0 - Room Temp.VariableModerate to Good
Barton-Zard Nitroalkenes, α-IsocyanoacetatesDBU, Hindered alkoxidesVariableVariableModerate to Good
Piloty-Robinson Aldehydes/Ketones, HydrazineHCl, ZnCl₂High Temp (e.g., 180°C)30 min - 3 daysLow to moderate (<35% conventional, improved with microwave)[4]
Table 2: Influence of Catalyst on Paal-Knorr Synthesis of N-substituted Pyrroles
CatalystTimeYield (%)
Fe³⁺-montmorillonite3 h95
Zn²⁺-montmorillonite5 h87
Co²⁺-montmorillonite5 h81
Cu²⁺-montmorillonite5 h76
K10 montmorillonite5 h72
Silica-supported BiCl₃minutes~100
Sc(OTf)₃ (1 mol%)-89-98

(Data compiled from multiple sources, specific conditions may vary)

Experimental Protocols

Protocol 1: Chemoselective Hantzsch Pyrrole Synthesis

This protocol outlines a standard procedure for a chemoselective Hantzsch synthesis.

  • Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to allow for enamine formation.

  • Addition of α-Haloketone: Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over a period of 15-20 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired pyrrole derivative.

Protocol 2: Van Leusen Pyrrole Synthesis

This protocol provides a general method for the Van Leusen synthesis of 3,4-disubstituted pyrroles.

  • Reactant Preparation: To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry THF under an inert atmosphere (e.g., argon), add a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in dry THF at 0°C.

  • TosMIC Addition: Add a solution of TosMIC (1.1 eq) in dry THF dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Piloty-Robinson Pyrrole Synthesis

This protocol describes an optimized, microwave-assisted approach to the Piloty-Robinson synthesis.[4]

  • Azine Formation: Slowly add aqueous hydrazine (1 equiv) to a 0°C ethereal solution of an aldehyde (2 equiv). After the addition is complete, remove the water with anhydrous potassium carbonate, filter the solution, and remove the solvent under reduced pressure.

  • Reaction Setup: In a microwave reaction vessel, combine the unpurified azine, an aroyl chloride (2 equiv), and pyridine (3.7 equiv).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 180°C for 30-60 minutes.

  • Work-up and Purification: After cooling, proceed with a standard aqueous work-up and purify the N-acylated pyrrole product by column chromatography.

Visualizations

Experimental Workflow: Multicomponent Pyrrole Synthesis and Purification

G General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reactant_prep Reactant Preparation (Purification, Weighing) reaction_setup Reaction Setup (Solvent, Catalyst, Atmosphere) reactant_prep->reaction_setup reaction Multicomponent Reaction (Heating, Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring quenching Quenching monitoring->quenching extraction Extraction quenching->extraction drying Drying Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization concentration->recrystallization distillation Distillation concentration->distillation nmr NMR chromatography->nmr ms Mass Spectrometry chromatography->ms recrystallization->nmr recrystallization->ms distillation->nmr distillation->ms purity_check Purity Analysis (HPLC) nmr->purity_check ms->purity_check

Caption: A typical workflow for synthesis and purification.

References

Technical Support Center: Scalable Synthesis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Sub-optimal Reaction Conditions: Insufficient temperature or reaction time may lead to an incomplete reaction.[1] 2. Poorly Reactive Starting Materials: Impurities in starting materials can lead to unwanted side reactions.[2][3] 3. Incorrect Stoichiometry: An improper ratio of reactants can result in the incomplete conversion of the limiting reagent.[2] 4. Presence of Moisture: Some synthetic routes for pyrroles are sensitive to moisture.[2]1. Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using TLC or LC-MS. 2. Ensure Purity of Starting Materials: Use freshly purified reagents. Purity can be checked by NMR or other analytical techniques.[2][3] 3. Verify Stoichiometry: Accurately measure all reactants. A slight excess of one reactant may be beneficial; this should be determined empirically. 4. Use Dry Conditions: Employ dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Significant Byproduct Formation 1. Side Reactions: In multicomponent reactions for pyrrole synthesis, various side reactions can occur, leading to a complex mixture of products.[2] 2. Degradation of Product: The synthesized pyrrole might be unstable under the reaction conditions, especially if harsh acids or high temperatures are used.[1][3]1. Modify Reaction Conditions: Adjust the temperature, solvent, and catalyst to favor the desired reaction pathway. 2. Alternative Synthetic Route: Consider a different synthetic approach if byproduct formation is persistent. Multi-component reactions involving N-tosylimines, DMAD, and isocyanides have been reported for 2-aminopyrrole synthesis.[4]
Dark, Tarry Crude Product 1. Polymerization: High temperatures or highly acidic conditions can cause polymerization of the starting materials or the pyrrole product.[1]1. Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a Milder Catalyst: If an acid catalyst is used, consider a milder alternative.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography can make separation challenging. 2. Product Instability on Silica Gel: Some pyrrole derivatives can degrade on silica gel.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Recrystallization of the crude product may also be an effective purification method. 2. Alternative Purification Methods: Consider other purification techniques such as preparative HPLC or cation-exchange chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for a scalable synthesis of this compound?

A promising and scalable approach involves a multi-component reaction. A potential route is the reaction of N-benzyl-2,2-dimethoxy-ethylamine with malononitrile in the presence of an acid catalyst.[6] Alternative starting materials for related 2-aminopyrrole-3-carbonitriles have also been reported, such as the reaction between terminal alkynes, sulfonyl azides, and phenacylmalononitriles.[7]

Q2: What reaction conditions are crucial for the successful synthesis of this compound?

Key reaction parameters to control include temperature, reaction time, and the choice of solvent and catalyst.[2] For the synthesis involving N-benzyl-2,2-dimethoxy-ethylamine and malononitrile, the reaction can be carried out at room temperature to the reflux temperature of the solvent, which is often tetrahydrofuran (THF).[6] Careful control of pH is also important to minimize side reactions.[1]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the optimal reaction time and indicate the formation of any major byproducts.

Q4: What are the key considerations for scaling up the synthesis?

When scaling up, it is important to ensure efficient mixing and heat transfer. The order of addition of reagents may also become more critical. A pilot run at an intermediate scale is recommended to identify any potential scale-up issues. It is also important to consider the safety aspects of the reaction, especially if it is exothermic.

Q5: What is the most effective method for purifying the final product?

Silica gel column chromatography is a common method for purifying pyrrole derivatives.[8] A typical eluent system would be a mixture of hexanes and ethyl acetate.[8] If the product is susceptible to degradation on silica, alternative methods like recrystallization or preparative HPLC should be considered. For aminopyrrole derivatives, cation-exchange chromatography could also be a viable option.[5]

Experimental Protocols

Based on literature for similar compounds, a plausible experimental protocol for the synthesis of this compound is provided below. This should be considered a starting point and may require optimization.

Proposed Synthesis of this compound

This protocol is adapted from a patented procedure for related compounds.[6]

Materials:

  • N-benzyl-2,2-dimethoxy-ethylamine

  • Malononitrile

  • Tetrahydrofuran (THF), anhydrous

  • Sulfuric acid (or another suitable acid catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of N-benzyl-2,2-dimethoxy-ethylamine (1.0 eq) and malononitrile (1.0-1.2 eq) in anhydrous THF, add a catalytic amount of sulfuric acid.

  • Stir the reaction mixture at room temperature for 24 hours, or until TLC/LC-MS analysis indicates completion of the reaction. Gentle heating may be required to drive the reaction to completion.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product, this compound.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound reagents 1. Reagent Preparation - N-benzyl-2,2-dimethoxy-ethylamine - Malononitrile - Anhydrous THF - Sulfuric Acid reaction 2. Reaction Setup - Combine reagents in THF - Add catalyst - Stir at RT for 24h reagents->reaction monitoring 3. Reaction Monitoring - TLC - LC-MS reaction->monitoring workup 4. Aqueous Workup - Quench with NaHCO3 - Extract with Ethyl Acetate - Wash with Brine monitoring->workup Upon Completion purification 5. Purification - Dry over MgSO4 - Concentrate in vacuo - Silica Gel Chromatography workup->purification product 6. Final Product This compound purification->product troubleshooting_logic Troubleshooting Logic for Synthesis Issues start Low Yield or Complex Mixture? check_purity Check Starting Material Purity start->check_purity Yes dark_product Dark/Tarry Product? start->dark_product No check_conditions Verify Reaction Conditions (T, t) check_purity->check_conditions check_stoichiometry Confirm Stoichiometry check_conditions->check_stoichiometry success Improved Outcome check_stoichiometry->success lower_temp Lower Reaction Temperature dark_product->lower_temp Yes purification_issue Purification Difficulty? dark_product->purification_issue No milder_catalyst Use Milder Catalyst lower_temp->milder_catalyst milder_catalyst->success optimize_chroma Optimize Chromatography purification_issue->optimize_chroma Yes purification_issue->success No alt_purification Consider Alternative Purification Methods optimize_chroma->alt_purification alt_purification->success

References

Catalyst Selection for Efficient Paal-Knorr Pyrrole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Paal-Knorr synthesis of substituted pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr pyrrole synthesis is a reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic catalysis.[1] The accepted mechanism involves a series of steps:

  • Hemiaminal Formation: The synthesis begins with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[1][2]

  • Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, resulting in a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.[1][3]

  • Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[1][4]

A proposed mechanism for the Paal-Knorr pyrrole synthesis is illustrated below.

Paal_Knorr_Mechanism cluster_step1 Step 1: Hemiaminal Formation cluster_step2 Step 2: Intramolecular Cyclization (Rate-Determining) cluster_step3 Step 3: Dehydration diketone 1,4-Dicarbonyl Compound amine Primary Amine (R-NH2) hemiaminal Hemiaminal Intermediate diketone->hemiaminal + R-NH2 - H2O cyclized_intermediate Cyclized Intermediate hemiaminal->cyclized_intermediate Intramolecular Attack pyrrole Substituted Pyrrole cyclized_intermediate->pyrrole Dehydration hemiaminal_ref Hemiaminal Intermediate hemiaminal_ref->cyclized_intermediate cyclized_intermediate_ref Cyclized Intermediate cyclized_intermediate_ref->pyrrole - H2O

Caption: The reaction pathway for the Paal-Knorr pyrrole synthesis.

Q2: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Inappropriate Catalyst Choice or Loading: The choice of acid catalyst is crucial. While both Brønsted and Lewis acids can be used, their effectiveness can vary depending on the substrates.[3] For sensitive substrates, milder Lewis acids may be preferable.[3] Catalyst loading should also be optimized, as too little may result in a sluggish reaction, while too much can lead to side product formation.

  • Furan Formation as a Major Side Reaction: The most common byproduct is the corresponding furan, which can significantly lower the yield of the desired pyrrole.[1]

Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1] To minimize furan formation:

  • Control the Acidity: Furan formation is favored under strongly acidic conditions (pH < 3).[5] Maintaining weakly acidic or neutral conditions can suppress this side reaction. The use of a weak acid like acetic acid is often recommended.[5]

  • Use an Excess of the Amine: Employing an excess of the amine can favor the desired reaction pathway leading to the pyrrole.[1]

  • Choose the Right Catalyst: For substrates prone to furan formation, consider using milder catalysts such as certain Lewis acids or heterogeneous catalysts.[3]

Q4: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[1] Some modern approaches utilize solvent-free conditions or microwave irradiation, which can sometimes reduce the formation of such byproducts by enabling shorter reaction times.[6][7]

Q5: What are the recommended methods for purifying the synthesized pyrrole?

The purification method will depend on the physical properties of the synthesized pyrrole. Common techniques include:

  • Column Chromatography: This is a versatile method for separating the pyrrole from unreacted starting materials and byproducts.

  • Crystallization/Recrystallization: If the pyrrole is a solid, this can be an effective method for obtaining a highly pure product.

  • Distillation: For liquid pyrroles with sufficient thermal stability, distillation under reduced pressure can be used.

  • Acid-Base Extraction: If the pyrrole has basic or acidic functionalities, an acid-base extraction can be employed to separate it from neutral impurities.

It is important to note that some pyrroles can be sensitive to air and light, so purification should be carried out promptly, and the final product should be stored under an inert atmosphere in the dark.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Conversion Insufficiently active catalyst.Switch to a more effective catalyst. Consider Lewis acids like Sc(OTf)₃ or heterogeneous catalysts.[3][8]
Low reaction temperature.Gradually increase the reaction temperature. Consider using microwave irradiation to accelerate the reaction.[6]
Sterically hindered or electronically deactivated substrates.Increase reaction time and/or temperature. Use a more active catalyst.
Major Byproduct Observed (Likely Furan) Reaction conditions are too acidic (pH < 3).Use a weaker acid (e.g., acetic acid) or perform the reaction under neutral conditions.[5]
Insufficient amount of amine.Use a molar excess of the amine reactant.[1]
Dark, Tarry Mixture Polymerization due to high temperature or strong acid.Lower the reaction temperature. Use a milder catalyst (e.g., some Lewis acids or heterogeneous catalysts).[1]
Instability of the pyrrole product under reaction conditions.Reduce the reaction time. Consider a two-step process where the intermediate is isolated before final dehydration.
Difficulty in Product Isolation/Purification Product is an oil or low-melting solid.Utilize column chromatography for purification.
Product co-elutes with starting materials or byproducts.Optimize the mobile phase for column chromatography. Consider derivatization to aid separation.
Product is unstable on silica gel.Use a different stationary phase for chromatography (e.g., alumina) or opt for another purification method like crystallization or distillation.

Catalyst Performance Data

The selection of an appropriate catalyst is critical for an efficient Paal-Knorr pyrrole synthesis. Below is a summary of various catalysts and their reported performance.

Table 1: Comparison of Homogeneous Acid Catalysts

CatalystSubstrates (Diketone + Amine)ConditionsTimeYield (%)Reference(s)
Acetic Acid2,5-Hexanedione + AnilineReflux15-30 min-[9]
p-Toluenesulfonic acid (p-TSA)Various 1,4-diketones + primary aminesBenzene, reflux--[4]
Sc(OTf)₃2,5-Hexanedione + various aminesSolvent-free, 60°C5-15 min89-98[8]
Bi(NO₃)₃·5H₂O2,5-Hexanedione + various aminesCH₂Cl₂, rt10 h96[3][10]
Iodine1,4-Diketone + primary amine60°C5-10 min-[1]

Table 2: Comparison of Heterogeneous Catalysts

CatalystSubstrates (Diketone + Amine)ConditionsTimeYield (%)Reference(s)
Montmorillonite KSFAcetonylacetone + various aminesDichloromethane, rt1-25 h69-96[11]
Alumina (CATAPAL 200)Acetonylacetone + various primary aminesSolvent-free, 60°C45 min68-97[11]
Silica Sulfuric Acid2,5-Hexanedione + various aminesSolvent-free, rt3 min98[12]
Cobalt (Co/NGr-C@SiO₂-L)Nitroarenes + 2,5-diketones (cascade)Solvent-free, 120°C, 40 bar H₂24 hGood to high[13]

Experimental Protocols

General Procedure using a Homogeneous Lewis Acid Catalyst (Sc(OTf)₃)

This protocol is adapted from a solvent-free method utilizing Scandium(III) triflate.[8]

  • To a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.0-1.2 mmol), and Scandium(III) triflate (1 mol%).

  • Stir the mixture at 60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within a short period (e.g., 5-15 minutes).

  • Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

General Procedure using a Heterogeneous Catalyst (Alumina)

This protocol is based on a solvent-free synthesis using commercially available alumina.[11]

  • In a reaction vessel, combine the 1,4-dicarbonyl compound (e.g., acetonylacetone, 1.0 mmol), the primary amine (1.0 mmol), and the alumina catalyst (e.g., CATAPAL 200, 40 mg).

  • Stir the mixture at 60°C for 45 minutes.

  • Monitor the reaction by TLC to confirm completion.

  • After cooling, add an organic solvent (e.g., ethyl acetate) to dissolve the product.

  • Filter the mixture to remove the solid catalyst. The catalyst can often be washed with additional solvent, dried, and reused.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

A general experimental workflow for the Paal-Knorr synthesis is depicted below.

Experimental_Workflow start Start reactants Combine 1,4-Dicarbonyl, Amine, and Catalyst start->reactants reaction Heat and Stir (e.g., 60°C) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction and Washing) monitoring->workup Complete drying Dry Organic Layer (e.g., Na2SO4) workup->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify Crude Product (e.g., Column Chromatography) concentration->purification end End purification->end

Caption: A general experimental workflow for the Paal-Knorr synthesis.

References

Validation & Comparative

A Comparative Guide to the Structural Analysis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile and its derivatives. Due to the limited availability of public spectroscopic data for the title compound, this guide focuses on a detailed comparison with structurally similar, well-characterized analogs. The information presented herein is intended to aid researchers in the structural elucidation and confirmation of novel pyrrole derivatives.

Structural Overview

This compound is a polysubstituted pyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The structural confirmation of such molecules relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), often supplemented by X-ray crystallography for unambiguous three-dimensional structural determination.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for key analogs of this compound. This comparative data can be used to predict the expected spectral features of the title compound and to aid in the characterization of newly synthesized derivatives.

Table 1: ¹H NMR Spectroscopic Data of this compound Analogs

Compound/AnalogSolventChemical Shift (δ, ppm) and Multiplicity
4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile [1]CDCl₃8.27 (br. s, 1H, NH), 7.49–7.45 (m, 3H, Ar-H), 7.41–7.37 (m, 2H, Ar-H), 7.21–7.18 (m, 3H, Ar-H), 6.80–6.79 (m, 2H, Ar-H), 6.26 (d, J = 2.1 Hz, 1H, pyrrole-H), 5.39 (s, 2H, CH₂Ph), 4.51 (br. s, 2H, NH₂), 2.57–2.54 (m, 2H, CH₂), 2.47–2.44 (m, 2H, CH₂), 1.82–1.76 (m, 2H, CH₂), 1.74–1.68 (m, 2H, CH₂)
2-Amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile DMSO7.39-7.31 (m, 3H), 7.19-7.05 (m, 5H), 7.00-6.93 (m, 2H), 5.65 (s, 2H), 2.04 (s, 3H)
2-Amino-1-(4-chlorobenzyl)-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile DMSO7.43 (d, J = 8.6 Hz, 2H), 7.22-7.11 (m, 5H), 6.97 (d, J = 7.3 Hz, 2H), 5.80 (s, 2H), 2.02 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data of this compound Analogs

Compound/AnalogSolventChemical Shift (δ, ppm)
2-Amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile DMSO148.1, 136.4, 131.6, 129.9, 129.7, 128.8, 128.5, 128.4, 126.6, 123.7, 118.0, 116.4, 73.6, 11.1
2-Amino-1-(4-chlorobenzyl)-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile CDCl₃141.7, 139.5, 134.4, 130.7, 129.9, 129.8, 129.2, 128.2, 126.8, 124.4, 117.3, 117.0, 76.2, 10.7

Table 3: IR Spectroscopic Data of a this compound Analog

Compound/AnalogSample PhaseKey Absorption Bands (cm⁻¹)
4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile [1]KBr3476, 3414, 3339, 3229 (N-H stretching), 3080 (aromatic C-H stretching), 2923, 2849 (aliphatic C-H stretching), 2218 (C≡N stretching), 1601 (C=O stretching)

Table 4: Physicochemical Properties of this compound and a Dimethyl Analog

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C₁₂H₁₁N₃197.24
2-Amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile C₁₄H₁₅N₃225.29

Experimental Protocols

The structural characterization of novel pyrrole derivatives typically involves the following standard experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data are typically reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

    • ¹³C NMR: Chemical shifts are reported in ppm relative to the solvent peak.

  • Advanced Techniques: For unambiguous assignments, 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) may be employed.

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films.

  • Instrumentation: Spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹. Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectra (HRMS) are typically obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: The molecular ion peak ([M+H]⁺ or [M]⁺) is used to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

X-ray Crystallography
  • Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: X-ray diffraction data is collected on a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: The crystal structure is solved and refined using specialized software to determine the precise three-dimensional arrangement of atoms in the molecule.

Visualization of Analytical Workflow and Structural Relationships

The following diagrams illustrate the typical workflow for structural analysis and the relationship between the target compound and its analogs.

structural_analysis_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Pyrrole Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms crystal_growth Crystal Growth purification->crystal_growth data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis xray X-ray Diffraction crystal_growth->xray xray->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Workflow for the structural analysis of novel pyrrole derivatives.

structural_comparison cluster_analogs Comparative Analogs target This compound (Target Compound) analog1 4-Amino-5-benzoyl-1-benzyl-2-(...)-1H-pyrrole-3-carbonitrile target->analog1 Similar Core Different Substituents analog2 2-Amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile target->analog2 Different N-substituent and C4/C5 substituents analog3 2-Amino-1-(4-chlorobenzyl)-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile target->analog3 Substituted Benzyl Group and C4/C5 substituents analog4 2-Amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile target->analog4 Methyl Substituents at C4/C5

Caption: Structural relationship of the target compound to its analogs.

References

Comparative Analysis of 1H and 13C NMR Spectral Data for 2-Amino-1-substituted-1H-pyrrole-3-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Chemical Structures and Atom Numbering

To facilitate the discussion of NMR spectral data, the chemical structures of the reference compounds with standardized atom numbering are provided below.

Caption: Structures of the reference compounds used for spectral comparison.

Note: As I am unable to render images, the above DOT script is a template. For a visual representation, please use a Graphviz tool with the appropriate image files for the chemical structures.

1H NMR Spectral Data Comparison

The 1H NMR data for Compound A and Compound B are summarized in the table below. The data were recorded in DMSO-d6 at 500 MHz.

Assignment Compound A (δ, ppm, multiplicity, J in Hz) Compound B (δ, ppm, multiplicity, J in Hz) Analysis of Substitution Effect
NH25.65 (s, 2H)Not explicitly assigned, likely similarThe chemical shift of the amino protons is expected to be similar in both compounds.
Phenyl-H (C5)7.19-7.05 (m, 5H)7.19-7.05 (m, 5H)The signals for the C5-phenyl group are expected to be nearly identical as this part of the molecule is unchanged.
Phenyl-H (N1)7.39-7.31 (m, 3H), 7.00-6.93 (m, 2H)7.16 (d, 2H, J=8.0), 6.86 (d, 2H, J=8.0)The substitution on the N1-phenyl ring in Compound B leads to a simpler AA'BB' splitting pattern compared to the more complex multiplet of the unsubstituted phenyl ring in Compound A. The electron-donating methyl group in Compound B causes a slight upfield shift of the ortho and meta protons.
CH3 (C4)2.04 (s, 3H)2.16 (s, 3H)The chemical shift of the C4-methyl group is comparable in both compounds, indicating that the substituent on the N1-phenyl ring has a minimal effect on its electronic environment.
CH3 (p-tolyl)-2.27 (s, 3H)This signal is unique to Compound B and corresponds to the methyl group on the p-tolyl substituent.

13C NMR Spectral Data Comparison

The 13C NMR data for Compound A (in DMSO-d6 at 125 MHz) and Compound B (in CDCl3 at 125 MHz) are presented below. Note the difference in the solvent used for acquiring the spectra, which can cause minor shifts in the peak positions.

Assignment Compound A (δ, ppm) Compound B (δ, ppm) Analysis of Substitution Effect
C2148.1145.3The C2 carbon, bonded to the amino group, shows a downfield shift.
C373.675.3The C3 carbon, bearing the nitrile group, is significantly shielded.
C4116.4116.3The chemical shift of the C4 carbon is very similar in both compounds.
C5123.7124.6The C5 carbon's chemical shift is also comparable.
CN118.0117.5The nitrile carbon signal is found in the expected region.
Phenyl-C (C5)131.6, 128.8, 128.5, 126.6133.2, 130.3, 128.1, 127.7The signals for the C5-phenyl group are similar.
Phenyl-C (N1)136.4, 129.9, 129.7, 128.4138.4, 136.2, 129.6, 128.7The presence of the methyl group in Compound B alters the chemical shifts of the N1-aromatic ring carbons.
CH3 (C4)11.110.8The C4-methyl carbon signal is consistent in both molecules.
CH3 (p-tolyl)-21.2The signal for the methyl carbon of the p-tolyl group is present only in Compound B.

Experimental Protocols

The following is a general experimental protocol for the synthesis and NMR analysis of N-substituted 2-amino-3-cyano pyrroles, based on the procedures described in the literature.[1]

Synthesis: A mixture of a nitroepoxide (1.0 mmol), an amine (1.0 mmol), malononitrile (1.2 mmol), and K2CO3 (1.0 mmol) in methanol is stirred at 60°C for 3 hours. After completion of the reaction, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography.

NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a 500 MHz spectrometer. For 1H NMR, chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard (δ=0). For 13C NMR, the solvent peak (e.g., DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm) is used as the internal standard. Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing the NMR spectral data of the reference compounds to infer the spectral properties of the target compound.

workflow A Identify Target Compound: 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile B Search for Spectral Data A->B C Data Unavailable for Target Compound B->C D Identify Structurally Similar Analogs with Available Data C->D E Compound A: 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile D->E F Compound B: 2-amino-4-methyl-1-(p-tolyl)-5-phenyl-1H-pyrrole-3-carbonitrile D->F G Tabulate and Compare 1H and 13C NMR Data E->G F->G H Analyze Effect of Substituents on Chemical Shifts and Splitting Patterns G->H I Extrapolate Expected Spectral Features of Target Compound H->I

Caption: Workflow for comparative spectral analysis.

Conclusion and Extrapolation to "this compound"

Based on the analysis of Compound A and Compound B, the following spectral features can be predicted for "this compound":

  • 1H NMR:

    • A singlet for the -CH2- group of the benzyl substituent, likely in the range of 5.0-5.5 ppm.

    • Multiplets for the aromatic protons of the benzyl group between 7.2 and 7.5 ppm.

    • A singlet for the NH2 protons around 5.5-6.0 ppm.

    • Two doublets for the pyrrole ring protons, H4 and H5, with a small coupling constant (J ≈ 2-3 Hz).

  • 13C NMR:

    • A signal for the benzylic -CH2- carbon around 45-55 ppm.

    • Signals for the aromatic carbons of the benzyl group in the 127-138 ppm region.

    • Signals for the pyrrole ring carbons (C2, C3, C4, C5) in their characteristic regions, similar to those observed for Compounds A and B.

    • A signal for the nitrile carbon (CN) around 117-120 ppm.

This comparative guide demonstrates how analyzing the NMR spectra of closely related analogs can provide valuable predictive information for a target compound when its experimental data is not directly available. This approach is fundamental in the fields of chemical research and drug development for structure elucidation and characterization.

References

Mass Spectrometry Analysis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile," a substituted pyrrole of interest in medicinal chemistry and drug discovery. Pyrrole derivatives are significant structural motifs in numerous biologically active compounds, and understanding their analysis and fragmentation behavior is crucial for their characterization and development. This document compares mass spectrometry with other analytical techniques, offers detailed experimental protocols, and visualizes key processes to aid in research and development.

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

The characterization of "this compound" can be approached using several analytical techniques. While mass spectrometry excels in providing molecular weight and structural information through fragmentation analysis, other methods offer complementary data.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (LC-MS/MS, GC-MS) Molecular Weight, Elemental Composition (HRMS), Structural FragmentationHigh sensitivity and specificity, suitable for complex mixtures, provides detailed structural insights.Destructive technique, may require derivatization for GC-MS, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Detailed connectivity of atoms, 3D structure, stereochemistry.Non-destructive, provides unambiguous structure elucidation.[1][2]Lower sensitivity than MS, requires larger sample amounts, complex spectra for impure samples.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -NH₂, -C≡N, aromatic rings).[2]Fast, non-destructive, provides a fingerprint of the molecule.Provides limited structural information on its own, not suitable for complex mixtures.
High-Performance Liquid Chromatography (HPLC) with UV detection Purity assessment, quantification.High-resolution separation, quantitative accuracy, non-destructive.Does not provide structural information beyond retention time and UV absorbance.

Mass Spectrometry Analysis: Predicted Fragmentation and Data

The mass spectrometric behavior of "this compound" (Molecular Weight: 197.24 g/mol ) is predicted based on the fragmentation patterns of related N-benzyl, aminopyrrole, and nitrile-containing compounds.[3]

Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 198.2. Tandem mass spectrometry (MS/MS) of this ion would likely involve the following fragmentation pathways:

  • Loss of the benzyl group: The most probable fragmentation is the cleavage of the N-benzyl bond, leading to the formation of a stable tropylium ion at m/z 91 and a radical cation of 2-amino-1H-pyrrole-3-carbonitrile at m/z 107.[4]

  • Loss of ammonia: Cleavage of the amino group could result in a fragment at m/z 181.

  • Loss of HCN: Fragmentation involving the nitrile group could lead to a loss of 27 Da, resulting in a fragment at m/z 171.

Table 1: Predicted ESI-MS/MS Fragmentation Data for [C₁₂H₁₁N₃+H]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
198.2107.1C₇H₇• (Benzyl radical)
198.291.1C₅H₄N₃• (Aminocyanopyrrole radical)
198.2181.2NH₃
198.2171.2HCN
Electron Ionization (EI-MS)

EI is a hard ionization technique that will likely lead to more extensive fragmentation. The molecular ion peak at m/z 197 may be observed, but the most prominent peak (base peak) is expected to be the tropylium ion.

Table 2: Predicted EI-MS Fragmentation Data for C₁₂H₁₁N₃

Predicted Fragment Ion (m/z)Proposed Structure/Formula
197[C₁₂H₁₁N₃]⁺• (Molecular Ion)
106[C₅H₄N₃]⁺ (Aminocyanopyrrole cation)
91[C₇H₇]⁺ (Tropylium ion - Base Peak)
77[C₆H₅]⁺ (Phenyl cation)
65[C₅H₅]⁺

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the analysis of "this compound" in various matrices, offering high sensitivity and specificity.

Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • IonSpray Voltage: 5500 V.

  • Source Temperature: 500 °C.

  • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is applicable if the compound is thermally stable or can be derivatized to increase its volatility.

Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • (Optional) If the compound shows poor thermal stability or peak shape, derivatization (e.g., silylation of the primary amine) may be necessary.

  • Filter the solution through a 0.22 µm syringe filter.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_data Data Analysis dissolve Dissolve in Solvent dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.22 µm) dilute->filter lc HPLC Separation filter->lc gc GC Separation filter->gc esi Electrospray Ionization lc->esi ms1 MS1 (Precursor Scan) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2 (Product Ion Scan) cid->ms2 spectrum Mass Spectrum ms2->spectrum ei Electron Ionization gc->ei ms Mass Analysis ei->ms ms->spectrum fragmentation Fragmentation Analysis spectrum->fragmentation identification Compound Identification fragmentation->identification

Caption: Workflow for MS analysis.

Predicted ESI-MS/MS Fragmentation Pathway

G cluster_frags Primary Fragments mol <[C₁₂H₁₁N₃+H]⁺ m/z 198.2> frag1 <[C₅H₅N₃]⁺ m/z 107.1> mol->frag1 - C₇H₇• frag2 <[C₇H₇]⁺ m/z 91.1> mol->frag2 - C₅H₄N₃• frag3 <[C₁₂H₈N₂]⁺ m/z 181.2> mol->frag3 - NH₃ frag4 <[C₁₁H₁₀N₂]⁺ m/z 171.2> mol->frag4 - HCN

Caption: Predicted fragmentation in ESI-MS/MS.

References

Comparative Analysis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile Analogs: A Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities, including anticancer properties.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile" core, with a focus on their potential as anticancer agents. While direct, extensive SAR studies on this specific scaffold are limited in publicly available literature, this guide synthesizes findings from closely related pyrrole derivatives to infer key structural determinants of activity and provide a framework for future drug design and development.

Key Structural Insights and Structure-Activity Relationships

Analysis of various substituted pyrrole derivatives reveals several key structural features that are critical for their biological activity. Studies on the more complex analog, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, have demonstrated the importance of the N-benzyl group and the 2-amino-3-carbonitrile moiety for potent biological effects, in that case as metallo-β-lactamase inhibitors.[2][3] Extrapolating from this and other studies on anticancer pyrrole derivatives, the following SAR observations can be made for the this compound scaffold:

  • The 2-Amino Group: The presence of the 2-amino group is often crucial for activity. It can act as a key hydrogen bond donor, interacting with target proteins such as kinases.

  • The 3-Carbonitrile Group: The electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the pyrrole ring and can be involved in critical interactions with biological targets.

  • The N1-Benzyl Group: The benzyl substituent at the N1 position plays a significant role in defining the potency and selectivity of the compounds. Modifications to the phenyl ring of the benzyl group, such as the introduction of substituents, can modulate activity by altering steric and electronic properties, as well as influencing pharmacokinetic parameters.

  • Substitution at the Pyrrole Ring (Positions 4 and 5): Although the core topic is the unsubstituted pyrrole at these positions, it is important to note that substitution at the 4 and 5 positions of the pyrrole ring dramatically impacts activity. For instance, the introduction of phenyl groups at these positions in related analogs led to potent metallo-β-lactamase inhibition.[2][3] This highlights the potential for further exploration of substitutions at these sites to tune the biological activity of the this compound core.

Comparative Biological Activity

While a comprehensive table of direct analogs is not available in the literature, the following table summarizes the cytotoxicity of some representative pyrrole derivatives against various cancer cell lines to provide a comparative context.

Table 1: Cytotoxicity of Representative Pyrrole Derivatives [4]

Compound/DerivativeCancer Cell LineAssayIC50 (µM)
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54
Pyrrolyl Benzohydrazide C18A549 (Lung)MTT10.38
PPDHMPA549 (Lung)MTT19.94 (µg/ml)
PPDHMPHeLa (Cervical)MTT16.73 (µg/ml)
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast)XTT2.31 ± 0.3

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of anticancer pyrrole derivatives.

Synthesis of this compound Analogs

A general method for the synthesis of the core structure involves the reaction of N-benzyl-2-aminoacetonitrile with a suitable reagent to form the pyrrole ring. Modifications to the benzyl group can be introduced by using appropriately substituted benzyl halides in the initial step.

In Vitro Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [4]

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

SRB (Sulphorhodamine B) Assay:

This assay is based on the ability of SRB to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay.

  • Fixation: Cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) to determine cell density.

Kinase Inhibition Assay

Many pyrrole derivatives exhibit their anticancer effects by inhibiting protein kinases.

  • Reaction Mixture Preparation: A reaction mixture containing the kinase, a specific substrate (e.g., a peptide), and ATP in a suitable buffer is prepared.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The anticancer activity of pyrrole derivatives often stems from their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Many of these compounds function as inhibitors of protein kinases, which are key components of these pathways.

Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK DownstreamSignaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->DownstreamSignaling PyrroleAnalog This compound Analog PyrroleAnalog->RTK Inhibition Proliferation Cell Proliferation & Survival DownstreamSignaling->Proliferation Apoptosis Apoptosis DownstreamSignaling->Apoptosis

Caption: Putative mechanism of action for this compound analogs as kinase inhibitors.

The diagram above illustrates a plausible mechanism where these analogs act as inhibitors of Receptor Tyrosine Kinases (RTKs), thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival, and potentially promoting apoptosis.

Experimental Workflow

The evaluation of novel anticancer compounds follows a systematic workflow, from initial synthesis to in-depth biological characterization.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT/SRB Assays) Purification->Cytotoxicity SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR SAR->Synthesis Lead Optimization Mechanism Mechanism of Action Studies (Kinase Assays, Western Blot) SAR->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo

Caption: A typical workflow for the discovery and development of novel pyrrole-based anticancer agents.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. Further research focusing on the systematic modification of this scaffold is warranted to fully elucidate its potential as a template for the development of novel and effective anticancer therapeutics.

References

A Comparative Guide to the Biological Activity of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile and Other Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. This guide provides a comparative analysis of the biological activity of "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile" and its analogs, alongside other notable pyrrole derivatives. The information is supported by experimental data and detailed methodologies to assist researchers in the field of drug discovery and development.

Enzyme Inhibition: Metallo-β-Lactamase Inhibitors

The study revealed that the 2-amino, N-benzyl, and 3-carbonitrile moieties are crucial for the inhibitory potency against various MBLs, including IMP-1 (subclass B1), CphA (subclass B2), and AIM-1 (subclass B3).[2] This suggests that "this compound" could serve as a foundational scaffold for the development of novel MBL inhibitors.

The following table summarizes the inhibitory activity of derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile against IMP-1.

CompoundModification on 2-amino group% Inhibition of IMP-1 (at 10 µM)IC50 (µM) for IMP-1Ki (µM)
5a Unsubstituted45 ± 211.2 ± 0.8-
10 4-Nitrobenzamide81 ± 32.1 ± 0.11.24 ± 0.07 (competitive)
11 4-Benzoylbenzamide78 ± 12.8 ± 0.21.52 ± 0.12 (uncompetitive)

Data sourced from a study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives.[2]

MBL_Inhibition_Pathway cluster_bacterium Bacterium cluster_inhibition Inhibition Mechanism β-Lactam Antibiotic β-Lactam Antibiotic MBL Enzyme MBL Enzyme Cell Wall Synthesis Cell Wall Synthesis Bacterial Lysis Bacterial Lysis Pyrrole Derivative Pyrrole Derivative Pyrrole Derivative->MBL Enzyme Inhibits

Anticancer Activity of Pyrrole Derivatives

Pyrrole derivatives have been extensively investigated for their potential as anticancer agents.[3] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways in cancer cells.

The following table presents the cytotoxic activity (IC50 values) of various pyrrole derivatives against different human cancer cell lines, as determined by the MTT assay.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
3-Benzoyl-4-phenyl-1H-pyrroleCompound 19MGC 80-3 (Gastric)1.0 - 1.7
HCT-116 (Colon)1.0 - 1.7
Compound 21HepG2 (Liver)0.5 - 0.9
DU145 (Prostate)0.5 - 0.9
CT-26 (Colon)0.5 - 0.9
Compound 15A549 (Lung)3.6
ImidazolylpyrroloneCompound 4a/4bA498, 786-O (Renal)Low micromolar range

Data for 3-Benzoyl-4-phenyl-1H-pyrrole derivatives sourced from[3]. Data for Imidazolylpyrrolone derivatives sourced from[4].

MTT_Assay_Workflow Start Start Seed cancer cells in 96-well plate Seed cancer cells in 96-well plate Start->Seed cancer cells in 96-well plate Incubate for 24h Incubate for 24h Seed cancer cells in 96-well plate->Incubate for 24h Treat with Pyrrole Derivatives Treat with Pyrrole Derivatives Incubate for 24h->Treat with Pyrrole Derivatives Incubate for 48-72h Incubate for 48-72h Treat with Pyrrole Derivatives->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add Solubilization Solution (e.g., DMSO) Add Solubilization Solution (e.g., DMSO) Incubate for 4h->Add Solubilization Solution (e.g., DMSO) Measure Absorbance at 570 nm Measure Absorbance at 570 nm Add Solubilization Solution (e.g., DMSO)->Measure Absorbance at 570 nm Calculate Cell Viability & IC50 Calculate Cell Viability & IC50 Measure Absorbance at 570 nm->Calculate Cell Viability & IC50 End End Calculate Cell Viability & IC50->End

Antimicrobial Activity of Pyrrole Derivatives

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrrole-containing compounds have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[5][6]

The table below summarizes the antimicrobial activity of different classes of pyrrole derivatives, typically reported as the minimum inhibitory concentration (MIC) or zone of inhibition.

Compound ClassSpecific Derivative(s)Target Organism(s)Activity (MIC in µg/mL or Zone of Inhibition in mm)
2-Aminopyrrole-3-carbonitriles1b, 2b, 3b, 3c, 5d, 7d, 9b, 10aGram-positive and Gram-negative bacteria, FungiPotent activity reported
1,2,3,4-Tetrasubstituted pyrrolesCompounds 4, 11, 12Staphylococcus aureus, Bacillus cereusPromising activity against Gram-positive bacteria
N-ArylpyrrolesVb, Vc, VeMRSAMIC = 4 µg/mL
VcE. coli, K. pneumoniae, A. baumannii, M. phleiMIC = 8 µg/mL

Data for 2-Aminopyrrole-3-carbonitriles sourced from[6]. Data for 1,2,3,4-Tetrasubstituted pyrroles sourced from[7]. Data for N-Arylpyrroles sourced from[8].

Experimental Protocols

Metallo-β-Lactamase (MBL) Inhibition Assay[2]
  • Enzyme and Substrate Preparation: Recombinant MBL (e.g., IMP-1) is expressed and purified. A chromogenic cephalosporin substrate (e.g., CENTA) is used.

  • Assay Buffer: Prepare a suitable buffer, typically 10 mM HEPES, pH 7.5.

  • Inhibition Assay:

    • Add 188 µL of assay buffer to a 96-well plate.

    • Add 2 µL of the pyrrole derivative solution (dissolved in DMSO).

    • Add 5 µL of the MBL enzyme solution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate solution.

  • Data Acquisition: Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength (e.g., 405 nm for CENTA) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition relative to a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations. The mode of inhibition can be determined using Lineweaver-Burk or Dixon plots.

MTT Assay for Anticancer Activity[9][10][11][12][13]
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole derivative (typically in a logarithmic series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[7][8][14]
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrrole derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

References

In Vitro Efficacy of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in vitro comparison of derivatives of the "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile" scaffold against other relevant heterocyclic compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of this chemical series for various therapeutic applications, including antibacterial and anticancer research.

Comparative In Vitro Activity

The primary focus of this guide is on a series of N-acylamide derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, which have been evaluated as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. For a broader perspective on the potential of the aminopyrrole scaffold, their activity is presented alongside data for other pyrrole derivatives with demonstrated anticancer properties.

Metallo-β-Lactamase (MBL) Inhibition

Derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have shown potent inhibitory activity against various subclasses of MBLs. The following table summarizes the inhibition constants (Ki) for the most promising derivatives against IMP-1 (subclass B1), CphA (subclass B2), and AIM-1 (subclass B3).[1]

Compound IDModification on 2-amino groupIMP-1 Ki (µM)CphA Ki (µM)AIM-1 Ki (µM)
5a Unsubstituted1.8 ± 0.21.6 ± 0.22.5 ± 0.3
10 N-acetyl0.3 ± 0.04> 50> 50
11 N-propionyl0.4 ± 0.05> 50> 50
N-benzoyl derivative N-benzoylLow µM rangeLow µM rangeLow µM range

Note: A lower Ki value indicates a more potent inhibitor.[1]

Anticancer Activity of Related Pyrrole Derivatives

To illustrate the broader therapeutic potential of the pyrrole scaffold, the following table presents the in vitro anticancer activity of other pyrrole-containing compounds. It is important to note that these compounds have different structural modifications and were tested against different biological targets and cell lines.

Compound ClassSpecific DerivativeTargetCell LineActivity (IC50/GI50)Comparator
Pyrrolo[2,3-d]pyrimidineCompound 14a Apoptosis InductionMCF-7 (Breast Cancer)IC50: 1.7 µg/mLDoxorubicin (IC50: 26.1 µg/mL)
Pyrrolo[2,3-d]pyrimidineCompound 17 Apoptosis InductionHePG2 (Liver Cancer)IC50: 8.7 µg/mLDoxorubicin (IC50: 21.6 µg/mL)
Pyrrolo[2,3-d]pyrimidineCompound 17 Apoptosis InductionPACA2 (Pancreatic Cancer)IC50: 6.4 µg/mLDoxorubicin (IC50: 28.3 µg/mL)
2-Amino-Pyrrole-Carboxylate2-APC DNA Repair (Rad51)Osteosarcoma cell linesSensitizes cells to DoxorubicinDoxorubicin alone

Note: IC50 is the half-maximal inhibitory concentration. GI50 is the half-maximal growth inhibition. A lower value indicates greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of N-Acylamide Derivatives of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

The synthesis of the parent compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (5a), and its N-acylamide derivatives can be achieved through established organic synthesis routes. A general procedure for the acylation of the 2-amino group is as follows:

  • Starting Material: 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (5a).

  • Acylation: Compound 5a is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Reagents: An acyl chloride or anhydride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride) is added to the solution, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the generated acid.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-acylamide derivative.[1]

In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay

The inhibitory activity of the compounds against MBLs is determined using a spectrophotometric assay with a chromogenic cephalosporin substrate, such as CENTA or nitrocefin.

  • Enzyme Preparation: Recombinant MBL enzymes (IMP-1, CphA, AIM-1) are expressed and purified.

  • Assay Buffer: A suitable buffer, typically HEPES or phosphate buffer at a physiological pH, containing a zinc salt (e.g., ZnSO4) is used.

  • Assay Procedure:

    • The enzyme is pre-incubated with various concentrations of the inhibitor in the assay buffer for a defined period.

    • The reaction is initiated by the addition of the chromogenic substrate.

    • The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are determined, and the IC50 values are calculated by fitting the data to a dose-response curve. The inhibition constants (Ki) are then determined using the Cheng-Prusoff equation, considering the substrate concentration and its Michaelis-Menten constant (Km).[1]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, PACA2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 values are determined by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms and Workflows

Potential Signaling Pathway in Cancer for Pyrrole Derivatives

While the exact signaling pathways for all this compound derivatives are not fully elucidated, related pyrrole compounds with anticancer activity often target key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a generalized pathway that may be modulated by such compounds.

anticancer_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->PI3K Pyrrole_Derivative->AKT Pyrrole_Derivative->mTOR Pyrrole_Derivative->Bcl2 Caspases Caspases Bcl2->Caspases Inhibits Caspases->Apoptosis Induces

Caption: Potential anticancer signaling pathway targeted by pyrrole derivatives.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram outlines the typical workflow for the in vitro screening of novel compounds for anticancer activity.

experimental_workflow Start Start: Compound Synthesis Cell_Culture Cell Line Culture (e.g., MCF-7, HepG2) Start->Cell_Culture Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Treatment Treatment with Pyrrole Derivatives Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis: IC50 Calculation MTT_Assay->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End

Caption: Workflow for in vitro anticancer activity screening.

References

A Comparative Analysis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile and Other Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of emerging and established metallo-β-lactamase inhibitors, supported by experimental data.

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. This guide provides a comparative analysis of the investigational MBL inhibitor, 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, against other notable MBL inhibitors and clinically relevant serine-β-lactamase (SBL) inhibitors.

Performance Comparison of Metallo-β-Lactamase Inhibitors

The inhibitory activity of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and its derivatives, alongside other key inhibitors, against clinically significant MBLs is summarized below. For context, data for established SBL inhibitors, which are largely ineffective against MBLs, are also included to highlight the distinct inhibitory profiles.

InhibitorTarget EnzymeEnzyme SubclassIC50 (µM)Ki (µM)
2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile IMP-1B1-21[1]
NDM-1B1--
VIM-2B1--
N-benzoyl derivative of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile IMP-1, CphA, AIM-1B1, B2, B3-Low µM range[1]
Taniborbactam NDM-1B10.240.003-0.016[2]
VIM-1B1--
VIM-2B10.02-
IMP-1B1>60-
Vaborbactam NDM-1B1>100-
VIM-1B1>100-
IMP-1B1>100-
Avibactam Metallo-β-lactamasesB1, B2, B3Ineffective[3][4]-
Relebactam Metallo-β-lactamasesB1, B2, B3Ineffective[5][6][7]-
Zidebactam Metallo-β-lactamasesB1, B2, B3Ineffective[8][9][10][11][12]-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of typical protocols for determining the inhibitory activity of MBL inhibitors.

Metallo-β-Lactamase Inhibition Assay (General Protocol)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific MBL by 50% (IC50) or to determine the inhibition constant (Ki).

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Chromogenic or fluorogenic substrate (e.g., nitrocefin, CENTA, imipenem)

  • Test inhibitor compound

  • Assay buffer (e.g., HEPES or phosphate buffer containing ZnCl2)

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Recombinant MBLs are expressed and purified. The concentration of the enzyme is determined using a standard protein quantification method. A stock solution of the substrate is prepared in an appropriate solvent.

  • Inhibitor Preparation: A stock solution of the test inhibitor is prepared, typically in DMSO, and serially diluted to create a range of concentrations.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, a fixed concentration of the MBL enzyme, and a specific concentration of the inhibitor.

  • Pre-incubation: The enzyme and inhibitor are often pre-incubated for a defined period at a specific temperature to allow for binding to occur.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate to each well.

  • Data Acquisition: The change in absorbance or fluorescence over time, resulting from the hydrolysis of the substrate by the MBL, is monitored using a microplate reader at a specific wavelength.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value is calculated by fitting the dose-response curve to a suitable equation. Ki values are determined by performing the assay at multiple substrate concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive).

Visualizing Experimental Workflows and Pathways

Understanding the workflow of an MBL inhibition assay is crucial for interpreting the data. The following diagram illustrates a typical experimental process.

MBL_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified MBL Enzyme Assay_Plate 96-Well Plate Setup (Enzyme + Inhibitor) Enzyme->Assay_Plate Substrate Chromogenic/Fluorogenic Substrate Reaction_Start Initiate Reaction (Add Substrate) Substrate->Reaction_Start Inhibitor Test Inhibitor (Serial Dilutions) Inhibitor->Assay_Plate Preincubation Pre-incubation Assay_Plate->Preincubation Preincubation->Reaction_Start Data_Acquisition Monitor Absorbance/ Fluorescence Change Reaction_Start->Data_Acquisition Rate_Calculation Calculate Initial Reaction Rates Data_Acquisition->Rate_Calculation IC50_Ki_Determination Determine IC50/Ki Values Rate_Calculation->IC50_Ki_Determination

Caption: Workflow of a typical metallo-β-lactamase (MBL) inhibition assay.

The following diagram illustrates the general mechanism of MBL-mediated antibiotic resistance and its inhibition.

MBL_Mechanism_of_Action cluster_resistance Antibiotic Resistance Pathway cluster_inhibition Inhibition Pathway Beta_Lactam β-Lactam Antibiotic MBL Metallo-β-Lactamase (e.g., NDM-1, VIM-2) Beta_Lactam->MBL Substrate Hydrolysis Hydrolysis of β-Lactam Ring MBL->Hydrolysis Catalyzes Inhibition Inhibition of MBL MBL->Inhibition Prevented by Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Bacterial_Survival Bacterial Survival and Growth Inactive_Antibiotic->Bacterial_Survival MBL_Inhibitor MBL Inhibitor (e.g., 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile) MBL_Inhibitor->MBL Binds to Restored_Activity Restored Antibiotic Activity Inhibition->Restored_Activity

Caption: Mechanism of MBL-mediated resistance and its inhibition.

References

Purity Assessment of Synthesized "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile": A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of newly synthesized chemical entities is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides a comparative overview of analytical methodologies for assessing the purity of "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile," a substituted pyrrole derivative of interest in medicinal chemistry.[1] High-Performance Liquid Chromatography (HPLC) is presented as the primary technique, with detailed experimental protocols and comparisons to alternative methods.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the most suitable and widely adopted method for the purity assessment of moderately polar and non-polar organic compounds like this compound.[2][3] The method's high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from potential impurities.

Proposed RP-HPLC Method

While a specific validated monograph for this exact molecule is not publicly available, a robust method can be developed based on established principles for separating aromatic and heterocyclic compounds.[4][5][6][7]

Table 1: Proposed RP-HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for aromatic compounds through hydrophobic interactions.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid improves peak shape for amine-containing compounds. Acetonitrile is a common organic modifier in RP-HPLC.
Elution GradientA gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A suggested starting gradient is 80% A to 20% A over 20 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic nature of the compound suggests strong UV absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Sample Prep. Dissolve in Acetonitrile:Water (1:1)The sample should be dissolved in a solvent system similar to the initial mobile phase conditions to ensure good peak shape.
Potential Impurities and Method Specificity

A crucial aspect of purity analysis is the ability of the method to separate the main peak from potential impurities. For this compound, potential impurities could arise from starting materials or side reactions during synthesis. Common synthetic routes for substituted pyrroles may involve precursors that could be present in the final product if not completely removed.[8][9][10]

Table 2: Potential Impurities and their Origin

Potential ImpurityChemical NameRationale for Presence
Starting Material 1BenzylamineUnreacted starting material from the N-benzylation step.
Starting Material 2MalononitrileA common reactant in the synthesis of aminocyanopyrroles.
Side ProductIsomeric PyrrolesFormation of other regioisomers during the cyclization reaction.
Degradation ProductHydrolyzed NitrileThe nitrile group could be susceptible to hydrolysis under certain conditions.

The proposed gradient HPLC method is designed to be "stability-indicating," meaning it should be able to resolve the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[6]

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for quantitative purity assessment, other techniques offer complementary information and can be used for confirmation and structural elucidation of impurities.

Table 3: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, quantitative, robust, widely available.Requires a chromophore for UV detection, may not detect all impurities.
LC-MS HPLC coupled with a mass spectrometer.Provides molecular weight information for impurity identification, highly sensitive.[2][3][11][12][13]More complex instrumentation, quantification can be more challenging than UV.
qNMR Quantitative Nuclear Magnetic Resonance Spectroscopy.Provides structural information and absolute purity without a reference standard, non-destructive.[14][15][16][17][18]Lower sensitivity than HPLC, requires specialized equipment and expertise.
FTIR Fourier-Transform Infrared Spectroscopy.Provides information about functional groups present, can detect gross impurities.[19][20][21][22][23]Not suitable for quantification of minor impurities, complex mixtures are difficult to analyze.

Experimental Protocols

HPLC Sample Preparation
  • Accurately weigh approximately 10 mg of the synthesized "this compound".

  • Dissolve the sample in a 10 mL volumetric flask using a 1:1 (v/v) mixture of acetonitrile and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions (80% A: 20% B) for at least 30 minutes.

  • Inject 10 µL of the prepared sample solution.

  • Run the gradient program as described in Table 1.

  • Monitor the chromatogram at 254 nm.

  • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical flow of the purity assessment process, from sample reception to the final purity report.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Synthesized Compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Area Percent Calculation Integration->Calculation Report Purity Report Calculation->Report

Caption: Workflow for HPLC Purity Assessment.

Conclusion

The purity of "this compound" can be reliably determined using a well-developed RP-HPLC method. The proposed method, utilizing a C18 column and a gradient elution with a UV detector, provides a robust framework for routine purity analysis. For comprehensive characterization and identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is highly recommended. Quantitative NMR (qNMR) offers an excellent orthogonal technique for absolute purity determination without the need for a reference standard. The choice of methodology will depend on the specific requirements of the research, ranging from routine purity checks to in-depth impurity profiling for regulatory submissions.

References

A Comparative Analysis of Synthetic Routes to 2-Aminopyrroles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyrrole scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. Its synthesis has been a subject of considerable interest, leading to the development of diverse and innovative synthetic strategies. This guide provides a comparative study of five prominent synthetic routes to 2-aminopyrroles, offering an objective analysis of their performance supported by experimental data. The methodologies, quantitative data, and reaction pathways are detailed to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.

Domino Reaction of Alkynyl Vinyl Hydrazides

This metal-free approach provides access to substituted 2-aminopyrroles through a domino reaction involving a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization. The reaction is initiated by heating a solution of an N-alkynyl, N'-vinyl hydrazide.[1][2][3][4]

G cluster_0 Domino Reaction of Alkynyl Vinyl Hydrazides Alkynyl_Vinyl_Hydrazide Alkynyl Vinyl Hydrazide 3_4_Diaza_Cope Propargylic 3,4-Diaza-Cope Rearrangement (Heat) Alkynyl_Vinyl_Hydrazide->3_4_Diaza_Cope Ethenimine_Enamine_Intermediate Ethenimine-Enamine Intermediate 3_4_Diaza_Cope->Ethenimine_Enamine_Intermediate Isomerization Isomerization Ethenimine_Enamine_Intermediate->Isomerization Allene_Intermediate Allene Intermediate Isomerization->Allene_Intermediate 5_exo_dig_Cyclization 5-exo-dig N-Cyclization Allene_Intermediate->5_exo_dig_Cyclization 2_Aminopyrrole 2-Aminopyrrole 5_exo_dig_Cyclization->2_Aminopyrrole G cluster_1 Multicomponent Reaction (N-Tosylimine, DMAD, Isocyanide) Isocyanide Isocyanide Zwitterionic_Intermediate Zwitterionic Intermediate Isocyanide->Zwitterionic_Intermediate DMAD DMAD DMAD->Zwitterionic_Intermediate Cycloaddition 1,3-Dipolar Cycloaddition Zwitterionic_Intermediate->Cycloaddition N_Tosylimine N-Tosylimine N_Tosylimine->Cycloaddition Imino_lactam_Intermediate Imino-lactam Intermediate Cycloaddition->Imino_lactam_Intermediate 1_5_H_Shift [1,5]-H Shift Imino_lactam_Intermediate->1_5_H_Shift 2_Aminopyrrole 2-Aminopyrrole 1_5_H_Shift->2_Aminopyrrole G cluster_2 Metal-Free Annulation of Ynamides and 2H-Azirines Ynamide Ynamide Activated_Ynamide Activated Ynamide Ynamide->Activated_Ynamide BF3_Et2O BF3·Et2O BF3_Et2O->Activated_Ynamide Nucleophilic_Attack Nucleophilic Attack Activated_Ynamide->Nucleophilic_Attack 2H_Azirine 2H-Azirine 2H_Azirine->Nucleophilic_Attack Vinyl_Cation_Intermediate Vinyl Cation Intermediate Nucleophilic_Attack->Vinyl_Cation_Intermediate Cyclization Cyclization Vinyl_Cation_Intermediate->Cyclization Rearrangement Rearrangement Cyclization->Rearrangement 2_Aminopyrrole 2-Aminopyrrole Rearrangement->2_Aminopyrrole G cluster_3 Gold-Catalyzed Intermolecular Nitrene Transfer Ynamide Ynamide Activated_Alkyne Activated Alkyne Ynamide->Activated_Alkyne Gold_Catalyst [Au] Catalyst Gold_Catalyst->Activated_Alkyne Nitrene_Transfer Nitrene Transfer Activated_Alkyne->Nitrene_Transfer Vinyl_Azide Vinyl Azide Vinyl_Azide->Nitrene_Transfer Gold_Carbene_Intermediate α-Imino Gold Carbene Nitrene_Transfer->Gold_Carbene_Intermediate Cyclization Cyclization Gold_Carbene_Intermediate->Cyclization Aromatization Aromatization Cyclization->Aromatization 2_Aminopyrrole 2-Aminopyrrole Aromatization->2_Aminopyrrole G cluster_4 Modified Knorr Pyrrole Synthesis Alpha_Amino_Ketone α-Amino Ketone Condensation Condensation Alpha_Amino_Ketone->Condensation 1_3_Dicarbonyl 1,3-Dicarbonyl Compound 1_3_Dicarbonyl->Condensation Enamine_Intermediate Enamine Intermediate Condensation->Enamine_Intermediate Intramolecular_Cyclization Intramolecular Cyclization Enamine_Intermediate->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration 2_Aminopyrrole Substituted Pyrrole Dehydration->2_Aminopyrrole

References

The Research Potential of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse range of biological targets.[1] Within this class of compounds, "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile" emerges as a versatile research chemical. This guide provides a comparative analysis of its potential applications, supported by experimental data on its derivatives and commercially available alternatives, to inform its validation and exploration in drug discovery pipelines. The primary areas of focus for this compound and its analogs include combating antibiotic resistance as metallo-β-lactamase inhibitors and modulating inflammatory responses as cyclooxygenase (COX) inhibitors.

Performance Comparison: Metallo-β-Lactamase Inhibition

The rise of antibiotic resistance, particularly through the expression of metallo-β-lactamases (MBLs), presents a significant global health threat. These enzymes hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective. Research into inhibitors of MBLs is therefore a critical area of investigation. Derivatives of the core 2-aminopyrrole-3-carbonitrile structure have shown promise as broad-spectrum MBL inhibitors.

A key study investigated N-acylamide derivatives of a closely related compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, and demonstrated their potent inhibitory activity against various MBLs.[2] For comparison, we will consider the N-benzoyl derivative from this study as a promising analog of "this compound" and compare its performance with a known broad-spectrum antibiotic, Meropenem, which is susceptible to MBLs.

Table 1: Comparative Inhibitory Activity against Metallo-β-Lactamases

Compound/DrugTarget EnzymeIC50 (µM)
N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrileIMP-1 (Subclass B1)Low µM range[2]
N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrileCphA (Subclass B2)Low µM range[2]
N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrileAIM-1 (Subclass B3)Low µM range[2]
MeropenemVarious MBLsSusceptible to hydrolysis

Note: The exact IC50 values for the N-benzoyl derivative were described as being in the "low µM range" in the cited study.

The data indicates that derivatives of the 2-aminopyrrole-3-carbonitrile scaffold can act as potent inhibitors across the three main subclasses of MBLs, a significant advantage over many existing β-lactam antibiotics.

Performance Comparison: Anti-inflammatory Activity (COX Inhibition)

Chronic inflammation is implicated in a multitude of diseases, and the cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for anti-inflammatory drugs. Pyrrole-containing compounds have been extensively explored as COX inhibitors.

For a comparative perspective, we will consider the performance of pyrrole derivatives as COX-1 and COX-2 inhibitors against a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib.

Table 2: Comparative Inhibitory Activity against COX-1 and COX-2

CompoundTarget EnzymeIC50 (µM)
Pyrrole Carboxylic Acid Derivative (Compound 4h)COX-1>10
Pyrrole Carboxylic Acid Derivative (Compound 4h)COX-20.08[3]
CelecoxibCOX-115
CelecoxibCOX-20.04

Data for pyrrole derivative is from a study on pyrrole carboxylic acid derivatives as dual COX-1 and COX-2 inhibitors.

The presented data highlights the potential for developing highly selective COX-2 inhibitors based on the pyrrole scaffold, which can offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Potential Application: Kinase Inhibition

Experimental Protocols

Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol is based on the methods described for evaluating MBL inhibitors.[2]

  • Enzyme and Substrate Preparation: Recombinant MBLs (e.g., IMP-1, CphA, AIM-1) are purified. A chromogenic or fluorogenic β-lactam substrate (e.g., CENTA or a fluorescently labeled cephalosporin) is used.

  • Assay Buffer: A suitable buffer, typically HEPES or MOPS-based, containing ZnCl₂ to ensure the metalloenzyme is in its active state.

  • Inhibitor Preparation: The test compound ("this compound" or its derivatives) is dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Assay Procedure:

    • The MBL enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well plate.

    • The reaction is initiated by adding the substrate.

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This protocol is based on commercially available COX inhibitor screening kits.[4]

  • Enzyme and Substrate: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is the natural substrate.

  • Assay Buffer: A Tris-HCl buffer is typically used.

  • Inhibitor Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure:

    • The COX enzyme is pre-incubated with the inhibitor or a known standard (e.g., Celecoxib).

    • The reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin H2 (PGH2), the initial product of the COX reaction, is measured. This can be done indirectly by measuring the peroxidase activity of COX using a colorimetric or fluorometric probe.

  • Data Analysis: The percentage of COX inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Molecular Landscape

To better understand the biological context of "this compound" and its potential applications, the following diagrams illustrate a key signaling pathway it may modulate and the general mechanism of its target enzyme class.

Caption: MBL Inhibition and Antibiotic Action.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Potential Inhibition by 2-Aminopyrrole-3-carbonitrile Derivatives Inhibitor->PI3K Inhibitor->Akt

Caption: PI3K/Akt Signaling Pathway.

Conclusion

"this compound" represents a promising and versatile scaffold for the development of novel therapeutic agents. The available data on its derivatives strongly supports its validation as a research chemical, particularly in the fields of antibiotic resistance and anti-inflammatory drug discovery. Its potential as a precursor for kinase inhibitors further broadens its applicability. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to explore and unlock the full therapeutic potential of this and related chemical entities.

References

Safety Operating Guide

Proper Disposal of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile, a compound with amine, nitrile, and pyrrole functional groups. Strict adherence to these procedures is crucial for mitigating potential hazards and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Given the chemical nature of this compound, which contains an aromatic amine and a nitrile group, it must be handled with care. Aromatic amines may be toxic, and nitrile compounds can be hazardous.[1]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood

Step-by-Step Disposal Protocol

The preferred method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3] This chemical should never be disposed of down the drain or mixed with general laboratory waste.[1][4][5]

  • Waste Identification and Segregation:

    • Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.[1]

    • Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[5] Do not mix with incompatible waste streams like strong oxidizing agents.[1]

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.[1][6] The container must be in good condition and free from leaks.[6]

    • For liquid waste, use designated containers for halogen-free organic solvents and solutions, ensuring the container is made of a compatible material.[7]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste".[1]

    • Include the full chemical name: "this compound".[1]

    • Indicate the primary hazards associated with the compound (e.g., "Toxic," "Irritant").[1]

    • Note the date the waste was first added to the container.[1]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.[1]

    • Ensure the storage area is cool and dry.[2]

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[1][8] For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[1] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][2][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment cluster_ppe cluster_segregation cluster_containerization cluster_storage cluster_disposal start Identify Waste: This compound assess_hazards Assess Hazards: - Amine Group (Toxic) - Nitrile Group (Toxic) - Pyrrole Ring start->assess_hazards don_ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat assess_hazards->don_ppe segregate_waste Segregate Waste: - Solid vs. Liquid - Avoid Incompatibles (e.g., Strong Oxidizers) don_ppe->segregate_waste containerize Containerize: - Use compatible, sealed containers segregate_waste->containerize label_waste Label Clearly: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date containerize->label_waste store_waste Store in Designated Area: - Well-ventilated - Away from heat/ignition sources label_waste->store_waste disposal_facility Arrange for Pickup by Licensed Hazardous Waste Disposal Facility store_waste->disposal_facility

Caption: Disposal workflow for this compound.

Chemical Decontamination

For grossly contaminated labware, decontamination is recommended to minimize the volume of hazardous waste.[9] This can often be achieved by rinsing with a suitable solvent, and the rinsate should be collected as hazardous waste.

Emergency Procedures

In case of exposure, follow these first aid measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids apart. Consult an ophthalmologist.[4]

  • Skin: Wash immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes.[4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2]

  • Ingestion: Wash out the mouth with water if the person is conscious. Call a physician.[4]

Always have the Safety Data Sheet (SDS) for a similar compound available when seeking medical advice.[2] For large spills or uncontrolled releases, contact your institution's Environmental Health and Safety (EHS) department.[10]

References

Personal protective equipment for handling 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other pyrrole derivatives and compounds containing benzyl and nitrile functionalities. It is crucial to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, compounds with similar structures may pose hazards upon inhalation, skin contact, or ingestion. The nitrile group, in particular, can be a cause for concern. Therefore, a cautious approach to handling is warranted. The following table summarizes the recommended PPE for handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Disposable gloves should be changed frequently and immediately if contaminated.To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.To protect the eyes from splashes and airborne particles.
Skin and Body Protection A lab coat should be worn at all times. For handling larger quantities or when there is a significant risk of contamination, additional protective clothing may be necessary. Wear fire/flame resistant and impervious clothing.[1]To protect the skin and clothing from contamination.
Respiratory Protection If the handling process is likely to generate dust or aerosols, work should be conducted in a certified chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required. Consult with your institution's EHS for respirator selection and fit-testing.To prevent inhalation of the compound.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.

2.1. Engineering Controls

  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Facilities should be equipped with an eyewash fountain and a safety shower.[2]

2.2. Handling Protocols

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Gather all necessary equipment, such as spatulas, weigh boats, and the reaction vessel, and place them inside the fume hood.

  • Weighing and Transfer:

    • When weighing the compound, use a tared weigh boat.

    • Handle the container with care to avoid generating dust.

    • Slowly transfer the weighed solid into the reaction vessel.

    • Add the desired solvent to dissolve the compound.

  • Cleanup:

    • After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Dispose of all contaminated waste as described in the disposal plan.

    • Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after handling is complete.[2]

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and laboratory safety.

3.1. Waste Categorization

All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste. Unused or unwanted compound must also be disposed of as hazardous waste.

3.2. Disposal Protocols

  • Contaminated Solid Waste: Collect all contaminated solid waste in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[3]

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container in accordance with your institution's guidelines.

  • Consult EHS: Always consult with your institution's EHS department for specific guidance on waste disposal procedures.[1]

Diagrams

PPE_Selection_Workflow start Start: Handling This compound risk_assessment Conduct Risk Assessment: - Scale of work? - Potential for dust/aerosol generation? - Splash hazard? start->risk_assessment ppe_decision Select Appropriate PPE risk_assessment->ppe_decision low_risk Low Risk: - Small scale (<1g) - No dust/aerosol generation ppe_decision->low_risk Low high_risk High Risk: - Large scale (>1g) - Potential for dust/aerosol - Splash hazard ppe_decision->high_risk High base_ppe Standard PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat low_risk->base_ppe enhanced_ppe Enhanced PPE: - Nitrile Gloves - Chemical Goggles - Face Shield - Lab Coat - Work in Fume Hood high_risk->enhanced_ppe proceed Proceed with Work base_ppe->proceed respirator_check Is Fume Hood Available and Sufficient? enhanced_ppe->respirator_check respirator Add NIOSH-approved Respirator respirator_check->respirator No respirator_check->proceed Yes respirator->proceed Disposal_Decision_Tree start Start: Waste Generated is_contaminated Is the waste contaminated with This compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste is_contaminated->non_hazardous_waste No waste_type What is the waste type? hazardous_waste->waste_type consult_ehs Consult Institutional EHS Guidelines non_hazardous_waste->consult_ehs solid_waste Contaminated Solid Waste: - Gloves, weigh boats, paper towels - Place in labeled solid waste container waste_type->solid_waste Solid liquid_waste Contaminated Liquid Waste: - Solutions, solvent rinses - Place in labeled liquid waste container waste_type->liquid_waste Liquid empty_container Empty Container: - Triple rinse with appropriate solvent - Collect rinsate as hazardous liquid waste - Dispose of container per institutional policy waste_type->empty_container Container solid_waste->consult_ehs liquid_waste->consult_ehs empty_container->consult_ehs

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.